molecular formula C9H10N2O4 B050268 Dimethyl 4-aminopyridine-2,3-dicarboxylate CAS No. 122475-56-3

Dimethyl 4-aminopyridine-2,3-dicarboxylate

Cat. No.: B050268
CAS No.: 122475-56-3
M. Wt: 210.19 g/mol
InChI Key: VOGZIFYWGKSLJR-UHFFFAOYSA-N
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Description

Dimethyl 4-aminopyridine-2,3-dicarboxylate (CAS 122475-56-3) is a high-value chemical intermediate designed for advanced research and development. This compound features a multifunctional pyridine core, integrating both an amino group and two ester moieties at the 2,3-positions, making it a versatile and critical building block in organic synthesis. Key Research Applications: Agrochemical Synthesis: Serves as a key precursor in the development of novel herbicides. Patent literature describes its use in the preparation of pyridine-2,3-dicarboximides, which are active ingredients for controlling undesired plant growth . Pharmaceutical Intermediates: The structured pyridine dicarboxylate scaffold is highly relevant in medicinal chemistry for the synthesis of complex molecules. Its derivatives are investigated for their potential to inhibit various enzymes, following a research paradigm similar to other fluorinated pyridine-dicarboxylates studied as inhibitors for 2-oxoglutarate-dependent oxygenases, which are significant therapeutic targets . Organic Synthesis & Material Science: The presence of differentially reactive functional groups (amine and esters) on the aromatic ring allows for sequential and selective chemical transformations. This makes the compound a valuable scaffold for constructing diverse chemical libraries, heterocyclic compounds, and functional materials. Handling & Safety: This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Proper personal protective equipment (PPE) should be used at all times.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-aminopyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)6-5(10)3-4-11-7(6)9(13)15-2/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGZIFYWGKSLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558438
Record name Dimethyl 4-aminopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122475-56-3
Record name Dimethyl 4-aminopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 122475-56-3 Molecular Formula: C₉H₁₀N₂O₄ Molecular Weight: 210.19 g/mol

This technical guide provides an in-depth overview of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and novel materials science. Given the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

This compound is a polysubstituted pyridine ring, featuring a primary amine at the 4-position and two methyl ester groups at the 2- and 3-positions. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 122475-56-3[1]
Molecular Formula C₉H₁₀N₂O₄[1]
Molecular Weight 210.19 g/mol [1]
IUPAC Name This compoundN/A
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethaneInferred
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the amine protons, and the two methoxy groups of the esters. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, including the four substituted carbons of the pyridine ring, the two carbonyl carbons of the esters, and the two methyl carbons of the esters.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester groups, and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 210.19, with fragmentation patterns corresponding to the loss of methoxycarbonyl and amino groups.

Synthesis and Reaction Chemistry

A definitive, published synthetic protocol for this compound is not currently available. However, based on established methodologies for the synthesis of functionalized pyridines, a plausible multi-step synthesis can be proposed. A common and effective strategy involves the construction of a substituted pyridine ring followed by the introduction of the amino group.

Proposed Synthetic Pathway

A logical approach would be the synthesis of a 4-halopyridine-2,3-dicarboxylate intermediate, followed by a nucleophilic aromatic substitution or a metal-catalyzed amination reaction. An alternative, and often preferred method for introducing an amino group, is the reduction of a 4-nitropyridine precursor.

G cluster_0 Pathway A: From 4-Chloropyridine Precursor cluster_1 Pathway B: From 4-Nitropyridine Precursor Start_A Pyridine-2,3-dicarboxylic acid Step1_A Esterification (MeOH, H⁺) Start_A->Step1_A Intermediate1_A Dimethyl pyridine-2,3-dicarboxylate Step1_A->Intermediate1_A Step2_A N-oxidation (m-CPBA) Intermediate1_A->Step2_A Intermediate2_A Dimethyl pyridine-2,3-dicarboxylate N-oxide Step2_A->Intermediate2_A Step3_A Chlorination (POCl₃) Intermediate2_A->Step3_A Intermediate3_A Dimethyl 4-chloropyridine-2,3-dicarboxylate Step3_A->Intermediate3_A Step4_A Amination (NH₃ or NaN₃ then reduction) Intermediate3_A->Step4_A Product This compound Step4_A->Product Intermediate2_B Dimethyl pyridine-2,3-dicarboxylate N-oxide Step3_B Nitration (HNO₃, H₂SO₄) Intermediate2_B->Step3_B Intermediate3_B Dimethyl 4-nitropyridine-2,3-dicarboxylate N-oxide Step3_B->Intermediate3_B Step4_B Deoxygenation (PCl₃) Intermediate3_B->Step4_B Intermediate4_B Dimethyl 4-nitropyridine-2,3-dicarboxylate Step4_B->Intermediate4_B Step5_B Reduction (e.g., Fe/HCl, H₂/Pd-C) Intermediate4_B->Step5_B Step5_B->Product

Caption: Plausible synthetic routes to this compound.

Causality behind experimental choices:

  • Pathway A: This route leverages the well-established chemistry of pyridine N-oxides for the regioselective introduction of a chloro group at the 4-position. The subsequent amination can be achieved through various methods, including nucleophilic substitution with ammonia or a protected amine, or via a Staudinger reaction after conversion to an azide. The synthesis of a related compound, Dimethyl 4-chloropyridine-2,6-dicarboxylate, has been reported, suggesting the feasibility of this approach.[2][3]

  • Pathway B: The nitration of pyridine N-oxides is a standard method for introducing a nitro group at the 4-position. Subsequent deoxygenation of the N-oxide and reduction of the nitro group are high-yielding and reliable reactions. The reduction of 4-nitropyridine-N-oxide with iron in the presence of acid is a known method for producing 4-aminopyridine.[4]

Key Reactions and Reactivity

The reactivity of this compound is dictated by its three functional groups:

  • Primary Amino Group: The amino group is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds. This functionality is key to its utility as a building block for more complex molecules. The diazotization of 4-aminopyridine to form a diazonium salt, which can then undergo coupling reactions, has been demonstrated.[5]

  • Ester Groups: The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides. The presence of two adjacent ester groups allows for the potential formation of cyclic structures.

  • Pyridine Ring: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the electron-donating amino group and electron-withdrawing ester groups will influence the regioselectivity of such reactions. The pyridine nitrogen can also be quaternized.

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel compounds with potential biological activity. Pyridine and its derivatives are prevalent in many FDA-approved drugs.[6]

Medicinal Chemistry and Drug Discovery
  • Scaffold for Bioactive Molecules: The molecule can serve as a starting material for the synthesis of a wide range of heterocyclic compounds. The amino group provides a handle for introducing diverse side chains, while the dicarboxylate moiety can be modified to modulate solubility and pharmacokinetic properties. Substituted pyridine carboxamides, for instance, have been investigated as potent enzyme inhibitors.[7]

  • Enzyme Inhibitors: Pyridine carboxylic acids are known to be present in various enzyme inhibitors.[6] The structural features of this compound could be exploited to design inhibitors for various enzymes.

  • Precursor for Fused Heterocycles: 4-Aminopyridines with adjacent functional groups are excellent precursors for the synthesis of fused pyrido-compounds like pyridopyrimidines and imidazopyridines, which are common motifs in pharmaceuticals.[6]

G cluster_0 Potential Applications Start This compound Primary Amine Dicarboxylate Esters App1 Synthesis of Novel Heterocycles Start:f0->App1 Acylation, Alkylation, Condensation App2 Development of Enzyme Inhibitors Start:f1->App2 Hydrolysis, Amidation App3 Precursor for Fused Ring Systems Start->App3 Intramolecular Cyclization App4 Ligand Synthesis for Metal Complexes Start->App4 Coordination to Metals

Caption: Potential applications derived from the functional groups of the title compound.

Materials Science
  • Ligand Synthesis: Pyridine dicarboxylic acids are widely used as ligands in coordination chemistry to form metal-organic frameworks (MOFs) and other coordination polymers.[8][9] The amino group on this molecule could be used to further functionalize the resulting metal complexes.

Safety and Handling

Specific toxicology data for this compound is not available. Therefore, it should be handled with the utmost care, assuming it is a hazardous substance. The safety precautions for the closely related, though more toxic, 4-Dimethylaminopyridine (DMAP) provide a useful, albeit conservative, reference.[10][11][12]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for the most accurate and detailed safety information.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its multifunctional nature provides a rich platform for chemical diversification, making it a valuable tool for researchers in drug discovery and materials science. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, potential reactivity, and applications based on the established principles of organic chemistry and the known properties of related compounds. Further research into this molecule is warranted to fully unlock its synthetic potential.

References

  • Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines.
  • Wipf, P., & Rector, S. R. (2004). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Organic Letters, 6(22), 3849–3852.
  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). Facile one-pot microwave-assisted synthesis of a new class of fluorine containing 4-aminopyridine derivatives. Journal of Fluorine Chemistry, 127(8), 1037-1041.
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 101-108.
  • Popova, Y., Tsenkova, G., & Vezenkov, L. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129.
  • Li, Y., et al. (2022). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
  • Carl ROTH. (n.d.). Safety Data Sheet - 4-(Dimethylamino)pyridine. Retrieved from [Link]

  • Çolak, A. T., et al. (2011). The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds. Journal of Molecular Structure, 994(1-3), 209-217.
  • Gu, G. L., et al. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 528-533.
  • Semidetko, O. V., et al. (2016). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Journal of the University of Chemical Technology and Metallurgy, 51(4), 433-436.
  • U.S. Patent No. 5,030,747. (1991). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

Sources

Physical and chemical properties of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public data on this specific molecule, this guide synthesizes foundational knowledge with analyses of structurally related compounds to offer insights into its properties, potential synthesis, and applications. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known characteristics and the areas requiring further investigation.

Introduction: The Aminopyridine Dicarboxylate Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules.[1][2][3] The electronic properties and capacity for diverse substitutions on the pyridine ring make it a privileged scaffold in drug design.[1] The introduction of an amino group, as seen in aminopyridines, can significantly influence the basicity and nucleophilicity of the molecule, often imparting a range of pharmacological activities.[4][5] Furthermore, the presence of dicarboxylic acid or ester functionalities can enhance polarity and provide additional points for molecular interactions, such as hydrogen bonding and metal ion coordination, which are crucial for binding to biological targets like enzymes.[1]

This compound belongs to this versatile class of compounds. While it is structurally related to the well-known nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP), the presence of two methyl ester groups at the 2 and 3 positions of the pyridine ring distinguishes it significantly in terms of electronic distribution, steric hindrance, and potential reactivity. This guide will delve into the known specifics of this compound and extrapolate its potential characteristics based on the established chemistry of its constituent functional groups.

Core Molecular and Physical Properties

Direct experimental data for many of the physical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the known and predicted properties.

PropertyValueSource
IUPAC Name This compound-
CAS Number 122475-56-3Chemical Abstracts Service
Molecular Formula C₉H₁₀N₂O₄-
Molecular Weight 210.19 g/mol -
Appearance Not specified (likely a solid)Inferred
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
Predicted XlogP 0.8PubChemLite

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

Step 1: Synthesis of 4-Aminopyridine-2-carboxylic Acid (A Potential Precursor)

A documented method for the synthesis of a related compound, 4-aminopyridine-2-carboxylic acid, involves the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[6]

Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid [6]

  • A suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable reaction vessel.

  • The vessel is purged twice with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • The temperature is then raised to 70°C and maintained for 12 hours.

  • After cooling, the suspension is filtered through diatomaceous earth.

  • The filtrate is acidified to a pH of 3 with concentrated HCl, leading to the precipitation of the product.

  • The solid product is collected by filtration and dried under high vacuum to yield 4-aminopyridine-2-carboxylic acid.

Step 2: Proposed Esterification to this compound

Following the synthesis of 4-aminopyridine-2,3-dicarboxylic acid (for which a direct synthesis was not found, but can be inferred from related compounds), a standard Fischer esterification or other modern esterification methods could be employed.

Proposed Experimental Protocol: Fischer Esterification

  • 4-aminopyridine-2,3-dicarboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • The reaction mixture is heated under reflux for several hours.

  • The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a weak base, such as a saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Diagram of Proposed Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Esterification cluster_2 Final Product Precursor 4-Aminopyridine-2,3-dicarboxylic Acid Reagents Methanol (Excess) Catalytic Strong Acid Precursor->Reagents Add Reaction Reflux Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed two-stage synthesis of this compound.

Chemical Reactivity Insights

The reactivity of this compound is dictated by the interplay of its three key functional groups: the pyridine ring, the amino group, and the two methyl ester groups.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. Its basicity is expected to be influenced by the electronic effects of the amino and dicarboxylate groups.

  • Amino Group: The primary amino group at the 4-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.[7] Its reactivity will be modulated by the electron-withdrawing nature of the adjacent dicarboxylate groups.

  • Methyl Ester Groups: The two ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Potential Applications in Drug Development

While no specific applications for this compound in drug development have been documented, the broader classes of aminopyridines and pyridine dicarboxylic acids have shown significant potential.

  • Enzyme Inhibition: The pyridine carboxylic acid scaffold is a versatile framework for the design of enzyme inhibitors. The carboxylic acid groups (or their ester derivatives) can coordinate with metal ions in the active sites of metalloenzymes.[1]

  • Antimicrobial and Antifungal Activity: Various pyridine derivatives have been investigated for their antimicrobial and antifungal properties.[2][8]

  • Antineoplastic Activity: Certain aminopyridine derivatives have been synthesized and evaluated for their potential as anticancer agents.[9]

  • Ion Channel Modulation: Aminopyridines are known to act as inhibitors of voltage-gated potassium channels.[4][5]

The combination of the aminopyridine core with dicarboxylate functionalities in this compound makes it an interesting candidate for screening in various biological assays to explore its potential therapeutic applications.

Spectral Properties (Predicted)

No experimental spectral data for this compound is currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a broad singlet for the amino protons, and two distinct singlets for the methyl protons of the two ester groups.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, with those bearing the carboxylate groups being significantly downfield. Two signals for the carbonyl carbons of the ester groups and two signals for the methyl carbons of the esters.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester groups, and C=N and C=C stretching of the pyridine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (210.19 g/mol ).

Safety and Handling

There is no specific safety data sheet (SDS) available for this compound. Therefore, it should be handled with the utmost care, assuming it to be hazardous. The safety precautions for the structurally related and highly toxic 4-(Dimethylamino)pyridine (DMAP) should be considered as a baseline.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11][12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11][12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11][12][13] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13]

First Aid Measures (Inferred):

  • In case of skin contact: Immediately wash with plenty of soap and water.[10][11][12]

  • In case of eye contact: Rinse cautiously with water for several minutes.[10][11][12]

  • If inhaled: Move the person into fresh air.[10][11]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[13]

  • In all cases of exposure, seek immediate medical attention. [10][11][12]

Conclusion and Future Outlook

This compound is a chemical entity with potential for applications in medicinal chemistry and as a building block in organic synthesis. However, there is a notable lack of comprehensive data on its physical, chemical, and biological properties in the public domain. This technical guide has provided a summary of the available information and has offered logical extrapolations for its synthesis and reactivity based on the known chemistry of related compounds.

Further research is warranted to fully characterize this molecule. Elucidation of its experimental properties, development of a robust and scalable synthesis, and screening for biological activity are essential next steps to unlock its potential. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of this and other substituted aminopyridine dicarboxylates.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.
  • SAFETY D
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (n.d.).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).
  • SAFETY D
  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS | CAS 1122-58-3 MSDS. (2016). Loba Chemie.
  • 4-Aminopyridine-2-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Safety D
  • The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.).
  • 4-Dimethylaminopyridine(1122-58-3)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC - NIH.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed.
  • 4-Aminopyridine containing metal-2,6-pyridine dicarboxylates and complex embedded hydrogels: Synthesis, characterization and antimicrobial applications | Request PDF. (n.d.).
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016).
  • Facile synthesis of functionalized 4-aminopyridines. (n.d.).
  • Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline. (n.d.). PubMed.

Sources

An In-depth Technical Guide to Dimethyl 4-aminopyridine-2,3-dicarboxylate: Molecular Structure, Bonding, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues, computational studies, and established chemical principles to elucidate its molecular structure, bonding characteristics, and probable synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this class of compounds.

Introduction

Pyridine derivatives are a cornerstone of modern chemistry, with widespread applications ranging from pharmaceuticals to agrochemicals. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound belongs to a class of substituted pyridines that combine the electron-donating character of an amino group with the electron-withdrawing nature of two adjacent carboxylate esters. This unique electronic arrangement suggests a rich and complex reactivity profile, making it an intriguing target for both synthetic and theoretical investigation. This guide will delve into the anticipated structural features, bonding intricacies, and potential synthetic routes for this molecule, providing a foundational understanding for its future exploration and application.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by a central pyridine ring substituted at the C4 position with an amino group, and at the C2 and C3 positions with methoxycarbonyl groups.

Predicted Molecular Geometry

Based on analyses of similar substituted pyridines, the pyridine ring is expected to be planar. The amino group at C4 will likely participate in resonance with the pyridine ring, influencing bond lengths and electron distribution. The two ester groups at the C2 and C3 positions are expected to be sterically hindered, which may lead to out-of-plane orientations of the methoxycarbonyl groups relative to the pyridine ring.

Diagram: Proposed Molecular Structure of this compound

Caption: 2D representation of this compound.

Predicted Spectroscopic Data
Spectroscopic Technique Predicted Key Features
¹H NMR - Aromatic protons on the pyridine ring (likely two distinct signals).- A broad singlet for the amino (-NH₂) protons.- Two distinct singlets for the two methyl ester (-OCH₃) groups, potentially with slightly different chemical shifts due to their different electronic environments.
¹³C NMR - Signals for the six carbon atoms of the pyridine ring.- Two signals for the carbonyl carbons of the ester groups.- Two signals for the methyl carbons of the ester groups.
IR Spectroscopy - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C=O stretching vibrations for the two ester groups (around 1700-1750 cm⁻¹).- C-O stretching vibrations for the ester groups (around 1100-1300 cm⁻¹).- Aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₂O₄).- Fragmentation patterns showing the loss of methoxy groups (-OCH₃), carbonyl groups (-CO), and potentially the entire ester functionalities.

Bonding Analysis and Electronic Properties

The electronic properties of this compound are governed by the interplay between the electron-donating amino group and the electron-withdrawing diester functionalities.

  • Resonance and Aromaticity : The lone pair of electrons on the C4-amino group can delocalize into the pyridine ring, increasing the electron density at the ortho and para positions (C3, C5, and the ring nitrogen). This resonance effect enhances the nucleophilicity of the ring.

  • Inductive Effects : The two ester groups at the C2 and C3 positions exert a strong electron-withdrawing inductive effect, which decreases the electron density of the pyridine ring, particularly at the adjacent carbons.

  • Intramolecular Hydrogen Bonding : There is a potential for intramolecular hydrogen bonding between the amino group at C4 and the carbonyl oxygen of the ester group at C3. This interaction could influence the conformation of the molecule and its chemical reactivity.

Computational studies on similar aminopyridine derivatives suggest a significant degree of charge delocalization and the presence of strong intramolecular interactions.[1]

Diagram: Electronic Effects in this compound

electronic_effects cluster_molecule This compound Molecule Pyridine Ring Reactivity Reactivity Molecule->Reactivity Modulated Reactivity Profile Amino 4-Amino Group (Electron Donating) Amino->Molecule Resonance Effect (+R) Increases ring nucleophilicity Diester 2,3-Dicarboxylate Groups (Electron Withdrawing) Diester->Molecule Inductive Effect (-I) Decreases ring electron density

Caption: A diagram illustrating the key electronic influences on the molecule's reactivity.

Synthesis and Reactivity

A plausible synthetic route to this compound would likely involve the construction of the substituted pyridine ring as a key step. One potential strategy could be a Hantzsch-type pyridine synthesis or a related multi-component reaction. A more direct approach would be the esterification of 4-aminopyridine-2,3-dicarboxylic acid.

Proposed Synthetic Protocol: Esterification of 4-Aminopyridine-2,3-dicarboxylic acid

This protocol is a general procedure and may require optimization for the specific substrate.

  • Starting Material : 4-Aminopyridine-2,3-dicarboxylic acid.

  • Reagents : Methanol (excess, as solvent and reactant), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄).

  • Procedure : a. Suspend 4-aminopyridine-2,3-dicarboxylic acid in an excess of dry methanol under an inert atmosphere (e.g., nitrogen or argon). b. Cool the suspension in an ice bath (0 °C). c. Slowly add thionyl chloride dropwise to the stirred suspension. (Caution: This reaction is exothermic and releases HCl gas). d. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Remove the excess methanol under reduced pressure. g. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). i. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. j. Purify the crude product by column chromatography or recrystallization.

Diagram: Proposed Synthesis Workflow

synthesis_workflow Start 4-Aminopyridine-2,3-dicarboxylic acid + Methanol Reaction Esterification (SOCl₂ or H₂SO₄ catalyst) Reflux Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A simplified workflow for the proposed synthesis of the target molecule.

Predicted Reactivity

The reactivity of this compound is expected to be diverse:

  • N-Alkylation/Acylation : The amino group at the C4 position is a primary nucleophile and can readily undergo alkylation, acylation, and other similar reactions.[2]

  • Electrophilic Aromatic Substitution : The pyridine ring, activated by the amino group, could potentially undergo electrophilic substitution, although the electron-withdrawing ester groups would be deactivating.

  • Reactions of the Ester Groups : The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides.

  • Coordination Chemistry : The pyridine nitrogen and the amino group can act as ligands for metal ions, forming coordination complexes.[3]

Applications in Drug Discovery and Materials Science

While specific applications for this compound have not been reported, its structural motifs are present in many biologically active molecules and functional materials.

  • Drug Discovery : The 4-aminopyridine core is a known pharmacophore in drugs targeting potassium channels. The dicarboxylate functionality could be used to modulate solubility, cell permeability, and target binding. This scaffold could serve as a starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or central nervous system drugs.

  • Materials Science : The ability of the molecule to coordinate with metal ions suggests its potential use in the construction of metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties. The presence of multiple functional groups also makes it a candidate for polymerization and the development of functional polymers.

Conclusion

This compound represents a molecule of significant synthetic and theoretical interest. Although direct experimental data is currently lacking, this in-depth guide, by drawing on the chemistry of its constituent functional groups and related compounds, provides a solid foundation for its future investigation. The unique combination of an electron-donating amino group and electron-withdrawing diester functionalities on a pyridine scaffold suggests a rich reactivity profile and a wide range of potential applications in both medicinal chemistry and materials science. Further experimental and computational studies are warranted to fully unlock the potential of this intriguing molecule.

References

  • Das, P., Islam, S., & Seth, S. K. (2022). Structural analysis and chemical descriptors analysis of 4-aminopyridine adsorbed on M4 (M = Co, Ni, Cu) clusters: A DFT study. Journal of Molecular Structure, 1258, 132671.
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.
  • Kavun, Y., & Karacan, N. (2015). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Turkish Journal of Chemistry, 39(6), 1216-1227.

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A Technical Guide to the Solubility Profile of Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Predictive Analysis and Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dimethyl 4-aminopyridine-2,3-dicarboxylate (DMAPD) is a substituted pyridine derivative with significant potential as a scaffold in medicinal chemistry and as a complex ligand in materials science. A thorough understanding of its solubility in common laboratory solvents is fundamental for its effective application in synthesis, purification, and formulation. Due to the absence of comprehensive published quantitative solubility data for this specific molecule, this guide provides a robust, first-principles-based theoretical assessment of its expected solubility profile. We analyze the molecule's structural attributes and draw reasoned comparisons with well-characterized analogs. More critically, this document furnishes a detailed, self-validating experimental protocol for researchers to precisely and accurately determine the solubility of DMAPD, ensuring reproducible results for applications ranging from reaction engineering to early-stage drug development.

Introduction to this compound (DMAPD)

This compound is a multifunctional pyridine derivative. Its structure is characterized by three key features:

  • A pyridine ring , which imparts aromatic character and a basic nitrogen atom.

  • An amino group (-NH₂) at the C4 position, which acts as a hydrogen bond donor and significantly increases the electron density of the pyridine ring.

  • Two methyl ester groups (-COOCH₃) at the C2 and C3 positions, which are polar, aprotic, and can act as hydrogen bond acceptors.

This unique combination of functional groups dictates its chemical reactivity and, crucially, its physical properties, including solubility. The interplay between the basic aminopyridine core and the electron-withdrawing ester groups makes it an intriguing building block for creating complex molecular architectures.

Theoretical Solubility Assessment: A Chemist's Perspective

Predicting solubility is a nuanced exercise in balancing intermolecular forces. The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of molecular-level interactions.

Analysis of Molecular Structure and Intermolecular Forces

The solubility of DMAPD is determined by the balance of its polar and nonpolar characteristics:

  • Polar/Hydrogen Bonding Moieties: The primary amine (-NH₂), the pyridine nitrogen, and the two carbonyl oxygens of the ester groups are capable of engaging in hydrogen bonding and dipole-dipole interactions. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms are acceptors.

  • Nonpolar Moieties: The aromatic ring itself and the two methyl groups of the esters contribute nonpolar, van der Waals interactions.

Comparative Analysis with Structural Analogs

To ground our predictions, we can compare DMAPD to simpler, well-characterized molecules.

  • 4-(Dimethylamino)pyridine (DMAP): This analog lacks the dicarboxylate esters. DMAP is known to be very soluble in a wide range of organic solvents, including methanol, chloroform, ethyl acetate, and acetone, but less soluble in nonpolar solvents like hexane and water. This suggests that the aminopyridine core itself confers good solubility in solvents of moderate to high polarity.

  • Pyridine Dicarboxylic Acids: The parent acids (e.g., 2,3-pyridinedicarboxylic acid) often exhibit poor solubility in many common organic solvents. This is due to the formation of strong intermolecular hydrogen bonds and stable, zwitterionic crystal lattice structures.

  • Pyridine Dicarboxylate Esters: Esterification of the carboxylic acids, as in DMAPD, breaks this strong hydrogen-bonding network. This fundamentally alters the solubility profile, drastically reducing water solubility while significantly increasing solubility in a broad range of organic solvents. The resulting diester is more lipophilic and less capable of self-association than its parent diacid.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. The presence of multiple polar functional groups combined with the disruption of the diacid crystal lattice suggests a versatile solubility profile, summarized in Table 1.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions with the ester and aminopyridine moieties.
Alcohols Methanol, EthanolHigh to Moderate Capable of hydrogen bonding with the amine, pyridine N, and ester carbonyls.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good dipole-dipole interactions; effective at dissolving moderately polar organic compounds.
Esters Ethyl AcetateModerate "Like dissolves like" principle applies due to the presence of ester groups in the solute.
Ketones AcetoneModerate Polar aprotic nature facilitates dissolution.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF is a better solvent than diethyl ether due to its higher polarity.
Aromatic Hydrocarbons TolueneLow Primarily nonpolar interactions are insufficient to overcome the solute's polar nature.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low / Insoluble Dominated by nonpolar van der Waals forces, which cannot disrupt the solute's polar interactions.
Aqueous WaterVery Low / Insoluble The lipophilic character of the two methyl esters and the aromatic ring likely outweighs the hydrophilic nature of the amine and pyridine nitrogen. Solubility may increase slightly at low pH due to protonation of the basic nitrogens.

Protocol for Quantitative Experimental Solubility Determination

The following protocol describes a robust method for determining the equilibrium solubility of DMAPD. This method is designed as a self-validating system to ensure high-quality, reliable data.

Principle: The Isothermal Shake-Flask Method

This gold-standard method involves generating a saturated solution by agitating an excess of the solid compound in the test solvent at a constant, defined temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials & Equipment
  • Solute: this compound (purity >98%)

  • Solvents: HPLC-grade common lab solvents (see Table 1)

  • Apparatus:

    • Analytical balance (±0.01 mg)

    • 2-4 mL glass vials with PTFE-lined screw caps

    • Temperature-controlled orbital shaker or incubator

    • Benchtop centrifuge with temperature control

    • Calibrated positive displacement pipettes

    • Volumetric flasks (Class A)

    • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

    • HPLC system with a UV detector and a suitable C18 column

Experimental Workflow

Step 1: Preparation of Saturated Solutions

  • Add an excess of DMAPD (e.g., ~20-50 mg) to a pre-weighed 4 mL glass vial. The key is to ensure solid material remains at the end of the experiment.

  • Record the exact mass of the added solid.

  • Add a precise volume of the test solvent (e.g., 2.00 mL) to the vial.

  • Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

Step 2: Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C) and a moderate agitation speed (e.g., 250 rpm).

  • Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is truly reached.

Step 3: Phase Separation

  • After equilibration, transfer the vials to a centrifuge set to the same temperature.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

Step 4: Sample Preparation for Analysis

  • Carefully open the vial, ensuring not to disturb the solid pellet.

  • Withdraw an aliquot of the clear supernatant (e.g., 100 µL). Causality Note: Immediate and careful sampling is critical to prevent temperature changes from causing precipitation or further dissolution.

  • Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the pre-determined linear range of the analytical method. A dilution factor of 100x or 1000x is common.

Step 5: Quantitative Analysis via HPLC

  • Develop and validate a simple HPLC method for DMAPD. A reversed-phase method on a C18 column with a UV detector set to a wavelength of maximum absorbance (e.g., ~280 nm, determined by a UV scan) is a suitable starting point.

  • Prepare a set of calibration standards (5-7 concentrations) of DMAPD in the same diluent used for the samples.

  • Generate a calibration curve by plotting peak area against concentration. Ensure the correlation coefficient (r²) is >0.999.

  • Inject the diluted samples from Step 4 and determine their concentration from the calibration curve.

Step 6: Calculation of Solubility

  • Calculate the original concentration in the saturated solution using the measured concentration and the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Trustworthiness: A Self-Validating System

To ensure the integrity of the results, the protocol must include:

  • Kinetic Assessment: For one solvent, take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a plateau, thereby verifying that equilibrium has been achieved.

  • Triplicate Analysis: Running all experiments in triplicate provides the mean and standard deviation, indicating the precision of the measurement.

  • Method Validation: The HPLC method itself must be validated for linearity, accuracy, and precision as per standard guidelines.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_analysis 5. Quantification cluster_calc 6. Calculation prep1 Weigh excess DMAPD into vial prep2 Add precise volume of solvent prep1->prep2 prep3 Prepare in triplicate (n=3) prep2->prep3 equil1 Agitate at constant T (e.g., 25°C, 24-72h) prep3->equil1 Shake-Flask sep1 Centrifuge at same T to pellet solid equil1->sep1 Stop agitation sample1 Withdraw supernatant sep1->sample1 Clear supernatant sample2 Perform accurate dilution into linear range sample1->sample2 analysis2 Analyze samples & standards by HPLC sample2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 calc2 Calculate final solubility (mg/mL or M) calc1->calc2

Caption: Workflow for experimental solubility determination of DMAPD.

Practical Implications for Researchers

Accurate solubility data is not an academic exercise; it is a cornerstone of practical chemistry.

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve both reactants is critical for achieving optimal reaction kinetics and yield. Low solubility can lead to slow, incomplete, or heterogeneous reactions.

  • Purification: Solubility data is essential for developing effective purification strategies. It informs the choice of solvents for recrystallization (a good solvent for high temperature, a poor one for low temperature) and the selection of mobile phases for chromatography.

  • Drug Development: In pharmaceutical sciences, solubility is a critical determinant of a drug candidate's bioavailability. Poor aqueous solubility can be a major hurdle in formulation and in vivo efficacy. Understanding solubility in organic solvents is key to developing amorphous solid dispersions or lipid-based formulations to overcome this challenge.

Conclusion

References

  • F. Meyer, et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1530.

  • PubChem. (n.d.). Diethyl 4-aminopyridine-2,6-dicarboxylate. National Center for Biotechnology Information.

  • MicroSolv Technology Corporation. (2012). DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote.

  • ChemicalBook. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID DI-N-PROPYL ESTER.

  • PubChem. (n.d.). 4-(Dimethylamino)pyridine. National Center for Biotechnology Information.

  • Loba Chemie. (n.d.). 4-(DIMETHYLAMINO) PYRIDINE.

  • Guidechem. (n.d.). 4-Dimethylaminopyridine wiki.

  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry.

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine.

  • S. Al-Ahmary, et al. (2021). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. ACS Omega, 6(45), 30485–30501.

  • European Patent Office. (2003). Process for producing 4-dimethyl amino pyridine (4-DMAP) - EP 1424328 B1.

  • Google Patents. (n.d.). DE60302197T2 - Process for the preparation of 4-dimethylaminopyridine (4-DMAP).

  • Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).

  • ResearchGate. (2021). Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in linagliptin active pharmaceutical ingredient using Hydro

Unlocking the Potential: A Technical Guide to Substituted Aminopyridine Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of substituted aminopyridine dicarboxylates, a versatile class of heterocyclic compounds demonstrating significant potential across medicinal chemistry and materials science. We will delve into their synthesis, explore their diverse applications as potent enzyme inhibitors and functional materials, and provide detailed experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold.

The Aminopyridine Dicarboxylate Core: A Privileged Scaffold

Substituted aminopyridine dicarboxylates are organic molecules featuring a central pyridine ring functionalized with at least one amino group and two carboxylate moieties. This arrangement of functional groups imparts a unique combination of properties, making them highly valuable building blocks in both biological and material contexts.

The nitrogen atom of the pyridine ring and the amino substituent can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. The dicarboxylate groups provide additional points for hydrogen bonding and are crucial for forming coordination polymers and metal-organic frameworks (MOFs). The ability to readily introduce a wide variety of substituents onto the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties, enabling the rational design of compounds with specific functions.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The aminopyridine dicarboxylate scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a variety of biological targets.[1]

Enzyme Inhibition: A Focus on Phosphodiesterase-4 (PDE4)

A significant application of substituted aminopyridines is in the design of enzyme inhibitors.[2] Notably, derivatives of this scaffold have shown potent inhibitory activity against phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade.[3]

Mechanism of Action: PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators.[3][4] This mechanism makes PDE4 inhibitors promising candidates for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4][5]

Structure-Activity Relationship (SAR): The potency and selectivity of aminopyridine-based PDE4 inhibitors are highly dependent on the nature and position of the substituents on the pyridine ring. SAR studies have revealed that specific substitutions can enhance binding affinity to the active site of the enzyme and improve pharmacokinetic properties.[6][7] For instance, the 2-amino-5-chloropyridine-4-carboxamides have been identified as particularly potent inhibitors.[6]

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition ProInflammatory_Stimuli Pro-inflammatory Stimuli Cell_Surface_Receptor Cell Surface Receptor ProInflammatory_Stimuli->Cell_Surface_Receptor Adenylate_Cyclase Adenylate Cyclase Cell_Surface_Receptor->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) PKA->Inflammatory_Response inhibits Aminopyridine_Dicarboxylate Aminopyridine Dicarboxylate (PDE4 Inhibitor) Aminopyridine_Dicarboxylate->PDE4 inhibits

Caption: PDE4 inhibition by aminopyridine dicarboxylates.

Quantitative Data: PDE4 Inhibition

Compound ClassTargetIC50 (µM)Reference
AminopyridinecarboxamidesIKK-2Varies with substitution[6]
Substituted AminopyridinesPDE40.12 for lead compound[3]

Applications in Materials Science: Building Functional Architectures

The coordinating ability of the pyridine nitrogen and carboxylate groups makes aminopyridine dicarboxylates excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs).[8]

Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers. Aminopyridine dicarboxylates can act as these linkers, creating porous structures with high surface areas.[9][10]

Key Properties and Applications:

  • Gas Adsorption and Separation: The tunable pore size and chemical functionality of MOFs derived from aminopyridine dicarboxylates make them suitable for the selective adsorption and separation of gases like CO2 and C2H2.[9][11] The amino groups within the pores can enhance the affinity for acidic gases.

  • Catalysis: The metal centers within the MOF structure can act as catalytic sites. Aminopyridine dicarboxylate-based MOFs have shown promise as catalysts in various organic transformations, such as Knoevenagel condensation and oxidation reactions.[12][13][14]

Quantitative Data: Gas Adsorption in a Co-based MOF [9]

GasUptake Capacity (cm³/g at 298 K and 106.7 kPa)
C2H2100.9
CO263.8
Fluorescent Materials

Certain substituted aminopyridine dicarboxylates exhibit intrinsic fluorescence. Their emission properties can be tuned by altering the substituents on the pyridine ring, making them promising candidates for applications in sensing, bioimaging, and optoelectronics.[15] The introduction of electron-donating or -withdrawing groups can modify the intramolecular charge transfer (ICT) characteristics, thereby influencing the fluorescence quantum yield.[16]

Quantitative Data: Fluorescence Properties of a Multi-substituted Pyridine [15]

PropertyValue
Emission Wavelength460-487 nm (blue emission)
Fluorescence Quantum Yield0.07–0.16
Excited-state Lifetime2.6–3.1 ns

Experimental Protocols

Synthesis and Characterization

Protocol 1: One-Pot Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives [17][18]

This protocol describes a one-pot synthesis under mild conditions, which is advantageous due to its simplicity and high atom economy.

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl pyruvate (3.0 mmol)

  • Pyrrolidine (0.2 mmol)

  • Acetic acid (0.2 mmol)

  • Ammonium acetate (3.0 mmol)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent, add ethyl pyruvate (3.0 mmol), pyrrolidine (0.2 mmol), and acetic acid (0.2 mmol).

  • Stir the mixture at room temperature for 24 hours to form the dihydropyran intermediate.

  • Add ammonium acetate (3.0 mmol) and an additional 1.0 mmol of acetic acid to the reaction mixture.

  • Continue stirring at the same temperature for another 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Characterization:

  • NMR Spectroscopy: Confirm the structure of the synthesized compound using ¹H and ¹³C NMR spectroscopy.

  • Mass Spectrometry: Determine the molecular weight of the product using high-resolution mass spectrometry (HRMS).

Workflow for Synthesis and Characterization

synthesis_workflow Start Start: Reagents OnePotReaction One-Pot Reaction: - Dihydropyran formation - Reaction with NH4OAc Start->OnePotReaction Monitoring Reaction Monitoring (TLC) OnePotReaction->Monitoring Monitoring->OnePotReaction incomplete Workup Work-up: - Concentration Monitoring->Workup complete Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization FinalProduct Final Product Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization of substituted aminopyridine dicarboxylates.

Biological Evaluation

Protocol 2: In Vitro Enzyme Inhibition Assay [19][20]

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound (substituted aminopyridine dicarboxylate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit for kinases)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add a small volume (e.g., 5 µL) of the diluted compound to the wells of a 384-well plate. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

  • Add the enzyme and substrate solution in the appropriate assay buffer to each well.

  • Initiate the enzymatic reaction by adding ATP (for kinases) or the appropriate cofactor.

  • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance, fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Cytotoxicity [21][22]

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Materials Characterization

Protocol 4: Relative Fluorescence Quantum Yield Measurement [16][23]

This method determines the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Test compound

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

  • Spectrograde solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilute solutions of the test compound and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.

  • Integrate the area under each fluorescence emission curve.

  • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Calculate the quantum yield of the test compound using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Conclusion and Future Outlook

Substituted aminopyridine dicarboxylates represent a highly versatile and promising class of compounds. Their tunable electronic and steric properties, coupled with their coordinating capabilities, have established them as privileged scaffolds in both medicinal chemistry and materials science. The continued exploration of novel substitution patterns and the development of efficient synthetic methodologies will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles, as well as advanced materials with tailored functionalities for a wide range of applications. The detailed protocols and foundational knowledge provided in this guide aim to empower researchers to further unlock the vast potential of this remarkable chemical core.

References

  • Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(1), 403-414. [Link]

  • Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). (2021). ResearchGate. [Link]

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST Groups. Retrieved January 12, 2026, from [Link]

  • Yurtcan, S., et al. (2024). 4-Aminopyridine containing metal-2,6-pyridine dicarboxylates and complex embedded hydrogels: Synthesis, characterization and antimicrobial applications. ResearchGate. [Link]

  • Update on the therapeutic potential of PDE4 inhibitors. (2004). PubMed. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2016). National Institutes of Health. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). National Institutes of Health. [Link]

  • Hu, S., et al. (2023). Two Co-based MOFs assembled from an amine-functionalized pyridinecarboxylate ligand: inorganic acid-directed structural variety and gas adsorption properties. CrystEngComm, 25(16), 2374-2381. [Link]

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  • 4-Aminopyridine-2,6-dicarboxylic Acid: A Key Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 12, 2026, from [Link]

  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

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  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. (2025). ResearchGate. [Link]

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An Inquiry into the Biological Activity of Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

To Researchers, Scientists, and Drug Development Professionals,

This document serves to address the current state of scientific knowledge regarding the biological activity of the specific chemical entity, Dimethyl 4-aminopyridine-2,3-dicarboxylate . Following a comprehensive and systematic search of available scientific databases and literature, it must be reported that there is a notable absence of published research detailing the synthesis, biological evaluation, or mechanism of action for this particular compound.

The core structure, 4-aminopyridine, is a well-documented molecule with known biological effects. However, the introduction of two dimethyl carboxylate groups at the 2 and 3 positions of the pyridine ring represents a significant structural modification. Such alterations can profoundly influence a molecule's physicochemical properties, including its size, polarity, and three-dimensional shape. Consequently, this would drastically affect its pharmacokinetic and pharmacodynamic profiles, making any direct extrapolation from the biological activities of simpler, related compounds scientifically unsound.

While the search did not yield information on the target compound, it is pertinent to briefly mention the known activities of its structural relatives, 4-aminopyridine (4-AP) and 4-dimethylaminopyridine (DMAP), to highlight the distinct nature of the inquiry.

The Parent Compound: 4-Aminopyridine (4-AP)

4-Aminopyridine is recognized primarily as a potassium channel blocker. Its ability to inhibit voltage-gated potassium channels leads to the prolongation of action potentials, which in turn enhances neurotransmitter release at the neuromuscular junction. This mechanism of action has led to its therapeutic use in improving walking in patients with multiple sclerosis. Furthermore, studies have investigated its interactions with the hepatic cytochrome P450 (CYP450) enzyme system, which is crucial for drug metabolism. Research indicates that 4-AP does not significantly inhibit most CYP450 enzymes, with only a weak inhibitory effect on CYP2E1 at high concentrations.[1]

The N,N-dimethylated Analogue: 4-Dimethylaminopyridine (DMAP)

In contrast to 4-AP, 4-dimethylaminopyridine is predominantly known in the field of organic chemistry as a highly efficient nucleophilic catalyst. Its primary application is in facilitating a wide range of chemical transformations, particularly esterification and acylation reactions. The literature extensively covers its catalytic mechanism and synthetic utility. While some aminopyridine derivatives have been explored for their cytotoxic and immunomodulatory potentials, these are typically more complex molecules where the aminopyridine core is part of a larger pharmacophore.

The Knowledge Gap: this compound

The specific substitution pattern of two dimethyl carboxylate groups on the 4-aminopyridine scaffold presents a unique chemical entity for which no biological data appears to exist in the public domain. The presence of these ester groups would be expected to significantly impact the molecule's ability to interact with biological targets compared to 4-AP or DMAP.

Conclusion and Future Directions

For researchers interested in this molecule, the initial steps would involve its chemical synthesis and subsequent purification and characterization. Following this, a comprehensive biological screening would be necessary to elucidate any potential activity. This could include a broad panel of in vitro assays, such as receptor binding assays, enzyme inhibition assays, and cell-based functional screens, to identify any potential biological targets.

This document underscores a clear gap in the current scientific literature and highlights an opportunity for novel research into the structure-activity relationships of substituted 4-aminopyridines.

References

[2] In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology. [Link]

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An In-Depth Technical Guide to the Thermal Stability and Degradation of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of Dimethyl 4-aminopyridine-2,3-dicarboxylate. In the absence of direct, published stability studies on this specific compound, this document synthesizes information from analogous structures, including 4-aminopyridine and pyridine dicarboxylic acid esters, to build a predictive framework. It details the experimental methodologies, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), necessary for a thorough stability assessment. Furthermore, it outlines the analytical techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), required for the identification and quantification of potential degradation products. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this and structurally related molecules.

Introduction: The Importance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. A thorough understanding of a compound's response to thermal stress is paramount during all stages of drug development, from early-stage synthesis and formulation to manufacturing, packaging, and storage. Uncontrolled degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise the therapeutic value and safety of the final drug product.

This compound is a substituted pyridine derivative. The core structure, 4-aminopyridine, is known for its use in treating certain neurological conditions.[1] The addition of two dimethyl dicarboxylate groups at the 2 and 3 positions introduces functionalities that can influence the molecule's chemical reactivity, solubility, and, crucially, its thermal stability. This guide will explore the theoretical underpinnings of its stability and provide a practical framework for its empirical determination.

Predicted Thermal Behavior Based on Structural Analogs

Due to the lack of specific thermal degradation data for this compound, a predictive analysis based on its constituent chemical moieties is necessary.

The 4-Aminopyridine Core

The 4-aminopyridine structure is generally considered to be chemically stable. Studies on 4-aminopyridine capsules have demonstrated excellent stability at room temperature (22°C to 24°C) and refrigerated conditions for up to a year, and even at an elevated temperature of 37°C for one month.[1][2][3] However, at significantly higher temperatures, thermal decomposition is expected. A safety data sheet for 4-aminopyridine indicates that while stable under normal conditions, it can oxidize and darken over time, a process accelerated by heat and light.[4] Hazardous decomposition products under fire conditions can include cyanides, nitrogen oxides, and carbon monoxide.[4]

The Pyridine Dicarboxylic Acid Ester Functionality

The thermal stability of pyridine dicarboxylic acids is influenced by the position of the carboxylic groups.[5] For instance, 3,4- and 3,5-pyridinedicarboxylic acids exhibit higher thermal stability due to the reduced likelihood of intermolecular hydrogen bonding between the nitrogen atom and the carboxylic groups.[5] While our target molecule contains ester groups, the electronic influence of the ring nitrogen and the steric hindrance between the adjacent ester and amino groups will play a significant role in its decomposition profile. Polyesters containing pyridine rings have been shown to have lower thermal degradation temperatures compared to those with phenyl rings.[6] A safety data sheet for 2,3-pyridinedicarboxylic acid indicates a decomposition temperature of >190°C, with hazardous decomposition products including carbon oxides and nitrogen oxides.[7]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized under thermal stress:

  • Decarboxylation/Decarbomethoxylation: The ester groups are likely the most thermally labile part of the molecule. Heating could lead to the loss of a methoxycarbonyl radical followed by hydrogen abstraction or further fragmentation.

  • Hydrolysis: In the presence of moisture, the ester groups are susceptible to hydrolysis, yielding the corresponding carboxylic acids and methanol. This process is often accelerated by heat.

  • Oxidation: The aminopyridine ring is susceptible to oxidation, especially at elevated temperatures. This could lead to the formation of N-oxides or other oxidized species.[8]

  • Polymerization/Condensation: At high temperatures, intermolecular reactions could lead to the formation of oligomeric or polymeric impurities.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is a primary tool for determining the onset of thermal decomposition.

Illustrative TGA Data for a Structurally Related Aromatic Amine:

Thermal EventOnset Temperature (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)Associated Process
Step 1~210~245~51.2%Initial cleavage of the imine (C=N) bond, releasing aniline and phenylmethanimine fragments.
Step 2~350~420~35.5%Fragmentation and volatilization of the aromatic rings and intermediate structures.
Residue>600-~13.3%Formation of a stable carbonaceous char residue.
Note: This data is for 4-(Iminomethyl)aniline and is illustrative. Actual experimental values for this compound will vary.[10]
  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an alumina crucible.

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[11]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to an appropriate final temperature (e.g., 800°C) at a linear heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the mass loss versus temperature (TGA curve) and the derivative of the mass loss versus temperature (DTG curve) to identify the onset and peak temperatures of decomposition events.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[14]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Atmosphere: Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature below any expected transitions (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point or the onset of decomposition as determined by TGA.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The melting point is typically taken as the onset of the melting endotherm.

Visualization of Experimental Workflow

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Dimethyl 4-aminopyridine- 2,3-dicarboxylate Powder TGA_Sample Weigh 5-10 mg into Alumina Crucible Sample->TGA_Sample DSC_Sample Weigh 2-5 mg into Aluminum Pan Sample->DSC_Sample TGA Thermogravimetric Analysis (TGA) (N2 atmosphere, 10°C/min) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) (N2 atmosphere, 10°C/min) DSC_Sample->DSC TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data Stability_Profile Comprehensive Thermal Stability Profile TGA_Data->Stability_Profile DSC_Data->Stability_Profile

Caption: Workflow for the thermal analysis of this compound.

Identification of Degradation Products

Identifying the structures of degradation products is crucial for understanding the degradation mechanism and assessing the safety of the API.

Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated storage to generate degradation products. This provides insight into the degradation pathways and helps in the development of stability-indicating analytical methods.

  • Solid-State Stress: Place a known amount of this compound in a controlled temperature oven at a temperature below its melting point but high enough to induce degradation (e.g., 80°C, 100°C, 120°C). Samples should be withdrawn at various time points (e.g., 1, 3, 7, 14 days).

  • Solution-State Stress: Prepare solutions of the compound in relevant solvents (e.g., water, methanol, acetonitrile) and expose them to elevated temperatures.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

HPLC-MS for Separation and Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating and identifying degradation products.[15]

  • Chromatography: A reversed-phase HPLC method is typically suitable for separating polar and non-polar compounds.[16] A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization, is a good starting point.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.[16] High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the degradation products.[8] Tandem mass spectrometry (MS/MS) experiments can provide structural information by fragmenting the parent ions.[17]

Proposed Degradation Pathway Diagram

Degradation_Pathway cluster_degradation Potential Degradation Products Parent Dimethyl 4-aminopyridine- 2,3-dicarboxylate Decarboxylated Decarboxylation/ Decarbomethoxylation Products Parent->Decarboxylated Δ (Heat) Hydrolyzed Hydrolysis Products (Di-acid, Mono-acids) Parent->Hydrolyzed Δ, H2O Oxidized Oxidized Products (N-oxides) Parent->Oxidized Δ, O2 Polymeric Polymeric/ Condensation Products Parent->Polymeric High Temp Volatiles CO2, CH3OH Decarboxylated->Volatiles Methanol Methanol Hydrolyzed->Methanol

Caption: Proposed degradation pathways for this compound.

Conclusion and Recommendations

This technical guide provides a scientifically grounded framework for assessing the thermal stability and degradation of this compound. While predictions based on analogous structures offer valuable initial insights, a comprehensive experimental program is indispensable.

Key Recommendations for Researchers:

  • Perform TGA and DSC analyses to determine the onset of decomposition and identify key thermal events like melting.

  • Conduct forced degradation studies under various stress conditions (heat, humidity, oxidation, light) to understand the degradation pathways.

  • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all significant degradation products.

  • Utilize HPLC-MS/MS for the structural elucidation of unknown impurities formed during stability studies.

  • Correlate the findings from these studies to establish appropriate handling, storage, and shelf-life recommendations for this compound and its formulated products.

By following this structured approach, researchers and drug development professionals can build a robust understanding of the thermal stability of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • ResearchGate. (2025). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.
  • ResearchGate. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
  • Wageningen University & Research. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.
  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • MDPI. (n.d.). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
  • ResearchGate. (n.d.). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine.
  • American Chemical Society. (n.d.). Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values.
  • BenchChem. (2025). Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide.
  • PubMed. (2019). Analysis of Degradation Products of Nitrogen Mustards via Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
  • PubMed. (n.d.). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
  • ResearchGate. (2021). (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib.
  • PubMed. (n.d.). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies.
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • Molnar Institute. (2017). Critical review of reports on impurity and degradation product profiling in the last decade.
  • Jubilant Ingrevia. (2024). 4-Aminopyridine Safety Data Sheet.
  • Canadian Society of Hospital Pharmacists. (2004). Chemical Stability of 4-Aminopyridine Capsules.
  • MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.
  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines.
  • European Patent Office. (2003). Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • Google Patents. (n.d.). A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Jubilant Ingrevia. (2024). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Google Patents. (2005). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.
  • Royal Society of Chemistry. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids.

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Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate from Pyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-aminopyridine-2,3-dicarboxylate is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its vicinal ester groups and the 4-amino substituent provide multiple points for diversification, making it an attractive scaffold for the synthesis of novel heterocyclic compounds, including potential analogues of NAD and precursors to fused pyridopyrimidines and imidazopyridines. This document provides a comprehensive guide for the synthesis of this compound, commencing from the readily available starting material, pyridine-2,3-dicarboxylic acid. The described three-step synthetic pathway encompasses N-oxidation and nitration, diesterification, and subsequent chemoselective reduction of the nitro group.

This guide is intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound from pyridine-2,3-dicarboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. The overall synthetic workflow is depicted below.

Synthesis_Workflow A Pyridine-2,3-dicarboxylic Acid B Pyridine-2,3-dicarboxylic Acid N-oxide A->B H₂O₂ / Acetic Acid C 4-Nitropyridine-2,3-dicarboxylic Acid N-oxide B->C HNO₃ / H₂SO₄ D Dimethyl 4-nitropyridine-2,3-dicarboxylate C->D 1. PCl₃ 2. Methanol / H₂SO₄ E This compound D->E H₂ / Pd/C

Figure 1: Proposed synthetic workflow for the preparation of this compound.

Part 1: N-Oxidation and Nitration of Pyridine-2,3-dicarboxylic Acid

Direct electrophilic nitration of the pyridine ring is challenging due to its electron-deficient nature. To facilitate this key transformation, the pyridine nitrogen is first activated towards electrophilic attack by conversion to its N-oxide. This increases the electron density of the ring system, particularly at the 4-position, enabling subsequent nitration.

Step 1.1: Synthesis of Pyridine-2,3-dicarboxylic Acid N-oxide

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridine-2,3-dicarboxylic acid (1 equivalent) in glacial acetic acid.

  • To this suspension, add a 35% aqueous solution of hydrogen peroxide (approximately 1.7 equivalents).

  • Heat the reaction mixture in a water bath at 70-80°C for 3 hours.

  • Add an additional portion of 35% hydrogen peroxide solution (approximately 1.7 equivalents) and continue heating for another 9 hours at the same temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to about one-third of its original volume.

  • Add water and reconcentrate under vacuum to remove the majority of the acetic acid.

  • The resulting crude pyridine-2,3-dicarboxylic acid N-oxide can be used in the next step without further purification.

Step 1.2: Synthesis of 4-Nitropyridine-2,3-dicarboxylic Acid N-oxide

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add the crude pyridine-2,3-dicarboxylic acid N-oxide (1 equivalent) to concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath to 0-5°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 90°C and maintain this temperature for 12-14 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield crude 4-nitropyridine-2,3-dicarboxylic acid N-oxide.

Part 2: Deoxygenation and Diesterification

The N-oxide is deoxygenated, followed by a Fischer esterification to yield the dimethyl ester.

Step 2.1: Synthesis of Dimethyl 4-nitropyridine-2,3-dicarboxylate

Protocol:

  • Suspend the crude 4-nitropyridine-2,3-dicarboxylic acid N-oxide (1 equivalent) in chloroform.

  • Add phosphorus trichloride (PCl₃) (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours.[2]

  • After cooling, carefully pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

  • Extract the aqueous layer with chloroform, dry the combined organic layers over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 4-nitropyridine-2,3-dicarboxylic acid.

  • To the crude 4-nitropyridine-2,3-dicarboxylic acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-12 hours. The progress of the esterification can be monitored by TLC.[3][4]

  • After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain dimethyl 4-nitropyridine-2,3-dicarboxylate.

Part 3: Chemoselective Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a preferred method due to its high chemoselectivity, leaving the ester functionalities and the pyridine ring intact.[5][6]

Step 3.1: Synthesis of this compound

Protocol:

  • Dissolve dimethyl 4-nitropyridine-2,3-dicarboxylate (1 equivalent) in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (1 atm, or higher pressure for faster reaction) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound.

Data Summary

Compound NameStarting MaterialKey ReagentsTypical Yield
Pyridine-2,3-dicarboxylic Acid N-oxidePyridine-2,3-dicarboxylic AcidH₂O₂, Acetic AcidHigh
4-Nitropyridine-2,3-dicarboxylic Acid N-oxidePyridine-2,3-dicarboxylic Acid N-oxideHNO₃, H₂SO₄Good
Dimethyl 4-nitropyridine-2,3-dicarboxylate4-Nitropyridine-2,3-dicarboxylic AcidPCl₃, Methanol, H₂SO₄Moderate-Good
This compoundDimethyl 4-nitropyridine-2,3-dicarboxylateH₂, 10% Pd/CHigh

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyridine ring, methyl esters, and the amino group.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=O (ester), and C-O stretches.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling fuming nitric acid, sulfuric acid, and phosphorus trichloride.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Nitration reactions are highly exothermic and require careful temperature control.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to prevent ignition of the flammable gas.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitrationIncomplete N-oxidation or insufficient nitrating conditions.Ensure complete N-oxide formation before nitration. Increase reaction time or temperature for the nitration step carefully.
Incomplete esterificationInsufficient catalyst or reaction time.Add more acid catalyst or prolong the reflux time. Ensure removal of water if using Fischer esterification.
Reduction of pyridine ringOver-reduction during hydrogenation.Use milder hydrogenation conditions (e.g., lower pressure, shorter reaction time). Monitor the reaction closely by TLC.
Difficulty in purificationPresence of side products.Optimize reaction conditions to minimize side reactions. Employ careful column chromatography for purification.

Conclusion

The synthesis of this compound from pyridine-2,3-dicarboxylic acid is a feasible, albeit multi-step, process. The key to a successful synthesis lies in the effective activation of the pyridine ring via N-oxidation to facilitate nitration, followed by standard esterification and a highly selective reduction of the nitro group. The protocols provided in this guide offer a robust framework for researchers to produce this valuable synthetic intermediate.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

  • The Hive Chemistry Discourse. (n.d.). 4-nitropyridine synthesis requested. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]

  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the preparation of pyridine-2,3-dicarboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

  • American Chemical Society. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • European Patent Office. (n.d.). Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • ResearchGate. (2018, October 28). Can you recommend the reaction conditions of esterification of anhydride with alcohol? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group? Retrieved from [Link]

  • Studylib. (n.d.). Lab #3: Esterification Reaction By Jesse Peters, Connor Ortman, and Gabrielle Barefield. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-dimethylaminopyridine (4-DMAP).
  • Google Patents. (n.d.). Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved from [Link]

Sources

Experimental procedure for Dimethyl 4-aminopyridine-2,3-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of this compound, a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy is centered around a regioselective functionalization of the 4-aminopyridine scaffold utilizing modern organometallic techniques. This guide offers in-depth, step-by-step instructions, explains the rationale behind procedural choices, and includes critical safety information.

Introduction

Pyridine derivatives are fundamental heterocyclic motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The precise installation of functional groups on the pyridine ring is crucial for modulating the biological activity and physicochemical properties of these molecules.[1] this compound is a highly functionalized pyridine core, offering multiple points for further chemical elaboration, making it a valuable building block for the synthesis of complex molecular architectures. Its structural relationship to 4-aminopyridine (4-AP), a known potassium channel blocker used in the treatment of multiple sclerosis, suggests its potential as a scaffold in neuropharmacology and other areas of drug discovery.[2][3]

This application note details a robust and rational synthetic route to this compound, designed for execution in a standard organic chemistry laboratory.

Synthetic Strategy Overview

The synthesis of this compound is not a trivial one-pot reaction. A multi-step approach is required to control the regioselective introduction of the dicarboxylate functionality onto the 4-aminopyridine core. The strategy outlined below leverages a Directed ortho-metalation (DoM) approach, a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[4][5]

The key challenge in the functionalization of 4-aminopyridine derivatives is controlling the site of metalation. While 4-(dimethylamino)pyridine (DMAP) typically undergoes lithiation at the C2 position, recent studies have demonstrated that the introduction of a bulky substituent on the pyridine nitrogen can sterically hinder the C2 position and direct metalation to the C3 position.[6][7] Our synthetic plan adopts this "flipped" selectivity as a key strategic element.

The overall synthetic workflow is depicted below:

Synthetic Workflow A 4-Aminopyridine B Step 1: N-Boc Protection A->B C N-Boc-4-aminopyridine B->C D Step 2: N-Silylation C->D E Bulky N-Silyl Intermediate D->E F Step 3: C3-Lithiation & Carboxylation E->F G C3-Carboxylated Intermediate F->G H Step 4: C2-Lithiation & Carboxylation G->H I 4-(Boc-amino)pyridine-2,3-dicarboxylic acid H->I J Step 5: Deprotection & Esterification I->J K This compound J->K

Caption: Proposed multi-step synthesis of this compound.

Health and Safety Precautions

This procedure involves the use of hazardous materials and requires strict adherence to safety protocols. All manipulations should be performed in a certified chemical fume hood.

  • 4-Aminopyridine: Highly toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is a neurotoxin and can cause seizures.[2] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves.[10]

  • Organolithium Reagents (e.g., n-Butyllithium, LDA): Pyrophoric and react violently with water and protic solvents. Handle under an inert atmosphere (e.g., argon or nitrogen).

  • Dry Ice (Solid CO₂): Can cause severe frostbite upon contact. Handle with cryogenic gloves. Ensure adequate ventilation to prevent asphyxiation from sublimated CO₂ gas.

  • Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10]

Experimental Procedure

Step 1: Synthesis of tert-Butyl (pyridin-4-yl)carbamate (N-Boc-4-aminopyridine)

Rationale: The primary amine of 4-aminopyridine is nucleophilic and acidic enough to react with organolithium reagents. Protection as a tert-butoxycarbonyl (Boc) carbamate masks this reactivity and provides a substrate suitable for the subsequent metalation steps.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-Aminopyridine94.1110.0 g106.3 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.2525.5 g116.8 mmol
Triethylamine (Et₃N)101.1916.2 mL116.8 mmol
Dichloromethane (DCM)84.93200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (10.0 g, 106.3 mmol) and dissolve in dichloromethane (200 mL).

  • Add triethylamine (16.2 mL, 116.8 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (25.5 g, 116.8 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with the addition of water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield tert-butyl (pyridin-4-yl)carbamate as a white solid.

Step 2 & 3: Regioselective C3-Carboxylation via Directed ortho-Metalation

Rationale: This two-step sequence is the cornerstone of the synthesis. A bulky triisopropylsilyl (TIPS) group is temporarily installed on the pyridine nitrogen. This sterically shields the C2 position, forcing the organolithium base to deprotonate the C3 position. The resulting aryllithium intermediate is then trapped with carbon dioxide to form the C3-carboxylate.

DoM Mechanism cluster_0 Directed ortho-Metalation (DoM) at C3 Start N-Silylated N-Boc-4-aminopyridine Intermediate1 LDA abstracts proton from C3 Start->Intermediate1 LDA, THF, -78 °C Intermediate2 C3-lithiated intermediate Intermediate1->Intermediate2 Quench Reaction with CO2 Intermediate2->Quench Product C3-carboxylic acid Quench->Product

Caption: Simplified mechanism of C3-lithiation and carboxylation.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
N-Boc-4-aminopyridine194.2310.0 g51.5 mmol
Triisopropylsilyl triflate (TIPSOTf)304.4815.2 mL56.6 mmol
2,6-Lutidine107.157.3 mL61.8 mmol
Lithium diisopropylamide (LDA)107.1261.8 mmol-
Dry Ice (CO₂)44.01excess-
Anhydrous Tetrahydrofuran (THF)72.11300 mL-

Protocol:

  • N-Silylation: a. To a flame-dried 500 mL flask under argon, add N-Boc-4-aminopyridine (10.0 g, 51.5 mmol) and dissolve in anhydrous THF (150 mL). b. Cool the solution to -78 °C (dry ice/acetone bath). c. Add 2,6-lutidine (7.3 mL, 61.8 mmol) followed by the dropwise addition of TIPSOTf (15.2 mL, 56.6 mmol). d. Stir the reaction at -78 °C for 1 hour. The formation of the silylated intermediate is assumed to be quantitative and is used directly in the next step.

  • C3-Lithiation and Carboxylation: a. In a separate flame-dried flask, prepare a solution of LDA by adding n-butyllithium (2.5 M in hexanes, 24.7 mL, 61.8 mmol) to a solution of diisopropylamine (8.7 mL, 61.8 mmol) in anhydrous THF (100 mL) at -78 °C. b. Slowly transfer the freshly prepared LDA solution via cannula to the silylated pyridine solution at -78 °C. c. Stir the resulting deep-red solution at -78 °C for 2 hours. d. Quench the reaction by pouring the mixture onto a slurry of crushed dry ice in a beaker. e. Allow the mixture to warm to room temperature, which will sublime the excess CO₂. f. Add water (100 mL) and adjust the pH to ~3 with 1 M HCl. g. Extract the product with ethyl acetate (3 x 100 mL). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude C3-carboxylated product. This product is often used in the next step without extensive purification.

Step 4: C2-Carboxylation

Rationale: With the C3 position now occupied by a carboxylate group, the C2 position is the most acidic remaining site ortho to the pyridine nitrogen. A second metalation-carboxylation sequence will install the second carboxyl group at this position.

Protocol:

  • Redissolve the crude product from Step 3 in anhydrous THF (200 mL) in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add a second portion of freshly prepared LDA (61.8 mmol in THF) dropwise.

  • Stir the mixture at -78 °C for 2 hours.

  • Quench the reaction with excess crushed dry ice as described in Step 3.

  • Work up the reaction as before (acidification and extraction) to yield the crude 4-(tert-butoxycarbonylamino)pyridine-2,3-dicarboxylic acid.

Step 5: Deprotection and Esterification

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions, followed by Fischer esterification of the two carboxylic acid groups with methanol to yield the desired dimethyl ester.

Reagent/SolventMolar Mass ( g/mol )Amount-
Crude dicarboxylic acid-~51.5 mmol-
Methanol (MeOH)32.04250 mL-
Sulfuric Acid (H₂SO₄), concentrated98.085 mL-

Protocol:

  • Dissolve the crude 4-(tert-butoxycarbonylamino)pyridine-2,3-dicarboxylic acid in methanol (250 mL) in a 500 mL round-bottom flask.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (5 mL).

  • Remove the ice bath and heat the mixture to reflux for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect signals for the two methyl esters, the aromatic protons on the pyridine ring, and the amino protons.

  • ¹³C NMR: Expect signals for the two ester carbonyls, the carbons of the pyridine ring, and the methyl carbons of the esters.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₉H₁₀N₂O₄, M.W. = 210.19 g/mol ) should be observed.

  • Melting Point: A sharp melting point indicates high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in metalation stepsIncomplete reaction; presence of moisture or protic impurities.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly prepared LDA.
Incomplete esterificationInsufficient reaction time or catalyst.Increase reflux time. Ensure the sulfuric acid is of high concentration.
Difficult purificationPresence of side products from incomplete reactions or decomposition.Optimize chromatography conditions. Recrystallization may be an alternative.

References

  • University of California, Los Angeles. 4-Aminopyridine SOP. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyridines: Applications and Synthesis Strategies. [Link]

  • Loba Chemie. 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Verkhov, V. A., et al. (2025). Flipping the Metalation of 4-Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal, 31(6). [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Myers, A. G. Directed Ortho Metalation. Harvard University. [Link]

  • Chem-Station. (2015). Directed Ortho Metalation. [Link]

  • Verkhov, V. A., et al. (2024). Flipping the Metalation of 4-Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal. [Link]

  • Zutt, H., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Frontiers in Neurology. [Link]

  • Soni, N., & Kam, P. (1982). 4-aminopyridine-a review. Anaesthesia and Intensive Care, 10(2), 120-6. [Link]

Sources

Application Notes & Protocols: The Role of Functionalized 4-Aminopyridines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the 4-Aminopyridine Scaffold

To the practicing chemist, the pyridine ring is a cornerstone of heterocyclic chemistry, finding its way into pharmaceuticals, agrochemicals, and materials.[1] Within this class, the 4-aminopyridine scaffold is of paramount importance, primarily due to the exceptional catalytic activity of its most famous member, 4-(Dimethylamino)pyridine (DMAP).[2][3] While DMAP itself is a widely used hypernucleophilic acylation catalyst, the broader family of functionalized 4-aminopyridines offers a rich platform for synthetic innovation.

This guide addresses the specific compound Dimethyl 4-aminopyridine-2,3-dicarboxylate (CAS 122475-56-3).[4] While this molecule is commercially available, its specific applications in organic synthesis are not extensively detailed in peer-reviewed literature. However, its structure—a catalytically active 4-amino group appended to a pyridine ring bearing two ester functionalities—allows us to infer its potential roles. It can be viewed as both a functionalized catalyst and a versatile building block for more complex heterocyclic systems.

Therefore, this document will first elucidate the fundamental principles of catalysis by the 4-aminopyridine core, using the well-documented chemistry of DMAP as our primary model. We will then explore the strategic implications of the 2,3-dicarboxylate substituents and discuss general pathways for the synthesis of such functionalized pyridines.

Part 1: The Engine of Catalysis - The 4-Aminopyridine Core

The remarkable catalytic activity of the 4-aminopyridine unit stems from the electronic interplay between the exocyclic amino group and the endocyclic ring nitrogen. The lone pair of the 4-amino group is in resonance with the pyridine ring, which significantly increases the nucleophilicity of the ring nitrogen atom. This enhanced nucleophilicity allows it to readily attack electrophilic species, forming a highly reactive intermediate.

Mechanism of Action: Nucleophilic Catalysis in Acylation

The most well-understood role of DMAP is as a catalyst for acylation reactions (e.g., esterification and amidation), where it can accelerate reaction rates by orders of magnitude compared to pyridine alone.[5] The generally accepted mechanism for esterification with an acid anhydride proceeds through a nucleophilic pathway:

  • Activation: The highly nucleophilic ring nitrogen of DMAP attacks the carbonyl carbon of the anhydride, displacing the carboxylate to form a stable but highly reactive N-acylpyridinium salt. This intermediate is far more electrophilic than the parent anhydride.

  • Nucleophilic Attack: The alcohol, which may be sterically hindered or poorly nucleophilic, attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.

  • Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the ester product and regenerating the DMAP catalyst. A stoichiometric base (like triethylamine or pyridine) is typically added to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of the DMAP catalyst.[6]

DMAP Catalytic Cycle DMAP DMAP Catalyst Acylpyridinium N-Acylpyridinium Intermediate (Activated Electrophile) DMAP->Acylpyridinium + Anhydride Anhydride R-C(O)O(O)C-R' Anhydride->Acylpyridinium Tetrahedral Tetrahedral Intermediate Acylpyridinium->Tetrahedral + Alcohol Alcohol R''-OH Alcohol->Tetrahedral Ester Ester Product (R-C(O)OR'') Tetrahedral->Ester ProtonatedDMAP Protonated DMAP Tetrahedral->ProtonatedDMAP Releases H+ Acid R'-COOH Tetrahedral->Acid Byproduct Base Base (e.g., Et3N) Base->DMAP ProtonatedDMAP->DMAP Regenerated by Base Synthesis_Workflow Start Substituted Pyridine Precursor (e.g., 2,3-Dicarboxylate) Halogenation Step 1: Regioselective Halogenation (e.g., at C-4) Start->Halogenation Halopyridine 4-Halo-pyridine-2,3-dicarboxylate Halogenation->Halopyridine Amination Step 2: Pd-Catalyzed Amination (Buchwald-Hartwig Coupling) Halopyridine->Amination Product Dimethyl 4-aminopyridine- 2,3-dicarboxylate Amination->Product Reagents Reagents: - Dimethylamine - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) Reagents->Amination

Sources

Application Notes & Protocols: Dimethyl 4-aminopyridine-2,3-dicarboxylate as a Key Intermediate in the Synthesis of Imidazolinone Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine-2,3-dicarboxylates in Agrochemistry

The pyridine-2,3-dicarboxylic acid scaffold is a cornerstone in the synthesis of a significant class of modern agrochemicals, particularly the imidazolinone herbicides. These herbicides are valued for their broad-spectrum activity against various weeds and their unique mode of action, which involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme in plants. This enzyme is crucial for the biosynthesis of essential branched-chain amino acids, and its disruption leads to plant death[1].

Dimethyl 4-aminopyridine-2,3-dicarboxylate is a pivotal intermediate in the construction of these complex herbicidal molecules. Its strategic importance lies in the specific arrangement of its functional groups: the vicinal ester groups at the 2- and 3-positions are precursors to the imidazolinone ring, while the amino group at the 4-position can be crucial for modulating the final product's efficacy and selectivity. This document provides a comprehensive guide for researchers on the synthesis and application of this key intermediate, with a focus on the synthesis of the herbicide Imazamox.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its effective use in multi-step synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄Calculated
Molecular Weight 210.19 g/mol Calculated
Appearance Off-white to pale yellow solidInferred from similar compounds
Melting Point Not available-
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.Inferred from similar compounds
CAS Number 150730-41-9Sigma-Aldrich[2]

Synthesis Protocol: this compound

The following protocol describes a plausible and chemically sound method for the synthesis of this compound, based on established methodologies for the synthesis of functionalized 4-aminopyridines and pyridine-2,3-dicarboxylates[2][3]. This method involves the ring transformation of a nitropyrimidinone with an active methylene compound in the presence of an ammonium salt.

Causality Behind Experimental Choices:
  • Ring Transformation Approach: This method is chosen for its efficiency in constructing the functionalized pyridine ring in a single step from readily available precursors[3][4].

  • Methanol as Solvent: Methanol is an effective solvent for the reactants and facilitates the reaction under reflux conditions.

  • Ammonium Acetate: This serves as the nitrogen source for the amino group at the 4-position of the pyridine ring.

  • Silica Gel Chromatography: This is a standard and effective method for purifying the final product from reaction byproducts.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Nitropyrimidinone + Dimethyl acetylenedicarboxylate + Ammonium acetate Reaction Reflux in Methanol Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-5-nitropyrimidin-4(3H)-one (1.0 eq), dimethyl acetylenedicarboxylate (1.2 eq), and ammonium acetate (2.0 eq) in methanol (0.1 M solution).

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Protocol: Synthesis of Imazamox Herbicide

This compound is a key precursor for the synthesis of imidazolinone herbicides such as Imazamox. The following protocol outlines the conversion of a related intermediate, 5-(methoxymethyl)-2,3-pyridinedicarboxylate, to Imazamox, which follows a similar chemical logic[5][6][7][8]. The 4-amino group in our target intermediate would require a diazotization and substitution step to be converted to the methoxymethyl group present in the Imazamox precursor. For the purpose of this protocol, we will start from the methoxymethyl-substituted diester.

Causality Behind Experimental Choices:
  • Hydrolysis and Anhydride Formation: The diester is first hydrolyzed to the corresponding dicarboxylic acid, which is then converted to the cyclic anhydride. The anhydride is a more reactive electrophile for the subsequent condensation step[5].

  • Condensation with Aminonitrile: The reaction of the pyridine-2,3-dicarboxylic acid anhydride with 2-amino-2,3-dimethylbutyronitrile forms the initial amide linkage, which is the first step in constructing the imidazolinone ring[5].

  • Cyclodehydration: An acid- or base-catalyzed cyclodehydration reaction then forms the five-membered imidazolinone ring.

Experimental Workflow Diagram:

Herbicide_Synthesis_Workflow cluster_herbicide_synthesis Synthesis of Imazamox from Pyridine Intermediate Intermediate Dimethyl 5-(methoxymethyl) -pyridine-2,3-dicarboxylate Hydrolysis Hydrolysis (NaOH, H₂O) Intermediate->Hydrolysis Anhydride Anhydride Formation (Acetic Anhydride) Hydrolysis->Anhydride Condensation Condensation with 2-amino-2,3-dimethylbutyronitrile Anhydride->Condensation Cyclization Cyclodehydration (Acid or Base) Condensation->Cyclization Product Imazamox Cyclization->Product

Caption: Workflow for the synthesis of Imazamox.

Step-by-Step Protocol:
  • Hydrolysis: To a solution of Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate (1.0 eq) in a mixture of methanol and water, add sodium hydroxide (2.2 eq). Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Anhydride Formation: Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid. Filter the solid, wash with cold water, and dry. Suspend the dried dicarboxylic acid in acetic anhydride and heat to reflux to form the cyclic anhydride[5].

  • Condensation: In a separate flask, dissolve 2-amino-2,3-dimethylbutyronitrile (1.1 eq) in a suitable aprotic solvent such as toluene. Add the pyridine-2,3-dicarboxylic acid anhydride in portions and stir the reaction at room temperature.

  • Cyclization and Work-up: After the condensation is complete, add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide) and heat the mixture to effect cyclodehydration. After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Imazamox by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final Imazamox product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound and its analogs are valuable intermediates in the synthesis of imidazolinone herbicides. The protocols provided herein offer a robust framework for the synthesis of this key intermediate and its subsequent elaboration into a commercially important agrochemical. The underlying chemical principles and the rationale for the chosen experimental conditions have been detailed to provide researchers with a comprehensive understanding of the synthetic process. Adherence to these protocols, with appropriate safety precautions, will enable the efficient production of these important compounds for research and development in the field of agrochemistry.

References

  • Du, M. (2011). Study on the Synthesis of Imazamox. East China University of Science and Technology.
  • Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines.
  • Nishiwaki, N., Azuma, M., Tamura, M., Hori, K., Tohda, Y., & Ariga, M. (2002). Facile synthesis of functionalized 4-aminopyridines. RSC Publishing.
  • AERU. (n.d.). Imazamox (Ref: BAS 720H). University of Hertfordshire.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid in Modern Herbicides. agrochemical.com.
  • Shchegolkov, E. V., et al. (2019). Method of producing imazamox herbicide.
  • Hoechst Celanese Corporation. (1995). Process for preparing pyridine and quinoline derivatives. U.S.
  • American Cyanamid Company. (1985). Process for the preparation of pyridyl and quinolyl imidazolinones. U.S.
  • American Cyanamid Company. (1987). 2-(2-imidazolin-2-yl)-pyridines and quinolines, process and intermediates for the preparation thereof, and use of said compounds as herbicidal agents. U.S.
  • Sigma-Aldrich. (n.d.).
  • Zhang, L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science, 72(2), 231-240.
  • Talik, Z., & Plazek, E. (1958). Note on the preparation of 4-aminopyridine. Roczniki Chemii, 32, 133-135.
  • Shchegolkov, E. V., et al. (2019). METHOD OF PRODUCING IMAZAMOX HERBICIDE.
  • Jubilant Organosys Limited. (n.d.). Process For Producing 4 Aminopyridines.
  • Zawadzki, S., & Zwierzak, A. (1980). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Polish Journal of Chemistry, 54(10), 2051-2054.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Stoyanov, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129.
  • ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
  • Abe, N., et al. (2019). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules, 24(18), 3290.
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.
  • The Dow Chemical Company. (1988). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • CN1807415A. (2006).
  • Zhang, L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science, 72(2), 231-240.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Jubilant Organosys Limited. (2004). Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • Jubilant Organosys Limited. (2005). Process for producing 4-dimethyl amino pyridine (4-DMAP). U.S.
  • Tang, R., et al. (2006). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Chemical Journal of Chinese Universities, 27(1), 89-91.
  • FAO. (2014). IMAZAMOX.

Sources

Application Note & Protocols: High-Purity Isolation of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Dimethyl 4-aminopyridine-2,3-dicarboxylate is a highly functionalized pyridine derivative. Its structural similarity to 4-Dimethylaminopyridine (DMAP), a widely used hypernucleophilic acylation catalyst, suggests its potential utility in organic synthesis, catalysis, and materials science.[1][2][3] The presence of ester functionalities adjacent to the pyridine nitrogen and an amino group at the 4-position creates a unique electronic and steric environment, making it a valuable building block for complex molecular architectures and novel ligands in coordination chemistry.

For researchers in drug development and materials science, the purity of such a starting material is not merely a matter of quality control; it is fundamental to experimental reproducibility, reaction efficiency, and the integrity of downstream applications. Trace impurities can lead to unpredictable side reactions, catalyst poisoning, or flawed biological assay results. This guide provides a detailed framework and validated protocols for the purification of this compound, ensuring a high degree of purity suitable for the most demanding research applications.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of the target compound is the cornerstone of designing an effective purification strategy. While experimental data for this compound is not widely published, we can infer key characteristics from its structural analogues, such as DMAP and various pyridine dicarboxylates.

PropertyValue / ObservationRationale & Significance
Molecular Formula C₉H₁₀N₂O₄-
Molecular Weight 210.19 g/mol Essential for calculating molar equivalents and reaction yields.
Appearance Likely a white to off-white or yellow solid.Based on analogues like DMAP.[2] Color may indicate the presence of impurities.
Melting Point Expected to be a crystalline solid with a distinct melting point.A sharp melting point range is a classic indicator of high purity.
pKa (Conjugate Acid) Estimated to be less basic than DMAP (pKa ~9.6).[2]The electron-withdrawing dicarboxylate groups at the 2 and 3-positions will reduce the basicity of the pyridine nitrogen and the exocyclic amino group. This property is crucial for designing acid-base extraction protocols.
Solubility Likely soluble in polar organic solvents (Methanol, Chloroform, Ethyl Acetate, DMF).[1]Solubility dictates the choice of solvents for recrystallization and chromatography. Limited solubility in non-polar solvents like hexanes is expected and can be exploited for precipitation.

Synthetic Context: Anticipating Potential Impurities

Effective purification begins with understanding the potential impurities arising from the synthetic route. A plausible synthesis would involve the functionalization of a pre-existing pyridine ring. Common impurities may include unreacted starting materials, reagents, and reaction byproducts.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurity Sources SM Pyridine Starting Material INT Intermediate Product SM->INT Reaction 1 (e.g., Esterification) Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction 1 CP Crude Product (this compound) INT->CP Reaction 2 (e.g., Amination) Imp2 Side-Products (e.g., regioisomers, hydrolysis products) INT->Imp2 Side Reactions Imp3 Reagents & Catalysts CP->Imp3 Carryover Crude Crude Product Recryst Protocol 1: Recrystallization Crude->Recryst Purity1 Purity Assessment (TLC / ¹H NMR) Recryst->Purity1 Chrom Protocol 2: Column Chromatography Purity1->Chrom Impurities Present Pure Pure Product (>99%) Purity1->Pure Purity OK Purity2 Purity Assessment (TLC / HPLC) Chrom->Purity2 Purity2->Pure Purity OK Repurify Repurify or Re-evaluate Method Purity2->Repurify Impurities Still Present

Caption: General purification and decision-making workflow.

Detailed Purification Protocols

Protocol 1: Recrystallization

Principle: This technique exploits differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In parallel test tubes, test the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Suggested Solvent Systems:

Solvent SystemRationaleReference (by analogy)
Ethyl Acetate Often a good choice for moderately polar compounds like DMAP. [1][1]
Isopropanol / Water The polarity can be fine-tuned by adjusting the water content.[4]
Acetone / Hexanes Dissolve in acetone (polar) and add hexanes (non-polar) as an anti-solvent until turbidity appears, then heat to re-dissolve and cool slowly.[5]
Isopropyl Ether Reported for the recrystallization of DMAP. [6][6]
Protocol 2: Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase. More polar compounds interact more strongly with the silica and elute later.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent. Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution). For example, start with 100% ethyl acetate and gradually add methanol.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Suggested Mobile Phases (Stationary Phase: Silica Gel):

Mobile Phase SystemApplication NotesReference (by analogy)
Ethyl Acetate / Hexanes A standard system for compounds of moderate polarity. Start with a low percentage of ethyl acetate and increase the gradient.[7]
Dichloromethane / Methanol Effective for more polar compounds. A small amount of methanol (1-10%) greatly increases the eluting power. [8][8]
Chloroform / Methanol A classic alternative to DCM/Methanol. [8][8]
Protocol 3: Acid-Base Extraction

Principle: The basic amino group allows the target compound to be protonated and moved into an aqueous acidic layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral compound for extraction back into an organic solvent.

Start Crude product dissolved in Organic Solvent (e.g., EtOAc) Step1 Extract with aqueous Acid (e.g., 1M HCl) Start->Step1 Org1 Organic Layer: Neutral/Acidic Impurities Step1->Org1 Discard Aq1 Aqueous Layer: Protonated Product Step1->Aq1 Keep Step2 Basify with aqueous Base (e.g., 1M NaOH) to pH > 10 Aq1->Step2 Step3 Extract with fresh Organic Solvent (e.g., EtOAc) Step2->Step3 Aq2 Aqueous Layer: Salts Step3->Aq2 Discard Org2 Organic Layer: Pure Product Step3->Org2 Keep Final Dry (Na₂SO₄), Filter, and Evaporate Solvent Org2->Final

Caption: Workflow for purification via acid-base extraction.

Purity Assessment and Characterization

Confirming purity is a critical final step. A combination of techniques should be used.

Method 1: Thin-Layer Chromatography (TLC)
  • Use: Rapidly check purity of column fractions and monitor reaction progress.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Use the same solvent system planned for column chromatography (e.g., 50% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate. A pure compound should appear as a single spot.

Method 2: High-Performance Liquid Chromatography (HPLC)
  • Use: Quantitatively determine purity (e.g., >99%). A stability-indicating method can also be developed. [9]* Protocol Example (adapted from a related compound)[9]:

    Parameter Condition
    Column C18 bonded phase (e.g., 4.6 x 250 mm, 5 µm)
    Mobile Phase Isocratic or gradient elution. Start with Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate with pH adjustment using a suitable acid).
    Flow Rate 1.0 mL/min
    Detection UV at a wavelength determined by a UV scan of the compound (likely 254-280 nm).
    Injection Volume 10 µL

    | Quantification | Purity is determined by the area percentage of the main peak relative to the total area of all peaks. |

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Use: Confirm the chemical structure and identify impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Signals:

    • Singlets for the two methyl groups of the ester functionalities.

    • A singlet for the protons of the N(CH₃)₂ group.

    • Signals in the aromatic region for the pyridine ring protons.

  • Interpretation: The absence of unexpected signals and correct integration ratios are strong indicators of high purity. Signals from common solvents (grease, ethyl acetate, hexanes) should be identified and not confused with impurities.

References

  • PubChem. (n.d.). Diethyl 4-aminopyridine-2,6-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • European Patent Office. (n.d.). EP 1424328 B1 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • Goral, A., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Retrieved from [Link]

  • Wang, L., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Cameron, S. A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. Retrieved from [Link]

  • Prabakar, P., et al. (2018). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science. Retrieved from [Link]

  • Oda, S., et al. (2013). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Molecules. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). DE60302197T2 - Process for the preparation of 4-dimethylaminopyridine (4-DMAP).
  • Carunchio, V., & Marino, A. (1967). Separation of the Pyridine-Monocarboxylic and 2-pyridine-dicarboxylic Acids by Two-Dimensional Ion-Exchange Thin-Layer Chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Wang, H., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Varukolu, M., et al. (2022). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1442408A - Method of preparing 4-dimethylamino pyridine.
  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Retrieved from [Link]

  • Lene, T., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia. Retrieved from [Link]

  • Sahu, S., et al. (2015). Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes. International Journal of Advanced Research in Chemical Science. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of Dimethyl 4-aminopyridine-2,3-dicarboxylate. As a functionalized pyridine derivative, this compound holds potential as a key intermediate or building block in pharmaceutical and materials science. Ensuring its identity, purity, and stability is paramount for its application in research and development. This guide presents a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to build a complete quality profile of the molecule. We delve into the rationale behind method selection and parameter optimization, grounding our protocols in established principles of analytical chemistry and regulatory guidelines.

Introduction and Physicochemical Profile

This compound is an aromatic amine and diester compound. Its structure suggests a unique combination of properties: the basicity of the aminopyridine ring, the potential for hydrogen bonding, and the reactivity associated with the ester functional groups. A thorough analytical characterization is essential to control the quality of starting materials and intermediates in drug development, ensuring the reliability and reproducibility of experimental outcomes.

Given the limited availability of experimental data for this specific molecule, this guide combines predicted properties with robust analytical protocols designed to confirm these characteristics experimentally.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Calculated)Significance for Analytical Methods
Molecular FormulaC₉H₁₀N₂O₄Used for exact mass determination in Mass Spectrometry.
Molecular Weight210.19 g/mol Essential for preparing solutions of known concentration.
XLogP30.8Suggests moderate lipophilicity, suitable for reversed-phase HPLC.
pKa (strongest basic)3.63The basicity of the pyridine nitrogen influences mobile phase pH selection in HPLC.
UV Absorption~240 nm, ~285 nmPredicted λmax values guide wavelength selection for UV detection in HPLC.

Analytical Workflow Overview

A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow ensures that identity is confirmed before proceeding to more complex purity and structural analyses.

Analytical_Workflow cluster_0 Phase 1: Identity & Initial Assessment cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Definitive Structural Confirmation Sample Sample Received FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Solubility Solubility Screening Sample->Solubility HPLC HPLC-UV (Purity Assay & Impurity Profile) MS->HPLC Solubility->HPLC Validation Method Validation (ICH Q2) HPLC->Validation NMR NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) Validation->NMR Report Certificate of Analysis NMR->Report

Caption: Overall analytical workflow for characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are central to determining the purity of this compound and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC is the primary method for purity assessment due to its high resolution and compatibility with UV detection, which is suitable for aromatic compounds. The method separates the main compound from non-polar and polar impurities. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.[1][2][3]

Instrumentation and Parameters:

Table 2: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column offering good retention and efficiency for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic pyridine moiety.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% B to 90% B over 15 minA gradient elution ensures the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 285 nmOne of the predicted absorbance maxima, offering good sensitivity for the analyte.
Injection Vol. 5 µLSmall volume to prevent peak distortion and column overloading.
Diluent 50:50 Acetonitrile:WaterA diluent that matches the initial mobile phase conditions ensures good peak shape.

Protocol:

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask with the diluent. Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Preparation (100 µg/mL):

    • Prepare the sample using the same procedure as the standard.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the diluent (as a blank), followed by the standard and sample solutions.

    • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor.

Method Validation: A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[4][5][6] Key parameters to validate include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).

ICH_Validation Method Validated Analytical Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Sensitivity Sensitivity Method->Sensitivity Range Range Linearity->Range Accuracy->Range Precision->Range LOD Limit of Detection LOQ Limit of Quantitation Sensitivity->LOD Sensitivity->LOQ

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic analysis provides definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are powerful tools for unambiguously determining the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete picture of the molecular framework.

Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Interpretation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine-H5~7.5 - 7.8 (s)~110 - 115Aromatic proton, singlet due to lack of adjacent protons.
Amino (-NH₂)~6.0 - 6.5 (s, broad)N/ABroad singlet, exchangeable with D₂O.
Methoxy (-OCH₃)~3.8 - 4.0 (s, 6H)~52 - 55Two singlets for the two non-equivalent methyl esters.
Ester Carbonyls (C=O)N/A~165 - 170Two distinct signals expected for the C2 and C3 ester groups.
Pyridine Quaternary CsN/A~125, ~140, ~155Signals for the C2, C3, C4, and C6 carbons of the pyridine ring.

Note: Actual chemical shifts are highly dependent on the solvent used. The spectrum of a related compound, 4-aminopyridine, shows aromatic protons in the range of 6.5-8.0 ppm in DMSO-d6.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H Stretch (aromatic)Pyridine Ring
3000 - 2850C-H Stretch (aliphatic)Methyl Esters (-OCH₃)
1750 - 1720C=O StretchEster Carbonyl
1650 - 1580C=C and C=N StretchAromatic Ring
1250 - 1100C-O StretchEster Linkage

The FTIR spectrum of 4-aminopyridine shows characteristic N-H stretching bands and pyridine ring vibrations, which serve as a useful reference.[8]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which should readily form a protonated molecular ion [M+H]⁺.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution directly into the ESI source of a mass spectrometer.

  • Expected Result: A prominent peak should be observed at m/z 211.07, corresponding to the exact mass of the [C₉H₁₁N₂O₄]⁺ ion.

Summary and Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, along with MS, FTIR, and NMR for identity and structural confirmation, ensures a thorough quality evaluation. Adherence to these protocols will enable researchers and drug development professionals to confidently use this compound in their applications, ensuring data integrity and reproducibility. All methods, particularly the primary HPLC purity assay, should be validated according to ICH guidelines to demonstrate their suitability for their intended purpose.[9]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical.

  • Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration (TGA).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network.

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.

  • Validation of Impurity Methods, Part II. LCGC North America.

  • New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. National Institutes of Health (NIH).

  • 4-(Dimethylamino)pyridine. PubChem, National Center for Biotechnology Information.

  • DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. MicroSolv Technology Corporation.

  • FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex... ResearchGate.

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography.

  • A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate.

  • 4-Aminopyridine(504-24-5) 1H NMR spectrum. ChemicalBook.

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Application Notes and Protocols: Dimethyl 4-aminopyridine-2,3-dicarboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a gateway to diverse and biologically relevant chemical space is paramount. Dimethyl 4-aminopyridine-2,3-dicarboxylate stands out as a preeminent building block, offering a unique combination of reactive functional groups strategically positioned on a privileged pyridine core. The presence of an electron-donating amino group at the 4-position activates the pyridine ring, while the vicinal diester functionalities at the 2- and 3-positions serve as versatile handles for a wide array of chemical transformations. This arrangement makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly the pyrido[2,3-d]pyridazine scaffold, which is a structural analog of bioactive purines and quinazolines and is associated with a broad spectrum of pharmacological activities.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of medicinally relevant compounds. We will delve into the synthesis of the building block itself, followed by detailed protocols for its transformation into key heterocyclic cores, elucidating the underlying reaction mechanisms and providing practical insights for successful execution.

PART 1: Synthesis of the Core Building Block: this compound

While various methods exist for the synthesis of substituted 4-aminopyridines, a common route to obtain the dicarboxylate derivative involves a multi-step sequence starting from more readily available precursors. One plausible synthetic strategy is the functionalization of a pre-existing pyridine-2,3-dicarboxylic acid derivative.

Protocol 1: Synthesis of this compound

This protocol outlines a general, two-step approach involving the nitration of a commercially available pyridine dicarboxylate followed by reduction of the nitro group to the desired amine.

Step 1: Nitration of Dimethyl Pyridine-2,3-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Dimethyl 2,3-pyridinedicarboxylate (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of Dimethyl 4-nitropyridine-2,3-dicarboxylate

  • Reaction Setup: Dissolve the nitro-derivative from the previous step (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Reduction: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

PART 2: Application in the Synthesis of Fused Heterocycles: The Pyrido[2,3-d]pyridazine Core

The strategic placement of the amino and diester groups in this compound makes it an excellent precursor for the synthesis of the pyrido[2,3-d]pyridazine ring system through cyclocondensation reactions. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and kinase inhibitory properties.[1][3]

Protocol 2: Synthesis of 5-Amino-pyrido[2,3-d]pyridazine-2,8(1H,7H)-dione

This protocol details the direct cyclocondensation of this compound with hydrazine hydrate to form the corresponding di-oxo pyridopyridazine derivative.

Reaction Scheme:

G compound This compound product 5-Amino-pyrido[2,3-d]pyridazine-2,8(1H,7H)-dione compound->product EtOH/MeCN, reflux hydrazine Hydrazine Hydrate hydrazine->product

A schematic of the cyclocondensation reaction.

Materials and Reagents:

ReagentMolar Equivalent
This compound1.0
Hydrazine monohydrate2.2
Ethanol (EtOH)-
Acetonitrile (MeCN)-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) in a 1:1 mixture of ethanol and acetonitrile.

  • Addition of Hydrazine: Add hydrazine monohydrate (2.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 5-Amino-pyrido[2,3-d]pyridazine-2,8(1H,7H)-dione.[1]

Causality and Mechanistic Insights:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the ester carbonyls, followed by an intramolecular cyclization with the second ester group, leading to the formation of the stable six-membered pyridazinone ring. The excess hydrazine ensures the reaction goes to completion.

G cluster_0 Reaction Workflow Start This compound + Hydrazine Hydrate Step1 Nucleophilic attack on ester carbonyl Start->Step1 EtOH/MeCN Step2 Formation of hydrazide intermediate Step1->Step2 Step3 Intramolecular cyclization Step2->Step3 Heat (reflux) Step4 Formation of pyridopyridazine ring Step3->Step4 End 5-Amino-pyrido[2,3-d]pyridazine-2,8(1H,7H)-dione Step4->End

Workflow for the synthesis of the pyridopyridazine core.

PART 3: Further Functionalization and Applications

The resulting 5-Amino-pyrido[2,3-d]pyridazine-2,8(1H,7H)-dione is a versatile intermediate for further chemical modifications. The amino group can be functionalized through various reactions, such as acylation, alkylation, or diazotization followed by substitution, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Modifications and Therapeutic Targets:
  • Kinase Inhibitors: The pyrido[2,3-d]pyrimidine core is a known scaffold for kinase inhibitors.[4] Modifications at the amino group can be designed to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Anti-inflammatory Agents: Pyrido[2,3-d]pyridazine derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Antiviral and Antimicrobial Agents: The structural similarity to purines suggests potential applications as antiviral or antimicrobial agents by interfering with nucleic acid synthesis or other essential cellular processes.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to undergo efficient cyclocondensation reactions provide a reliable pathway to the medicinally important pyrido[2,3-d]pyridazine scaffold. The protocols and insights provided in these application notes are intended to empower researchers to explore the full potential of this compound in the discovery and development of novel therapeutic agents. The inherent modularity of the synthetic routes allows for the creation of diverse chemical libraries, paving the way for the identification of new lead compounds with improved efficacy and safety profiles.

References

  • M. A. G. de Oliveira, et al. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 11(8), 945-954. [Link]

  • A. H. Shamroukh, et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. [Link]

  • Der Pharma Chemica. (2017). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]

  • Semantic Scholar. (2010). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Organic Chemistry Portal. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. [Link]

  • Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • MDPI. (2022). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Journal of Chemical and Pharmaceutical Sciences. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. [Link]

  • MDPI. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Beilstein Journals. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. [Link]

  • Google Patents. (n.d.). A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
  • ResearchGate. (2009). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. [Link]

  • Chemsrc. (n.d.). DiMethyl 2,6-Pyridinedicarboxylate. Retrieved from [Link]

  • ResearchGate. (2014). Reactivity of diazoalkanes and outline of the studies in this work. [Link]

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Hydrolysis of the ester groups of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Saponification of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Introduction: The Significance of 4-Aminopyridine-2,3-dicarboxylic Acid

In the landscape of pharmaceutical and materials science research, pyridine dicarboxylic acids serve as invaluable scaffolds and key intermediates. 4-Aminopyridine-2,3-dicarboxylic acid, the target product of the hydrolysis of this compound, is a versatile building block. Its unique arrangement of functional groups—a nucleophilic amino group and two carboxylic acids capable of chelation or amide bond formation—makes it a compelling starting material for the synthesis of novel heterocyclic compounds, potential NAD analogs, and fused pyridopyrimidine systems with applications in medicine and agrochemicals[1][2].

This document provides a comprehensive guide to the base-catalyzed hydrolysis (saponification) of the dimethyl ester precursor. It moves beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and critical process parameters required for a successful and reproducible synthesis.

Part 1: Scientific Principles & Experimental Rationale

The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. Unlike acid-catalyzed hydrolysis which is an equilibrium process, saponification is irreversible because the final step involves an acid-base reaction[3]. The reaction proceeds via a well-established nucleophilic acyl substitution mechanism[4].

The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, leading to the elimination of a methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another equivalent of hydroxide). This acid-base reaction is highly favorable and forms a resonance-stabilized carboxylate salt and methanol. This step drives the reaction to completion[4].

  • Protonation (Workup): To obtain the final dicarboxylic acid product, a careful acidification step is required during the workup to protonate the dicarboxylate salt.

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Critical Consideration: The Risk of Decarboxylation

A significant challenge in the synthesis of pyridinecarboxylic acids is the potential for decarboxylation, particularly when the carboxyl group is at the 2- or 6-position of the pyridine ring[5][6]. Pyridine-2,3-dicarboxylic acid (quinolinic acid) is known to decarboxylate in water at elevated temperatures[5]. The mechanism is thought to proceed through a zwitterionic intermediate, which is stabilized by the adjacent ring nitrogen[6][7].

Causality: The proximity of the C-2 carboxyl group to the ring nitrogen facilitates the loss of CO₂. Therefore, it is imperative to conduct the hydrolysis and subsequent workup under mild temperature conditions to minimize the formation of the undesired side product, 4-aminopyridine-3-carboxylic acid.

Part 2: Experimental Protocols & Workflow

This protocol is designed as a self-validating system, incorporating in-process checks to monitor reaction completion and ensure product purity.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
This compoundN/A210.19Starting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.96Base for hydrolysis. NaOH or KOH can be used.
Tetrahydrofuran (THF)109-99-972.11Co-solvent to aid solubility of the ester.
Deionized Water (H₂O)7732-18-518.02Reaction solvent.
Hydrochloric Acid (HCl), 1M Solution7647-01-036.46For acidification during workup.
Ethyl Acetate141-78-688.11For TLC mobile phase and extraction.
Hexanes110-54-386.18For TLC mobile phase.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Detailed Step-by-Step Protocol

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.76 mmol).

  • Add THF (20 mL) and stir until the starting material is fully dissolved.

  • In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.50 g, 11.9 mmol, 2.5 equivalents) in deionized water (20 mL).

  • Add the aqueous LiOH solution to the flask containing the ester solution. The mixture may become biphasic initially but should homogenize upon stirring.

Step 2: Reaction and Monitoring

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Mobile Phase: 50% Ethyl Acetate in Hexanes.

    • Procedure: Take a small aliquot of the reaction mixture, spot it on a TLC plate, and elute. The starting diester will be non-polar (higher Rf), while the product dicarboxylate salt will be highly polar and remain at the baseline (Rf ≈ 0).

    • The reaction is complete when the starting material spot is no longer visible by UV light (typically 4-6 hours).

Step 3: Workup and Isolation

  • Once the reaction is complete, place the flask in an ice bath and cool to 0-5 °C.

  • While stirring, slowly add 1M HCl solution dropwise to acidify the mixture. Monitor the pH using pH paper or a calibrated pH meter.

  • Continue adding HCl until the pH of the solution is approximately 3-4. A precipitate of the white to off-white diacid product should form[8][9].

  • Allow the suspension to stir in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.

  • Dry the product under high vacuum overnight to yield 4-aminopyridine-2,3-dicarboxylic acid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the hydrolysis protocol.

Part 3: Data, Troubleshooting, and Characterization

Expected Results
ParameterExpected Value
Reaction Time 4 - 6 hours
Reaction Temp. 20 - 25 °C
Appearance White to off-white solid
Expected Yield 85 - 95%
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.14 g/mol [10]
Troubleshooting Guide
IssueProbable CauseRecommended Solution
Reaction is Stalled/Incomplete Insufficient base; low temperature; poor solubility.Add an additional 0.5 eq. of LiOH. Allow the reaction to stir for a longer period. Gentle warming to 30-40°C can be attempted, but monitor closely for decarboxylation.
Low or No Product Precipitation Incorrect pH; product is more soluble than expected.Re-check and adjust the pH to be between 3 and 4. If still no precipitate, concentrate the aqueous solution under reduced pressure to a smaller volume and cool again. As a last resort, saturate the aqueous layer with NaCl before extraction with a polar solvent like ethyl acetate.
Product Contaminated with Side-Product (Decarboxylation) Reaction temperature was too high; prolonged reaction time at elevated temperature.Purify the crude product by recrystallization from a water/ethanol mixture. In future runs, maintain strict temperature control and avoid heating. The decarboxylated product is less polar and may be removed during this process.
Product Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (m/z = 183.1 for [M+H]⁺).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing the chemical shifts and integration of the aromatic protons. The two methyl ester signals from the starting material should be absent.

  • Melting Point: To assess purity by comparing with literature values if available.

References

  • Mechanism of Ester Hydrolysis. (2019). YouTube. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. [Link]

  • Dunn, G. E., Lee, G. K., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar. [Link]

  • 4-Aminopyridine-2,6-dicarboxylic acid. PubChem. [Link]

  • Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. American Chemical Society. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. (2016). ResearchGate. [Link]

  • Facile synthesis of functionalized 4-aminopyridines. (2002). Chemical Communications (RSC Publishing). [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Semantic Scholar. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • 4-Aminopicolinic acid. ChemBK. [Link]

  • A simple method for the alkaline hydrolysis of esters. ResearchGate. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

  • Analytical methods for the quantification of volatile aromatic compounds. ResearchGate. [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. MDPI. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

  • 4-Dimethylaminopyridine. LookChem. [Link]

  • Direct hydrolysis and analysis of glycosidically bound aroma compounds in grapes and wines. ResearchGate. [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 4-aminopyridine-2,3-dicarboxylate is a highly functionalized heterocyclic compound, serving as a valuable building block in the synthesis of complex molecules for pharmaceuticals and materials science. Its vicinal ester groups and the 4-amino moiety provide multiple reaction sites for further derivatization, making it a precursor for various fused-ring systems like pyridopyrimidines and imidazopyridines.

This guide is designed for researchers, chemists, and drug development professionals. As a self-validating system, it moves beyond simple procedural lists to explain the underlying chemical principles behind each step. We will address common challenges encountered during its synthesis, providing a structured troubleshooting framework to systematically improve reaction yield, enhance product purity, and ensure reproducible results.

Conceptual Reaction Pathway

The synthesis of functionalized 4-aminopyridines can be approached through various strategies. A robust and versatile method involves a multi-component reaction followed by aromatization, or a ring transformation reaction. For the purpose of this guide, we will focus on a pathway analogous to the Hantzsch pyridine synthesis, which involves the condensation of key precursors to form a dihydropyridine intermediate, followed by an essential oxidation step to yield the final aromatic product. This approach is frequently plagued by issues such as low yields, incomplete oxidation, and competing side reactions.

Start Starting Materials (e.g., β-ketoester, aldehyde, ammonia source) Condensation Condensation & Cyclization Start->Condensation DHP Dihydropyridine Intermediate Condensation->DHP Oxidation Aromatization (Oxidation) DHP->Oxidation Product This compound Oxidation->Product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<40%). What are the common causes and how can I improve it?

A1: Low yield is a frequent and multifaceted problem in pyridine synthesis. It typically stems from one of three areas: suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or competing side reactions.

  • Cause 1: Inefficient Reaction Conditions The classical approach of simply refluxing reactants in a solvent like ethanol can be slow and inefficient, leading to degradation over long reaction times.

    • Expert Recommendation: Modern catalytic methods can dramatically improve performance. Consider using p-toluenesulfonic acid (PTSA) as a catalyst, which has been shown to boost yields to over 90% in related Hantzsch syntheses, sometimes in combination with ultrasonic irradiation in aqueous micelles. Microwave-assisted synthesis is another powerful technique to shorten reaction times from hours to minutes and achieve excellent yields (82-94%).

  • Cause 2: Incomplete Oxidation The initial product of the condensation is a 1,4-dihydropyridine, which is non-aromatic and must be oxidized to form the pyridine ring. Incomplete oxidation is a primary cause of low yield of the desired aromatic product.

    • Expert Recommendation: While traditional oxidants like nitric acid, KMnO₄, or CrO₃ can be used, they are harsh and often lead to side products and difficult workups. For milder and more efficient aromatization, consider using iodine in refluxing methanol. Alternatively, a one-pot synthesis and aromatization using ferric chloride (FeCl₃) in water has proven effective and simplifies the workflow. Always ensure your oxidizing agent is used in the correct stoichiometric amount.

  • Cause 3: Competing Side Reactions The various components in the reaction mixture can combine in non-productive ways, consuming starting materials and reducing the final yield.

    • Expert Recommendation: The order of reagent addition can be critical. In unsymmetrical syntheses, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to minimize the formation of undesired intermediates. Careful control over reaction temperature and stoichiometry is also essential to favor the desired reaction pathway.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Product purity is as important as yield. Impurities often arise from the issues discussed above and can complicate purification.

  • Common Impurity 1: Unoxidized 1,4-Dihydropyridine Intermediate

    • Identification: This is the most common impurity. It can be detected by ¹H NMR spectroscopy by the presence of characteristic peaks for sp³-hybridized protons in the dihydropyridine ring. LC-MS analysis will also show a molecular ion peak corresponding to a mass two units higher (M+2) than the desired product.

    • Prevention & Removal: The most effective prevention is to optimize the oxidation step as described in A1. If your isolated product is contaminated, you can re-subject the crude mixture to the oxidation conditions. Alternatively, this impurity is typically more nonpolar and can often be separated from the aromatic product via silica gel column chromatography.

  • Common Impurity 2: Polymeric or Tar-like Byproducts

    • Identification: These appear as an insoluble, dark-colored sludge or baseline material on a TLC plate.

    • Prevention: Tar formation is often a result of excessive heat or overly harsh acidic/basic conditions, which can cause polymerization of reactive intermediates. Avoid unnecessarily high temperatures and consider using milder acid catalysts like acetic acid or solid-supported acids such as Amberlyst-15, which can lower the required reaction temperature.

  • Common Impurity 3: Hydrolyzed Esters (Carboxylic Acids)

    • Identification: The presence of one or both methyl ester groups being hydrolyzed to carboxylic acids. This can be detected by a broadening of peaks in the ¹H NMR spectrum and a change in the molecular weight observed by MS.

    • Prevention: This occurs if the reaction or workup conditions involve prolonged exposure to strong aqueous acid or base. Ensure your workup procedure is performed under neutral or mildly acidic/basic conditions and minimize contact time with water. Use anhydrous solvents whenever possible.

Start Low Yield or Purity Issue CheckOxidation Is Oxidation Complete? Start->CheckOxidation CheckConditions Are Conditions Too Harsh? CheckOxidation->CheckConditions Yes Sol_Oxidize Optimize Oxidant (e.g., I₂, FeCl₃) or Reaction Time CheckOxidation->Sol_Oxidize No CheckStoich Is Stoichiometry Correct? CheckConditions->CheckStoich No Sol_Conditions Lower Temperature, Use Milder Catalyst (e.g., PTSA, Acetic Acid) CheckConditions->Sol_Conditions Yes Sol_Stoich Verify Reagent Purity & Molar Ratios. Check Order of Addition. CheckStoich->Sol_Stoich Yes End Improved Synthesis CheckStoich->End No Sol_Oxidize->End Sol_Conditions->End Sol_Stoich->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal choice of solvent for this synthesis? The choice of solvent can significantly impact reactant solubility, reaction rate, and even the reaction mechanism. For Hantzsch-type reactions, polar protic solvents like ethanol are traditional. However, switching to acetonitrile can be beneficial, especially when dealing with sterically hindered starting materials. For improved efficiency and sustainability, consider exploring solvent-free conditions using a solid catalyst or performing the reaction in aqueous media with surfactants.

  • Q2: How should I purify the final product, this compound? Purification is critical for obtaining a high-purity final product. The two most common methods are:

    • Recrystallization: This is effective if the crude product is relatively clean. Solvents such as ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes are good starting points. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.

    • Silica Gel Column Chromatography: This is the most reliable method for separating the desired product from byproducts like the unoxidized dihydropyridine or other impurities. A typical mobile phase would be a gradient of ethyl acetate in hexanes or a small percentage of methanol in dichloromethane.

  • Q3: What analytical methods should I use to monitor the reaction and characterize the product? Proper analytical control is key to a successful synthesis.

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product and any byproducts.

    • Structural Confirmation:

      • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information.

      • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Purity Assessment:

      • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final compound. A reverse-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be used, depending on the polarity of the compound. A UV detector set around 260-280 nm is typically suitable for the pyridine chromophore.

Protocols and Data

Table 1: Key Parameter Optimization Summary
ParameterConventional ApproachRecommended OptimizationRationale for Change
Catalyst None or strong mineral acidp-Toluenesulfonic acid (PTSA), Acetic Acid, γ-Al₂O₃ nanoparticlesMilder conditions reduce byproduct formation; improved efficiency and yield.
Solvent Refluxing EthanolAcetonitrile, Aqueous Micelles, or Solvent-FreeOvercomes solubility issues, improves reaction rates, and offers greener alternatives.
Energy Source Conventional Heating (Reflux)Microwave Irradiation or Ultrasonic SonicationDrastically reduces reaction times from hours to minutes and can improve yields.
Oxidizing Agent HNO₃, KMnO₄Iodine in Methanol, Ferric Chloride (FeCl₃)Milder, more selective, and results in a cleaner reaction profile with easier workup.
Experimental Protocol 1: General Procedure for Synthesis

Disclaimer: This is a representative protocol based on established principles of pyridine synthesis. Specific quantities and conditions may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-ketoester (1.0 eq.), the aldehyde (1.0 eq.), and the chosen solvent (e.g., ethanol or acetonitrile).

  • Catalyst Addition: Add the catalyst (e.g., PTSA, 0.1 eq.).

  • Ammonia Source: Add the source of ammonia, such as ammonium acetate (1.1 eq.).

  • Condensation: Heat the mixture to reflux (or the desired temperature, e.g., 80-120°C for microwave) and monitor the reaction by TLC until the starting materials are consumed (typically 2-10 hours for conventional heating, 5-15 minutes for microwave).

  • Oxidation: After cooling slightly, add the oxidizing agent (e.g., iodine, 1.1 eq.) and continue to heat at reflux for 1-3 hours until the dihydropyridine intermediate is fully converted to the aromatic product (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the starting solvent mixture (e.g., 10% ethyl acetate/hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting. Accessed January 13, 2026.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Accessed January 13, 2026.
  • BenchChem. Troubleshooting low yield in multi-component pyridine synthesis. Accessed January 13, 2026.
  • BenchChem. strategies to avoid side reactions in aminopyridine synthesis. Accessed January 13, 2026.
  • Nishiwaki, N., et al. Facile synthesis of functionalized 4-aminopyridines.
  • MicroSolv Technology Corporation. DMAP 4-Dimethylaminopyridine Analyzed by HPLC - AppNote. Accessed January 13, 2026.
  • Request PDF. *Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in

Technical Support Center: Synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

Introduction to the Synthesis

The synthesis of this compound most plausibly involves the reaction of 4-aminopyridine with dimethyl acetylenedicarboxylate (DMAD). This reaction is characteristic of the addition of a nucleophile (the amino group of 4-aminopyridine) to an electron-deficient alkyne (DMAD). The reaction likely proceeds through a series of steps including a Michael addition, which can be followed by subsequent intramolecular reactions. The complexity of this process can lead to a variety of side reactions and purification challenges. This guide will help you navigate these potential issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: Why is the yield of my target compound, this compound, consistently low?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Formation of Multiple Products: The reaction between 4-aminopyridine and DMAD is not always straightforward. It can lead to a mixture of products, including various isomers and cyclized compounds, which reduces the yield of the desired product. The initial Michael addition can be followed by unintended cyclization pathways.[1]

  • Polymerization of DMAD: Dimethyl acetylenedicarboxylate is highly reactive and can undergo self-polymerization, especially in the presence of nucleophiles or under prolonged heating. This side reaction consumes the DMAD, making it unavailable to react with the 4-aminopyridine.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. An inappropriate solvent may not effectively mediate the reaction or could favor side reactions. Similarly, a temperature that is too high can promote polymerization and byproduct formation, while a temperature that is too low may result in an incomplete reaction.

Troubleshooting Steps:

  • Control the Stoichiometry: Use a precise 1:1 molar ratio of 4-aminopyridine to DMAD. An excess of either reactant can promote side reactions.

  • Optimize Temperature: Start with a low temperature (e.g., 0 °C) and slowly warm the reaction mixture to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal temperature profile.

  • Solvent Selection: Aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF) are generally preferred to minimize side reactions involving the solvent.

  • Slow Addition of DMAD: Add the DMAD dropwise to the solution of 4-aminopyridine over an extended period. This maintains a low concentration of DMAD in the reaction mixture, which can suppress its self-polymerization.

Q2: My final product is a dark, tar-like substance that is difficult to purify. What is causing this?

Answer:

The formation of a dark, intractable material is a common issue when working with highly reactive species like DMAD.

  • Polymerization: As mentioned, DMAD is prone to polymerization, which often results in dark, tarry substances. This is exacerbated by elevated temperatures and the presence of basic substances.

  • Complex Side Reactions: The initial adduct of 4-aminopyridine and DMAD can undergo a cascade of further reactions, including cycloadditions and rearrangements, leading to a complex mixture of highly colored byproducts.[1]

  • Degradation of Starting Material or Product: 4-aminopyridine and the product itself may be unstable under the reaction or workup conditions, leading to decomposition products that contribute to the dark color.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain a low and consistent temperature throughout the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to colored impurities.

  • Purification Method: If you obtain a dark crude product, column chromatography on silica gel is often the most effective purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to separate the desired product from the polymeric material and other byproducts.

Q3: My NMR spectrum shows a complex mixture of unexpected peaks. What are the likely side products?

Answer:

The reaction of 4-aminopyridine with DMAD can yield several side products. The presence of multiple peaks in your NMR spectrum likely indicates a mixture of these compounds.

  • Michael Adduct Isomers: The initial Michael addition of 4-aminopyridine to DMAD can result in the formation of both E and Z isomers of the resulting eneamine. These isomers will have distinct NMR signals.

  • Cyclized Byproducts: The initial adduct can undergo intramolecular cyclization. Depending on the site of cyclization, various heterocyclic systems can be formed. These cyclized products will have significantly different NMR spectra compared to the desired linear diester. For example, reactions of similar dinucleophiles with DMAD have been shown to form dihydrotriazines and dihydrothiazolopyrimidines.[1]

  • 1:2 Adducts: It is possible for two molecules of DMAD to react with one molecule of 4-aminopyridine, leading to more complex structures.

Identifying Side Products:

  • Advanced NMR Techniques: 2D NMR techniques such as COSY and HMQC can help to elucidate the structures of the major byproducts.

  • Mass Spectrometry: LC-MS analysis of your crude product can provide the molecular weights of the various components, which is a crucial first step in identifying them.

  • Literature Comparison: Compare your spectral data with that of known compounds from similar reactions reported in the literature.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound?

Answer:

The reaction is believed to proceed via a nucleophilic conjugate addition, also known as a Michael addition.

  • Nucleophilic Attack: The exocyclic amino group of 4-aminopyridine acts as a nucleophile and attacks one of the sp-hybridized carbons of the electron-deficient alkyne in DMAD.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the carbon skeleton to form a more stable eneamine intermediate. This can result in a mixture of geometric isomers (E and Z).

Below is a diagram illustrating the proposed initial Michael addition.

G cluster_reactants Reactants cluster_products Products cluster_mechanism Mechanism r1 4-Aminopyridine plus + step1 Nucleophilic attack of the amino group on the alkyne r2 Dimethyl Acetylenedicarboxylate (DMAD) p1 E/Z Isomers of the Michael Adduct step2 Proton transfer to form the eneamine step1->step2

Caption: Proposed Michael Addition Mechanism.

Q2: Which analytical techniques are most suitable for monitoring the reaction and characterizing the product?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for effective monitoring and characterization.

Technique Application Key Information Provided
Thin-Layer Chromatography (TLC) Reaction monitoringRapid assessment of reactant consumption and product formation.
High-Performance Liquid Chromatography (HPLC) Reaction monitoring and purity assessmentQuantitative analysis of reaction progress and determination of final product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation and purityDetailed structural information of the product and identification of impurities.
Mass Spectrometry (MS) Molecular weight determinationConfirmation of the molecular weight of the product and identification of byproducts.
Infrared (IR) Spectroscopy Functional group analysisIdentification of key functional groups (e.g., C=O of esters, N-H of amine).
Q3: What are the key safety precautions to consider during this synthesis?

Answer:

  • Dimethyl Acetylenedicarboxylate (DMAD): DMAD is a lachrymator and should be handled in a well-ventilated fume hood. It is also highly reactive and should be stored in a cool, dark place.

  • 4-Aminopyridine: This compound is toxic and can be absorbed through the skin.[2] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvents: The organic solvents used in this synthesis are often flammable and volatile. Ensure there are no ignition sources nearby and work in a fume hood.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on general procedures for similar reactions. Optimization will be necessary for your specific laboratory conditions.

Materials:

  • 4-Aminopyridine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Reactant Preparation: Dissolve 4-aminopyridine (1.0 equivalent) in anhydrous acetonitrile in the flask. In the dropping funnel, prepare a solution of DMAD (1.0 equivalent) in anhydrous acetonitrile.

  • Reaction: Cool the flask containing the 4-aminopyridine solution to 0 °C using an ice bath.

  • DMAD Addition: Add the DMAD solution dropwise to the stirred 4-aminopyridine solution over a period of 1-2 hours.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy.

Caption: Experimental Workflow for Synthesis.

References

  • Vijn, R. J., et al. "Synthesis of 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines by cyclization of 5-oximinoalkanenitriles." The Journal of Organic Chemistry.
  • "A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles.
  • "Process For Producing 4 Aminopyridines." Quick Company.
  • "Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes." Organic Chemistry Portal.
  • "Michael Addition." Organic Chemistry Portal.
  • "SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS." Semantic Scholar.
  • "Reaction of pyridine and DMAD.
  • "4-Dimethylaminopyridine." Wikipedia.
  • "Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules." MedCrave online.
  • "α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
  • "An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
  • "Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics.
  • "Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastri

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Technical Support Center: Purification of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dimethyl 4-aminopyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. The following information is structured in a question-and-answer format to directly address specific experimental issues. The protocols and troubleshooting advice are grounded in established chemical principles and practices for analogous pyridine derivatives.

Introduction to the Molecule and its Challenges

This compound is a functionalized pyridine derivative. Its structure presents a unique set of purification challenges due to the presence of a basic 4-amino group and two ester functionalities. This combination of a nucleophilic and basic site with functionalities susceptible to hydrolysis requires careful control of purification conditions. This guide will help you navigate these challenges to obtain a highly pure product.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My final product is a persistent oil or a waxy solid, not the expected crystalline material. What could be the cause?

A1: This is a common issue when residual solvents or impurities are present, which can inhibit crystallization. The most likely culprits are:

  • Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove.

  • Starting Material: Incomplete reaction may leave behind the starting material, such as Dimethyl 4-chloropyridine-2,3-dicarboxylate.

  • Hydrolyzed Impurities: The ester groups are susceptible to hydrolysis, leading to the formation of mono- or di-acids, which are often sticky solids.

Troubleshooting Workflow:

start Product is an Oil/Waxy Solid check_nmr Analyze by 1H NMR start->check_nmr solvent High boiling point solvent present? check_nmr->solvent impurities Other impurities present? solvent->impurities No high_vac Dry under high vacuum with gentle heating solvent->high_vac Yes chromatography Purify by column chromatography impurities->chromatography Yes end Crystalline Product impurities->end No high_vac->end chromatography->end

Caption: Troubleshooting workflow for an oily or waxy product.

Q2: My column chromatography separation is poor, with significant peak tailing. How can I improve this?

A2: Peak tailing is a frequent problem when purifying basic compounds like aminopyridines on silica gel.[1] The basic nitrogen atom of your compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.[1]

Solutions:

  • Mobile Phase Additive: Add a small amount of a competing base to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is highly effective. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography may provide a better separation.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: Start with a gradient of Hexane:Ethyl Acetate. A typical starting point is 9:1, gradually increasing to 1:1 or higher polarity as needed. Add 0.5% triethylamine to your eluent mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.

  • Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify the pure product.

Q3: I'm seeing evidence of hydrolysis in my product (e.g., new spots on TLC, broad peaks in NMR). How can I prevent this?

A3: The ester groups on this compound are susceptible to hydrolysis, especially under acidic or basic conditions. While the related compound 4-aminopyridine is stable in solid form, solutions can be more problematic.[1][2] Studies on the related 4-(dimethylamino)pyridine (DMAP) have shown maximum stability in aqueous solutions at a pH of 2.0 to 3.0.[3]

Preventative Measures:

  • Avoid Strong Acids and Bases: During workup and purification, use mild conditions. If an acid wash is necessary, use a dilute solution of a weak acid and work quickly at low temperatures. For basic washes, use a saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can facilitate hydrolysis, especially if acidic or basic impurities are present.

  • Storage: Store the purified compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

Q4: How can I identify common impurities in my product using ¹H NMR?

A4: ¹H NMR is a powerful tool for assessing purity. Below is a table of expected chemical shifts for the product and potential impurities. Note that exact shifts can vary depending on the solvent and concentration.

Compound/ImpurityExpected ¹H NMR Signals (in CDCl₃)Rationale
This compound ~8.0-8.2 ppm (d, 1H, H-6), ~6.5-6.7 ppm (d, 1H, H-5), ~4.5-5.0 ppm (br s, 2H, -NH₂), ~3.9 ppm (s, 3H, -OCH₃), ~3.8 ppm (s, 3H, -OCH₃)The protons on the pyridine ring will be distinct doublets. The amino protons will be a broad singlet, and the two methyl esters may have slightly different chemical shifts.
Dimethyl 4-chloropyridine-2,3-dicarboxylate~8.5-8.7 ppm (d, 1H, H-6), ~7.3-7.5 ppm (d, 1H, H-5), ~4.0 ppm (s, 3H, -OCH₃), ~3.9 ppm (s, 3H, -OCH₃)Unreacted starting material. The ring protons will be shifted downfield compared to the amino-substituted product.
Mono-hydrolyzed productDisappearance of one methyl singlet (~3.8-3.9 ppm) and appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).Partial hydrolysis of one of the ester groups.
Pyridine~8.6 ppm (m, 2H), ~7.7 ppm (m, 1H), ~7.3 ppm (m, 2H)A common starting material in pyridine synthesis.

Q5: What is a reliable method for recrystallization?

A5: Recrystallization is an excellent final purification step. The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Recrystallization Protocol:

  • Solvent Selection: Based on the polarity of the molecule, a good starting point is an ethyl acetate/hexane solvent system. Other possibilities include methanol/water or isopropanol.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at its boiling point.

    • Slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly cloudy.

    • Add a few drops of the more polar solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Purification Workflow Diagram:

crude Crude Product extraction Aqueous Workup (e.g., NaHCO3 wash) crude->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentrate Concentrate in vacuo drying->concentrate chromatography Column Chromatography (Hexane:EtOAc + 0.5% TEA) concentrate->chromatography combine Combine Pure Fractions & Concentrate chromatography->combine recrystallize Recrystallization (e.g., EtOAc/Hexane) combine->recrystallize pure Pure Crystalline Product recrystallize->pure

Caption: A typical purification workflow for this compound.

References

  • Hantzsch, A. R. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from a hypothetical BenchChem technical note, principles of which are generally known in the field.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. [Link]

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)pyridine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyridine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to empower you with the expert knowledge to diagnose issues, optimize reaction conditions, and achieve high-yield, high-purity results.

Introduction

Aminopyridines are foundational scaffolds in medicinal chemistry and materials science. However, their synthesis is often challenging due to the electron-deficient nature of the pyridine ring, which can lead to catalyst inhibition, low reactivity, and unwanted side reactions. This guide is structured to address the most common issues encountered in the lab, providing not just solutions but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize an aminopyridine. Which synthetic strategy should I choose?

A1: The optimal strategy depends on the desired isomer (2-, 3-, or 4-aminopyridine), available starting materials, and the electronic properties of the pyridine ring. The three most common methods are:

  • Chichibabin Reaction: Best for direct amination at the 2-position of unsubstituted or electron-rich pyridines using sodium amide (NaNH₂). It is a classic but harsh method.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): Ideal for pyridines bearing strong electron-withdrawing groups and a good leaving group (like a halide). This method is often used for synthesizing 2- and 4-aminopyridines.[3]

  • Buchwald-Hartwig Amination: A versatile, palladium-catalyzed cross-coupling reaction that works for a wide variety of halopyridines and amines. It is particularly useful for electron-deficient pyridines and for synthesizing 3-aminopyridines, which are difficult to access via other routes.[4][5]

Use the following decision tree to guide your initial selection.

G start What aminopyridine isomer do you need to synthesize? pos2 2-Aminopyridine start->pos2 Position 2 pos3 3-Aminopyridine start->pos3 Position 3 pos4 4-Aminopyridine start->pos4 Position 4 chichibabin Is the pyridine ring unsubstituted or electron-rich? pos2->chichibabin buchwald Buchwald-Hartwig is generally the most reliable method. pos3->buchwald snar_or_buchwald Does the pyridine have a good leaving group (Cl, Br, I) and strong electron- withdrawing groups? pos4->snar_or_buchwald chichibabin_yes Consider Chichibabin Reaction chichibabin->chichibabin_yes Yes chichibabin_no Consider Buchwald-Hartwig or S(N)Ar with a 2-halopyridine. chichibabin->chichibabin_no No / Electron-deficient snar_yes S(N)Ar is a strong candidate. snar_or_buchwald->snar_yes Yes snar_no Buchwald-Hartwig is the preferred method. snar_or_buchwald->snar_no No

Decision tree for selecting a synthesis strategy.

Troubleshooting Guide: Common Issues & Solutions

This section is organized by the type of problem observed during the experiment.

Issue 1: Low or No Product Yield

This is the most common problem and can stem from multiple sources, particularly in palladium-catalyzed reactions.

Q: My Buchwald-Hartwig amination of a chloropyridine is not working. What's the first thing to check?

A: Catalyst inhibition by the pyridine nitrogen is the most likely culprit. The lone pair on the pyridine's nitrogen atom can coordinate to the palladium center, effectively poisoning the catalyst.[4]

  • Causality: This coordination competes with the necessary steps of the catalytic cycle, such as oxidative addition and reductive elimination. Electron-deficient pyridines are particularly problematic.

  • Solution:

    • Switch to a Bulkier Ligand: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium, which disfavors coordination with the pyridine nitrogen. Ligands like XPhos, SPhos, and RuPhos are designed for this purpose.[4]

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) are designed to form the active Pd(0) species efficiently and are often more robust for challenging substrates.[4][6]

Q: My SNAr reaction is sluggish and gives low yield. How can I improve it?

A: SNAr reactions on pyridines are highly dependent on electronics, temperature, and solvent.

  • Causality: The reaction proceeds through a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is key. Electron-withdrawing groups (EWGs) on the pyridine ring are crucial for stabilizing this complex and accelerating the reaction. Insufficient activation or suboptimal conditions will result in a slow reaction.

  • Solutions:

    • Increase Temperature: These reactions often require elevated temperatures (80-120°C or higher) to overcome the activation energy barrier.[7]

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the charged intermediate effectively.[8][9]

    • Use a Stronger Base (if applicable): If your nucleophile is a primary or secondary amine, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate can help deprotonate the amine, increasing its nucleophilicity.[10]

Q: My Chichibabin reaction is producing a lot of black tar and very little product. What went wrong?

A: This is a classic issue with the Chichibabin reaction, caused by its harsh conditions. [1]

  • Causality: The reaction uses sodium amide (NaNH₂), an extremely strong base, at high temperatures (110-140°C).[11] These conditions can promote polymerization and other side reactions, leading to tar formation. The presence of moisture can also form sodium hydroxide, leading to hydroxypyridine byproducts.[1][12]

  • Solutions:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents (toluene or xylene are common), and run the reaction under an inert atmosphere (nitrogen or argon).[11]

    • Control Temperature: Use the lowest temperature that still allows for the evolution of hydrogen gas (a sign of reaction progress).[11][13]

    • Reagent Quality: Use fresh, high-quality sodium amide. Old reagents can be less reactive or contain impurities.[1]

    • Consider Milder Alternatives: Recent literature describes using a NaH-iodide composite that can mediate the reaction under milder conditions.[2][14]

G start Low Yield Observed reaction_type Which reaction type? start->reaction_type buchwald Buchwald-Hartwig reaction_type->buchwald snar S(N)Ar reaction_type->snar chichibabin Chichibabin reaction_type->chichibabin buchwald_sol 1. Check for Catalyst Inhibition 2. Use Bulky Ligand (e.g., XPhos) 3. Use a Modern Pre-catalyst 4. Ensure Anhydrous Base/Solvent buchwald->buchwald_sol snar_sol 1. Increase Temperature (80-120°C) 2. Use Polar Aprotic Solvent (DMSO, NMP) 3. Ensure sufficient EWGs on ring 4. Check Purity of Starting Material snar->snar_sol chichibabin_sol 1. Ensure Strict Anhydrous Conditions 2. Control Temperature Carefully 3. Use High-Purity NaNH2 4. Run Under Inert Atmosphere (N2/Ar) chichibabin->chichibabin_sol

Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity or Isomer Formation

Q: My SNAr reaction on a dichloropyridine is giving a mixture of products. How can I control the selectivity?

A: Regioselectivity in SNAr on di-substituted pyridines is governed by electronics. The nucleophile will preferentially attack the most electron-deficient position.

  • Causality: The positions ortho and para to the ring nitrogen are the most electron-deficient and therefore the most activated towards nucleophilic attack. The relative reactivity of C2 vs. C4 can be influenced by other substituents on the ring.

  • Solutions:

    • Analyze Your Substrate: Identify the most electronically activated position. For example, in 2,4-dichloropyrimidine, substitution is highly selective for the C4 position if there is an electron-withdrawing group at C5.[15]

    • Control Stoichiometry: Use only one equivalent of the nucleophile to minimize the chance of di-substitution.

    • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable rate can sometimes improve selectivity.

Q: I'm trying to synthesize a 3-substituted aminopyridine but the Chichibabin reaction is giving me a mixture of 2,3- and 2,5-isomers.

A: This is an inherent challenge with the Chichibabin reaction on 3-substituted pyridines. [11]

  • Causality: The amide nucleophile can attack either the C2 or C6 position, both of which are ortho to the ring nitrogen. Steric hindrance from the 3-substituent typically favors attack at the C6 position, but electronic factors can lead to mixtures.

  • Solution:

    • Modify Reaction Conditions: It has been reported that conducting the reaction under pressure with the addition of ammonia can influence the isomer ratio.[11]

    • Switch Synthesis Strategy: This is a classic case where a Buchwald-Hartwig amination using 3-bromo- or 3-chloropyridine as the starting material is a far superior and more selective strategy.

Data Tables for Quick Reference

Table 1: Recommended Conditions for Buchwald-Hartwig Amination of Halopyridines
ParameterRecommendation for Electron-Deficient PyridinesRationale
Pd Source G3/G4 Pre-catalysts (e.g., XPhos Pd G3)Provides a reliable and efficient source of active Pd(0); robust against catalyst inhibition.[4]
Ligand Bulky Biarylphosphines (XPhos, RuPhos, BrettPhos)Steric bulk shields the Pd center, preventing deactivation by the pyridine nitrogen.[4][16]
Base Strong, non-nucleophilic bases (NaOtBu, K₃PO₄, LiHMDS)A strong base is required for the deprotonation of the amine to form the active nucleophile.[16]
Solvent Aprotic, non-coordinating solvents (Toluene, Dioxane, THF)These solvents have good solubility for reagents but do not coordinate to and inhibit the catalyst. Avoid chlorinated solvents.[6]
Temperature 80 - 110 °CSufficient thermal energy is needed for oxidative addition and reductive elimination steps.[17]
Table 2: Solvent Selection Guide for Aminopyridine Synthesis
Reaction TypeRecommended SolventsSolvents to Avoid
Buchwald-Hartwig Toluene, Dioxane, THF, CPMEAcetonitrile, Pyridine, Chlorinated Solvents (e.g., CHCl₃)[6]
SNAr DMSO, NMP, DMFNon-polar solvents (e.g., Hexane, Toluene)
Chichibabin Toluene, Xylene (anhydrous)[11]Protic solvents (Water, Alcohols), Ethereal solvents

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of a bromopyridine. Optimization is expected.

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: Add the 3-bromopyridine, amine, XPhos Pd G3, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The final concentration should be approximately 0.1 M with respect to the 3-bromopyridine.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (n.d.). Troubleshooting common issues in reactions involving 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • BenchChem. (n.d.). Strategies to avoid side reactions in aminopyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of the Chichibabin Reaction for 2-Amino-3-methylpyridine.
  • BenchChem. (n.d.). Preventing byproduct formation in aminopyridine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • Chemistry LibreTexts. (2023). Chichibabin Reaction.
  • Nambo, M., & Crudden, C. M. (2014). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU.
  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry, 25(15), 8505-8508.
  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Pearson. (2024). SNAr Reactions of Pyridine.
  • Zhang, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

Sources

Technical Support Center: Alternative Synthetic Routes to Functionalized Pyridine-2,3-dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of functionalized pyridine-2,3-dicarboxylates, also known as quinolinic acid esters. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Pyridine-2,3-dicarboxylates are key intermediates in the production of pharmaceuticals and agrochemicals, including important herbicides.

This document moves beyond standard textbook procedures to provide practical, field-tested insights in a question-and-answer format. We address common experimental failures, explain the underlying chemical principles, and offer robust troubleshooting strategies to guide your synthetic efforts.

Section 1: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during key synthetic transformations.

Route 1: Oxidation of Quinolines and Derivatives

The oxidation of substituted quinolines is a traditional and powerful method to access the pyridine-2,3-dicarboxylic acid core. However, the harsh conditions often required can lead to challenges in yield and purity.[1][2]

Question: My quinoline oxidation reaction has a very long induction period and gives a low yield. What's going wrong?

Answer: This is a frequent issue, often rooted in the kinetics of the oxidation.

  • Causality: The oxidation of the electron-rich benzene portion of the quinoline ring is a complex, multi-step process that can be slow to initiate, especially with robust oxidizing agents like sodium chlorate in an acidic medium.[2] The reaction can be autocatalytic, meaning it is slow until a certain concentration of reactive intermediates or products is formed.[2] Low yields can result from incomplete reaction due to a stalled initiation or degradation of the desired product under prolonged harsh conditions.

  • Troubleshooting Protocol:

    • Catalyst System: The presence of a transition metal catalyst, particularly cupric ions (from CuSO₄), is crucial for mediating the electron transfer and increasing the reaction rate and overall yield.[1][2] Ensure the copper salt is fully dissolved and the molar ratio of copper to quinoline is optimized, typically between 0.5 and 2.0.[1]

    • Temperature Control: The reaction is highly temperature-dependent. A temperature range of 98-110°C is often optimal.[1] Temperatures that are too low will result in an impractically long reaction time, while excessively high temperatures can lead to decarboxylation and other degradation pathways.

    • "Seeding" the Reaction: One effective but often overlooked technique is to "seed" the reaction by adding a small amount of the mother liquor from a previous successful batch.[2] This introduces the necessary free radical species or intermediates that can dramatically shorten the induction period from over 7 hours to under 3 hours.[2]

    • Reagent Addition: Add the oxidizing agent (e.g., a 50% solution of sodium chlorate) slowly over several hours rather than all at once.[1] This maintains a controlled concentration of the oxidant, preventing dangerous exotherms and minimizing side reactions.

Question: I'm struggling with the purification of my pyridine-2,3-dicarboxylic acid product from the aqueous reaction mixture. How can I improve isolation?

Answer: Isolating the highly polar dicarboxylic acid from a soup of inorganic salts is a classic purification challenge. The key is to leverage the product's chemical properties.

  • Causality: Pyridine-2,3-dicarboxylic acid is an amphoteric molecule with good water solubility, especially at very high or low pH. The workup often involves precipitating the product by adjusting the pH to its isoelectric point. Co-precipitation with inorganic salts (like sodium sulfate) is common.

  • Troubleshooting Protocol:

    • Intermediate Copper Salt Precipitation: A highly effective method involves the precipitation of the product as its copper salt, which is typically a blue, insoluble solid.[1] After the reaction is complete, cool the mixture and carefully adjust the pH to around 4.5. The copper salt of your product will precipitate, leaving most of the inorganic byproducts in the solution.

    • Liberating the Free Acid: Filter off the copper salt and wash it thoroughly with water to remove any remaining inorganic impurities. Resuspend the copper salt in water and treat it with a base like sodium hydroxide, followed by formaldehyde.[1] This will precipitate copper(I) oxide.

    • Final Acidification: Filter off the copper oxide. The resulting filtrate contains the sodium salt of your desired product. Carefully acidify this clear solution with a mineral acid (e.g., H₂SO₄) to a pH of ~1.6-2.0.[3] The pure pyridine-2,3-dicarboxylic acid should precipitate as a white to off-white solid, which can be filtered, washed with cold water, and dried.

Workflow for Quinoline Oxidation & Purification

G cluster_reaction Reaction cluster_workup Workup & Purification A Charge Quinoline, H₂SO₄, CuSO₄, Water B Heat to 100°C A->B C Slowly Add NaClO₃ Solution B->C D Maintain at 100°C for 10-17h C->D E Cool and Adjust pH to ~4.5 D->E Reaction Complete F Filter Insoluble Copper Salt E->F G Resuspend Salt, Add NaOH/Formaldehyde F->G H Filter off Copper Oxide G->H I Acidify Filtrate to pH ~2.0 H->I J Filter & Dry Pure Pyridine-2,3-dicarboxylic Acid I->J

Caption: Optimized workflow for quinoline oxidation and purification.

Route 2: Ring Construction from Acyclic Precursors

Building the pyridine ring from acyclic starting materials offers great flexibility for introducing various substituents. A common strategy involves the condensation of aminomaleic acid esters with α,β-unsaturated aldehydes or ketones.[4]

Question: My two-step synthesis from a dihalomaleic ester gives a low yield of the final pyridine-2,3-dicarboxylate. Where am I losing material?

Answer: This two-step process has critical points in both the initial substitution and the final cyclization where yield can be lost.

  • Causality:

    • Step 1 (Amination): The reaction of a 2,3-dihalomaleic acid ester with ammonia or an ammonium salt to form a 2-amino-3-halomaleic acid ester is sensitive to water, which can hydrolyze the ester groups.[4]

    • Step 2 (Cyclization): The subsequent reaction with an α,β-unsaturated aldehyde or ketone is an acid-catalyzed condensation-cyclization. The reaction equilibrium may not favor the product, or side reactions like polymerization of the unsaturated partner can occur, especially at high temperatures.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions (Step 1): The amination step must be performed with the exclusion of water. Use aprotic solvents like dimethylformamide (DMF) and ensure your ammonia source (gas or ammonium salt) is dry.[4] The reaction temperature should be maintained between 60°C and 120°C.

    • Catalyst and Base Choice (Step 2): The cyclization requires both an acidic catalyst (e.g., a catalytic amount of acetic acid) and an acid-binding agent (a base, like pyridine) to drive the reaction.[4] The base neutralizes the hydrogen halide formed during the cyclization, pushing the equilibrium toward the product. Optimize the molar ratio of your aminomaleate intermediate, the unsaturated carbonyl compound, and the base (typically 1:1.1:1.1).

    • Solvent and Temperature (Step 2): While the reaction can be run in various solvents, isobutyric acid or ethanol can be effective media.[4] The temperature should be high enough to facilitate the reaction (70-110°C) but not so high as to cause degradation. Refluxing for several hours is typical.[4]

Comparative Conditions for Cyclization (Step 2)
Reactant AReactant BCatalystBaseSolventTemperature (°C)Reported Yield (%)
Diethyl aminochloromaleateEthyl acroleinAcetic AcidPyridineEthanolReflux~80% (crude)[4]
Diethyl aminochloromaleateEthyl acroleinAcetic AcidPyridineIsobutyric Acid70-110Not specified[4]
Route 3: Direct C-H Functionalization

Modern synthetic chemistry increasingly favors direct C–H activation to build molecular complexity, avoiding the need for pre-functionalized starting materials.[5] However, the inherent electronics of the pyridine ring make this a significant challenge.

Question: I am attempting a direct C-H arylation on a pyridine substrate, but I am getting a mixture of isomers (C2, C3, C4) and very low conversion. How can I control the regioselectivity and improve the yield?

Answer: This is the central challenge of direct pyridine C-H functionalization. The electron-poor nature of the ring and the coordinating ability of the nitrogen atom work against you.[5][6][7]

  • Causality:

    • Reactivity: The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution-type C-H activation pathways.[7]

    • Nitrogen Coordination: The lone pair on the pyridine nitrogen readily coordinates to transition metal catalysts (like Palladium). This coordination deactivates the catalyst and can hinder its ability to interact with the C-H bonds of the ring.[6][8] This is why pyridine is often used as a directing group for functionalizing other rings attached to it.[6]

    • Regioselectivity: Without a directing group, the inherent electronics favor functionalization at the C2 and C4 positions via nucleophilic attack pathways, while electrophilic-type functionalization is disfavored everywhere. Catalyst-controlled reactions are needed to achieve specific regioselectivity.

  • Troubleshooting Protocol:

    • Block the Nitrogen: The most common strategy to enable C-H activation on the pyridine ring itself is to temporarily "block" the nitrogen's coordinating ability by converting it to a pyridine N-oxide.[6] This modification also alters the ring's electronics, often favoring functionalization at the C2 position. The N-oxide can be easily removed in a subsequent step.

    • Use a Directing Group: To achieve C3 or C4 selectivity, a directing group is often necessary. While less common for pyridine-2,3-dicarboxylate synthesis directly, understanding this principle is key. Chelating groups attached to the pyridine can direct a metal catalyst to a specific C-H bond.

    • Catalyst and Ligand Selection: For palladium-catalyzed reactions, the choice of ligand is critical. For instance, to achieve C3-arylation, specialized chelating anionic ligands like bipy-6-OH have been reported to act as a base and direct the palladium catalyst, overriding the natural preference for other positions.[7]

    • Solvent and Additives: The reaction medium is crucial. Polar aprotic solvents are common. Additives like silver salts can sometimes act as re-oxidants in catalytic cycles or as halide scavengers.

Decision Tree for C-H Functionalization Strategy

G start Desired Regioselectivity? c2 C2-Functionalization start->c2 C2 c3 C3-Functionalization start->c3 C3 c4 C4-Functionalization start->c4 C4 strategy_c2 Strategy: Pyridine N-Oxide - Blocks Nitrogen Coordination - Activates C2 Position c2->strategy_c2 strategy_c3 Strategy: Directing Ligand - e.g., bipy-6-OH with Pd catalyst - Overrides natural selectivity c3->strategy_c3 strategy_c4 Strategy: Highly Specific Catalyst System - Often requires substrate control c4->strategy_c4

Caption: Choosing a strategy for regioselective C-H functionalization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of synthetic reactions for constructing the pyridine ring itself?

There are two primary approaches for de novo synthesis of pyridine rings: condensation reactions and cycloaddition reactions.[9][10]

  • Condensation Reactions: These are the most common and include well-known methods like the Hantzsch pyridine synthesis. They typically involve the condensation of carbonyl compounds (aldehydes, ketones, 1,3-dicarbonyls) with an ammonia source.[9] While versatile, they can sometimes lead to symmetrical products unless a stepwise approach is used.

  • Cycloaddition Reactions: These often involve a [4+2] Diels-Alder type reaction. A favored modern approach is the "inverse electron demand Diels-Alder" reaction, where an electron-rich dienophile reacts with an electron-poor heterocyclic azadiene (like a 1,2,4-triazine). This is followed by a retro-Diels-Alder step to extrude a small molecule (like N₂) and form the pyridine ring. The Boger pyridine synthesis is a prime example of this powerful and regioselective method.[9]

Q2: Are there any biosynthetic routes to quinolinic acid (pyridine-2,3-dicarboxylic acid) that could inspire synthetic strategies?

Yes, quinolinic acid is an important endogenous neurotoxin and a precursor to NAD⁺ in what is known as the kynurenine pathway.[11][12] In this pathway, the amino acid tryptophan is metabolized through a series of enzymatic steps to L-kynurenine and then to 3-hydroxyanthranilic acid. This intermediate is then oxidatively cleaved and undergoes a non-enzymatic cyclization to form quinolinic acid.[11] While directly mimicking this complex enzymatic cascade is difficult, it highlights that the core scaffold can be formed by the cyclization of a C-N-C-C-C-C chain derived from the oxidative cleavage of an aromatic ring, an inspiration for retrosynthetic analysis.

Q3: For drug development, what are the pros and cons of building the functionalized pyridine ring versus functionalizing a pre-existing one?

This is a critical strategic decision in medicinal chemistry.

  • Building the Ring (e.g., via Condensation/Cycloaddition):

    • Pros: Offers maximum flexibility. You can incorporate diverse and complex substituents from the very beginning by choosing appropriately substituted acyclic precursors. This is often the best way to access novel substitution patterns.

    • Cons: Can involve multi-step syntheses, and the key ring-forming reaction may have a narrow substrate scope or low yield. Protecting groups may be necessary.

  • Functionalizing a Pre-existing Ring (e.g., via C-H Activation):

    • Pros: Highly atom-economical and can shorten synthetic routes significantly.[5] Ideal for late-stage functionalization, where a core scaffold is modified in the final steps of a synthesis.

    • Cons: Can be plagued by issues of regioselectivity, as discussed in the troubleshooting guide.[6][7] Not all positions on the ring may be accessible, and existing functional groups can interfere with the reaction.

Q4: My target molecule is a pyridine-2,3-dicarboxylate ester, not the diacid. Should I esterify the diacid at the end, or use a route that produces the ester directly?

It is almost always more efficient to use a synthetic route that directly yields the diester.

  • Direct Ester Synthesis: Routes starting from acyclic precursors, such as the reaction of a dihalomaleic acid diester with an unsaturated aldehyde, directly produce the target pyridine dicarboxylate ester.[4][13] This avoids an extra step.

  • Post-synthesis Esterification: While possible, esterifying the final pyridine-2,3-dicarboxylic acid can be problematic. The reaction requires acidic conditions which can be harsh. More importantly, purifying the final diester away from any remaining mono-ester or unreacted diacid can be challenging via chromatography due to similar polarities. Starting with a route that already has the ester groups in place is cleaner and more efficient.

References

  • Maity, P., & Mandal, T. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). What are the raw materials needed for synthesizing Pyridine-2,3-dicarboxylic Acid?. Blog. [Link]

  • Bentham Science. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. [Link]

  • Springer Nature. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Sarpong Lab, UC Berkeley. (n.d.). Pyridine CH functionalization. Slideshare. [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Google Patents. (n.d.).
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Beilstein-Institut. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds.
  • ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Pérez-De La Cruz, V., et al. (2012). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. Molecules. [Link]

  • ResearchGate. (2012). Synthesis of 2, 3-pyridine-dicarboxylic acid. [Link]

  • Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds - EP 0274379 B1.
  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. [Link]

  • National Institutes of Health. (1997). Different kynurenine pathway enzymes limit quinolinic acid formation by various human cell types. PubMed Central. [Link]

  • Braidy, N., et al. (2019). Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations. Molecules. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Semantic Scholar. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Studylib. (n.d.). Pyridine Synthesis: Condensation & Cycloaddition Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • European Patent Office. (n.d.). Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. [Link]

  • National Institutes of Health. (n.d.). Phytochemical treatments target kynurenine pathway induced oxidative stress. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Relevance of Alternative Routes of Kynurenic Acid Production in the Brain. PubMed Central. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. [Link]

  • ResearchGate. (2013). (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central. [Link]

  • OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. [Link]

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Preventing decomposition of Dimethyl 4-aminopyridine-2,3-dicarboxylate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl 4-aminopyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block in chemical synthesis. Our goal is to empower you with the knowledge to anticipate and prevent its decomposition, ensuring the success and reproducibility of your experiments.

Introduction to this compound

This compound is a valuable trifunctional pyridine derivative, incorporating a nucleophilic 4-amino group and two electrophilic methyl ester functionalities. This unique combination of reactive sites makes it an attractive starting material for the synthesis of a wide array of complex heterocyclic compounds, including those with significant pharmaceutical interest.[1][2][3] However, the inherent reactivity of its functional groups also presents stability challenges that can lead to decomposition during storage and reactions if not properly managed. This guide will address these challenges head-on.

Core Decomposition Pathways

Understanding the potential decomposition pathways is the first step toward prevention. For this compound, the primary modes of degradation are hydrolysis of the ester groups and reactions involving the amino group.

A This compound B Hydrolysis (Acidic or Basic Conditions) A->B H₂O D Side Reactions of Amino Group (e.g., Unwanted Acylation) A->D Electrophiles C 4-Aminopyridine-2,3-dicarboxylic Acid B->C E N-Substituted Byproducts D->E

Caption: Primary decomposition pathways for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Handling and Storage

Question 1: What are the ideal storage conditions for this compound to ensure its long-term stability?

Answer:

To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. The compound is susceptible to hydrolysis, so exclusion of moisture is critical.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (refrigerated)Slows down potential hydrolytic and other decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can catalyze degradation.

For long-term storage, it is advisable to aliquot the compound into smaller quantities to avoid repeated exposure of the entire batch to atmospheric conditions.

Reaction-Specific Issues

Question 2: I am observing the formation of a diacid byproduct in my reaction. What is causing this and how can I prevent it?

Answer:

The formation of 4-aminopyridine-2,3-dicarboxylic acid is a clear indication of ester hydrolysis. This can be triggered by several factors in your reaction setup.

Causality:

  • Acidic Conditions: The presence of strong acids, or even milder acidic conditions when heated, can catalyze the hydrolysis of the methyl esters. The amino group on the pyridine ring can be protonated, increasing the susceptibility of the ester groups to nucleophilic attack by water.

  • Basic Conditions: Strong bases (e.g., NaOH, KOH) will readily saponify the esters. Even weaker bases in the presence of water, especially at elevated temperatures, can promote hydrolysis.

  • Water Content: The most direct cause is the presence of water in your reaction. This can be introduced through wet solvents, reagents, or from the atmosphere.

Troubleshooting Protocol:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent or use anhydrous grade solvents from a sealed bottle. Solid reagents should be dried under vacuum.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.

  • pH Control:

    • If your reaction requires acidic conditions, consider using a non-aqueous acid source or a Lewis acid that is less prone to promoting hydrolysis.

    • For base-mediated reactions, use non-nucleophilic, anhydrous organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid aqueous bases.

  • Temperature Management: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.

Question 3: My desired product is contaminated with a byproduct resulting from a reaction at the 4-amino group. How can I achieve selectivity?

Answer:

The 4-amino group is nucleophilic and can compete with other nucleophiles in your reaction mixture, leading to undesired side products. This is particularly common in acylation or alkylation reactions.

Causality:

The lone pair of electrons on the nitrogen of the 4-amino group can readily attack electrophiles. This is a common reactivity pattern for aminopyridines.

Strategies for Prevention:

  • Protecting Group Strategy: The most robust method to prevent side reactions at the amino group is to temporarily protect it.

    Experimental Protocol: Boc Protection of the Amino Group

    • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture and purify the N-Boc protected product by column chromatography.

    The Boc group is stable under a wide range of non-acidic conditions and can be readily removed with acids like trifluoroacetic acid (TFA) after your desired reaction is complete.

  • Protecting-Group-Free Approaches: In some cases, a protecting group can be avoided by carefully selecting reaction conditions.[4][5]

    • Use of Bulky Reagents: If the desired reaction site is sterically less hindered than the amino group, using a bulky reagent may favor the intended transformation.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of a reaction, favoring the kinetically controlled product.

cluster_0 Without Protection cluster_1 With Amino Group Protection A This compound B Reaction with Electrophile (E+) A->B C Desired Product (Reaction elsewhere) B->C Desired Pathway D Undesired N-Substituted Byproduct B->D Side Reaction E N-Protected Starting Material F Reaction with Electrophile (E+) E->F G Protected Desired Product F->G H Deprotection G->H I Final Desired Product H->I

Caption: Comparison of reaction pathways with and without amino group protection.

Question 4: I am using this compound in a peptide coupling reaction and am seeing low yields and side products. What could be the issue?

Answer:

While 4-(Dimethylamino)pyridine (DMAP) is a well-known catalyst for peptide coupling, using a functionalized aminopyridine like this compound as a building block in peptide synthesis requires careful consideration.[6][7]

Potential Issues:

  • Self-Condensation: The amino group of one molecule could potentially react with an activated ester of another molecule, leading to oligomerization.

  • Steric Hindrance: The ester groups at the 2- and 3-positions may sterically hinder the approach of the amino group to the activated carboxylic acid of the incoming amino acid, leading to slower reaction rates and incomplete coupling.

  • Decomposition under Coupling Conditions: Some peptide coupling reagents and additives can create mildly acidic or basic conditions that could promote hydrolysis of the ester groups, as discussed in Question 2.

Recommendations:

  • Protect the Amino Group: As detailed in Question 3, protecting the 4-amino group (e.g., with Boc) is highly recommended before attempting to use this molecule in a peptide coupling reaction.

  • Choice of Coupling Reagents: Use coupling reagents that are known to be effective for sterically hindered amino acids, such as HATU or HCTU.[8]

  • Optimize Reaction Conditions:

    • Ensure strictly anhydrous conditions.

    • Use a non-nucleophilic base like DIPEA.

    • Monitor the reaction closely by a suitable analytical method (e.g., LC-MS) to determine the optimal reaction time.

Question 5: My reaction mixture is turning dark brown/black upon heating. Is this normal?

Answer:

Significant color change, especially to dark brown or black, upon heating is a strong indicator of decomposition. While some minor color changes can occur in many organic reactions, a dramatic darkening often points to thermal instability.

Causality:

  • Thermal Decomposition: Pyridine derivatives, especially those with multiple functional groups, can be susceptible to thermal decomposition. A study on a similar dimethyl dicarboxylate pyridine derivative showed that thermal decomposition can occur, leading to the cleavage of the ester bonds and subsequent reactions of the resulting radicals.[9][10]

  • Reaction with Solvents or Reagents at High Temperatures: The starting material or an intermediate could be reacting with the solvent (e.g., DMF at high temperatures) or other reagents in a destructive pathway.

Preventative Measures:

  • Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is the most effective way to minimize thermal decomposition.

  • Alternative Activation Methods: Consider alternative methods of activation that do not require high temperatures, such as microwave irradiation under controlled conditions or photochemistry, if applicable to your specific transformation.

  • Solvent Choice: Select a solvent with a lower boiling point if the reaction must be run at reflux. Ensure the chosen solvent is stable and unreactive under the reaction conditions.

Summary of Best Practices

DoDon't
Store in a cool, dry, dark place under an inert atmosphere.Store in a frequently opened container or in a humid environment.
Use anhydrous solvents and reagents.Use reagents or solvents with unknown water content.
Protect the 4-amino group for reactions involving strong electrophiles.Assume the amino group will be unreactive.
Control the pH of your reaction to avoid acidic or basic hydrolysis.Use strong aqueous acids or bases without considering ester stability.
Keep reaction temperatures as low as feasible.Overheat the reaction mixture unnecessarily.
Monitor your reactions closely using appropriate analytical techniques (TLC, LC-MS).Assume a reaction has gone to completion without verification.

By adhering to these guidelines and understanding the chemical vulnerabilities of this compound, you can significantly improve the success rate of your synthetic endeavors and ensure the integrity of your final products.

References

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]

  • Wang, S. S., Tam, J. P., & Merrifield, R. B. (1981). Enhancement of peptide coupling reactions by 4-dimethylaminopyridine. International Journal of Peptide and Protein Research, 18(5), 459-467. [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4, 98-107. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 886-900. [Link]

  • Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Computational Study. Chemical Methodologies, 5(2), 133-146. [Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Protecting-group-free synthesis as an opportunity for invention. Nature, 446(7134), 404-408. [Link]

  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 28(11), 4488. [Link]

  • Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry, 3(3), 194-205. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 26(16), 4979. [Link]

  • The use of 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine in the synthesis of novel heterocycles of pharmaceutical interest. Journal of the Chinese Chemical Society, 53(3), 647-652. [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

  • New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. Molecules, 26(21), 6489. [Link]

  • 4-Dimethylaminopyridine. Wikipedia. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. [Link]

  • Process for producing 4-dimethyl amino pyridine (4-DMAP).
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. [Link]

  • Apparent synthesis reaction kinetics and decomposition reaction mechanism of [(5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide. RSC Advances, 11(52), 32895-32904. [Link]

  • Singh, S., Das, G., Singh, O. V., & Han, H. (2007). Development of more potent 4-dimethylaminopyridine analogues. Organic letters, 9(3), 401–404. [Link]

  • Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. Australian Journal of Basic and Applied Sciences, 3(3), 1786-1794. [Link]

  • Das, A., & Das, M. L. (1987). Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. Journal of the Chemical Society, Dalton Transactions, (5), 1219-1221. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12089-12111. [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds, 60(3/4), 223-233. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5080. [Link]

  • Catalysis by 4-dialkylaminopyridines. Arkivoc, 2001(i), 201-226. [Link]

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Technical Support Center: Catalyst Selection for the Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our goal is to equip you with the knowledge to make informed decisions, leading to successful and efficient synthesis of your target aminopyridine derivatives.

Introduction: The Challenge of Synthesizing Substituted Aminopyridines

Substituted aminopyridines are a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional materials.[1] However, their synthesis can be challenging due to the electronic nature of the pyridine ring, which can lead to catalyst inhibition and undesired side reactions.[2] The selection of an appropriate catalyst is therefore a critical parameter that dictates the success, efficiency, and scalability of the synthesis. This guide will focus primarily on the most prevalent and versatile methods, particularly transition metal-catalyzed cross-coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of substituted aminopyridines and provides actionable solutions.

Issue 1: Low to No Conversion in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its application to pyridine substrates can be problematic.[3]

Potential Causes & Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like RuPhos and BrettPhos are particularly effective as their steric bulk can disfavor the formation of inactive catalyst complexes.[2][4] This allows for efficient coupling even with challenging substrates like 3-halo-2-aminopyridines.[4]

  • Inappropriate Ligand Choice: Not all phosphine ligands are suitable for aminopyridine synthesis. The choice of ligand is crucial and substrate-dependent.

    • Solution: For primary amines, BrettPhos-derived precatalysts have shown outstanding performance.[4] For secondary amines, RuPhos-based systems are often the catalysts of choice.[4] It is often necessary to screen a panel of ligands to identify the optimal one for a specific substrate combination.[5]

  • Poor Halide Leaving Group: The nature of the halide on the pyridine ring significantly impacts the rate of oxidative addition, a key step in the catalytic cycle.

    • Solution: Aryl chlorides can be difficult substrates for oxidative addition.[6] If you are experiencing issues with a chloropyridine, consider switching to the corresponding bromopyridine or iodopyridine, which are generally more reactive. If you must use a chloropyridine, employing a highly active catalyst system, such as one with a bulky biarylphosphine ligand, is essential.[7]

  • Incorrect Base: The choice and strength of the base are critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like LiHMDS or NaOtBu are commonly used.[4][8] However, for base-sensitive substrates, weaker bases like K₂CO₃ or K₃PO₄ might be necessary, although this may require higher reaction temperatures or longer reaction times.[9]

Issue 2: Formation of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired aminopyridine.

Potential Causes & Solutions:

  • Homocoupling of the Aminopyridine: The starting aminopyridine can act as a nucleophile, leading to the formation of dimeric impurities.[4]

    • Solution: This is often a sign of a slow C-N coupling reaction. Optimizing the catalyst system (ligand and palladium precursor) and reaction conditions (temperature, concentration) to favor the desired cross-coupling pathway can minimize this side reaction.

  • Hydrodehalogenation: The starting halopyridine is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This side reaction can be promoted by certain palladium catalysts and reaction conditions. Screening different ligands and ensuring the reaction is performed under an inert atmosphere can help to suppress hydrodehalogenation.

  • Formation of Hydroxypyridine: In the presence of water and a strong base, the halopyridine can be hydrolyzed to the corresponding hydroxypyridine.[10]

    • Solution: Ensure that all reagents and solvents are anhydrous. Using freshly dried solvents and handling reagents under an inert atmosphere (e.g., argon or nitrogen) is crucial.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system should I choose for my aminopyridine synthesis?

The optimal catalyst system depends on the specific substrates and the desired transformation. The following decision tree provides a general guideline for selecting a suitable synthetic strategy.

Aminopyridine Synthesis Strategy start Desired Aminopyridine Synthesis strategy Select Synthetic Strategy start->strategy buchwald Palladium-Catalyzed Buchwald-Hartwig Amination strategy->buchwald General & Versatile (Aryl/Heteroaryl Halides + Amines) snar Nucleophilic Aromatic Substitution (SNAr) strategy->snar Electron-Deficient Pyridines chichibabin Chichibabin Reaction strategy->chichibabin Direct Amination at C2 (Harsh Conditions) other Other Methods (e.g., Copper-catalyzed, Multicomponent) strategy->other Specific Applications buchwald_details Key Considerations: - Ligand Choice (e.g., RuPhos, BrettPhos) - Base (e.g., LiHMDS, NaOtBu) - Halide Leaving Group buchwald->buchwald_details snar_details Key Considerations: - Activating Group (e.g., -NO2) - Strong Nucleophile snar->snar_details chichibabin_details Key Considerations: - Strong Base (e.g., NaNH2) - High Temperature - Potential for side reactions chichibabin->chichibabin_details

Caption: Decision tree for selecting an aminopyridine synthesis strategy.

Q2: I am working with a 3-halo-2-aminopyridine. What are the specific challenges?

The synthesis of N³-substituted-2,3-diaminopyridines via C-N cross-coupling presents unique challenges due to the substrate's structure.[4]

  • Chelation: The amidine-like structure of 3-halo-2-aminopyridine can chelate to the palladium center, inhibiting the oxidative addition step.

  • Hindered Transmetalation: The proximal amino group can coordinate to the Pd(II) center after oxidative addition, hindering transmetalation.

  • Homocoupling: The 2-amino-halopyridine can act as a nucleophile, leading to homocoupling.

To overcome these challenges, the use of specialized catalyst systems is crucial. The combination of RuPhos or BrettPhos precatalysts with a strong base like LiHMDS has been shown to be effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[4]

Q3: Are there alternatives to palladium catalysis?

Yes, several other catalytic systems can be employed for the synthesis of aminopyridines.

  • Copper-Catalyzed Amination (Ullmann Condensation): This is a classical method that often requires high reaction temperatures. However, modern developments with various ligands, such as 1,10-phenanthroline, have improved the efficiency and scope of this reaction.[11]

  • Ruthenium-Catalyzed Nucleophilic Aromatic Substitution (SNAr): For certain substrates, a ruthenium(II) catalyst can enable SNAr reactions of aminopyridines with amines. This proceeds through a transient η⁶-pyridine complex, which activates the pyridine ring towards nucleophilic attack.[12][13]

  • Catalyst-Free Methods: Under specific conditions, some aminopyridine syntheses can be achieved without a metal catalyst. For instance, multicomponent reactions involving readily available starting materials can provide access to highly substituted 2-aminopyridines in a green and efficient manner.[14] Another approach involves the reaction of chloropyridines with amides under reflux conditions.[15]

Q4: How do I choose the right ligand for my Buchwald-Hartwig amination of a pyridine substrate?

Ligand selection is critical for a successful Buchwald-Hartwig amination of pyridines.[2] The following table provides a comparison of commonly used ligands.

Ligand ClassRepresentative LigandsKey CharacteristicsTypical Applications
Bulky Biarylphosphines RuPhos, BrettPhosHighly active, promote fast reaction rates, effective for challenging substrates.[4][7]Amination of a wide range of pyridyl halides, including electron-rich and sterically hindered substrates.[2][8]
Chelating Bisphosphines XantphosForms stable complexes, can be beneficial for certain substrate combinations.Used in various cross-coupling reactions, including amination of some pyridyl halides.[16]
Ferrocene-Based Diphosphines Josiphos-type ligandsChiral variants available for asymmetric synthesis.Primarily used in asymmetric catalysis, but can be applied to C-N coupling.

Q5: My reaction is not working even after trying different catalysts. What else can I check?

If you have screened various catalysts and ligands without success, consider the following factors:

  • Solvent: The choice of solvent can significantly impact the reaction. Toluene, dioxane, and THF are commonly used.[17] Ensure the solvent is anhydrous and degassed.

  • Reagent Purity: Impurities in starting materials, reagents, or solvents can poison the catalyst. Use high-purity materials.

  • Reaction Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.[9] Ensure your reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 3-Bromo-2-aminopyridine with a Secondary Amine

This protocol is adapted from a literature procedure and serves as a starting point for optimization.[4]

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), 3-bromo-2-aminopyridine (1.0 equiv.), and the secondary amine (1.2 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous toluene as the solvent. Then, add a solution of LiHMDS (1.5 equiv.) in THF.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR'R'')]+X- OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (- HX, + Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ()
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ()
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ()
  • Comparing the efficacy of different c
  • Strategies to avoid side reactions in aminopyridine synthesis. ()
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ()
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ()
  • Amination of Aminopyridines via η6-Coordination C
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ()
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ()
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ()
  • A simple synthesis of aminopyridines: use of amides as amine source. ()
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. ()
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ()
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ()
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
  • CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine. ()
  • Synthesis of Aminopyridines via an Unprecedented Nucleophilic Arom
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ()
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. ()
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. ()
  • A mild, catalyst-free synthesis of 2-aminopyridines. ()
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. ()
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ()
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ()
  • Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. ()
  • Navigating the Synthesis of 2-Pyridone Pharmaceutical Intermediates: A Comparative Guide to Alternatives for Aminopyridine-Based Routes. ()
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activ
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • N-Amino Pyridinium Salts in Organic Synthesis. ()
  • Help troubleshooting a Buchwald-Hartwig amin
  • Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. ()
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ()
  • Efficient Pd-Catalyzed Amin
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. ()
  • Technical Support Center: Pyridine Synthesis Troubleshooting. ()
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. ()
  • 3-aminopyridine. ()
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • The Buchwald–Hartwig Amin
  • Buchwald-Hartwig Cross Coupling Reaction. ()

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Technical Support Center: Synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Impurities and Optimizing Synthesis for Researchers and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a key building block in pharmaceutical and materials science. As Senior Application Scientists, we understand that purity is paramount. This document moves beyond simple protocols to explain the chemical causality behind common issues, empowering you to troubleshoot effectively and ensure the integrity of your results.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a multi-step sequence. A common and effective route involves the reaction of a suitable precursor like 4-aminopyridine with dimethyl acetylenedicarboxylate (DMAD) under controlled conditions. The nucleophilic character of the pyridine nitrogen initiates the reaction, leading to a zwitterionic intermediate that subsequently rearranges and cyclizes to form the desired dihydropyridine product, which is then oxidized to the aromatic pyridine system.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Final Product 4-Aminopyridine 4-Aminopyridine Intermediate Zwitterionic Intermediate & Dihydropyridine Adduct 4-Aminopyridine->Intermediate + DMAD DMAD Dimethyl Acetylenedicarboxylate (DMAD) Oxidation Oxidation Step (e.g., Air or Mild Oxidant) Intermediate->Oxidation Instability Product This compound Oxidation->Product Aromatization

Caption: Proposed reaction pathway for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification processes in a question-and-answer format.

Issue: Low Yield or Stalled Reaction

Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a large amount of unreacted starting material. What are the likely causes?

A1: This is a common issue often rooted in reaction conditions or reagent quality.

  • Causality: The initial nucleophilic attack is the rate-determining step. Insufficient activation (thermal or catalytic) or the presence of inhibitors can stall the reaction. 4-Aminopyridine derivatives can be sensitive, and side reactions may compete with the desired pathway.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your 4-aminopyridine is pure and dry. The presence of water can lead to the hydrolysis of DMAD, reducing its effective concentration.

    • Solvent Choice: Use anhydrous solvents. Protic solvents can interfere with the reaction intermediates. Dichloromethane or acetonitrile are often suitable choices.

    • Temperature Control: While some activation energy is needed, excessive heat can lead to the decomposition of DMAD or polymerization side-products. We recommend starting the reaction at 0 °C and allowing it to slowly warm to room temperature.

    • Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aminopyridine and sensitive intermediates.

Issue: Product Discoloration

Q2: My isolated crude product is a dark brown or black solid, not the expected off-white or pale yellow crystals. What causes this discoloration?

A2: Discoloration is almost always a sign of impurity formation, typically from oxidation or polymerization.

  • Causality: The electron-rich 4-amino group makes the pyridine ring highly susceptible to oxidation, which can occur from atmospheric oxygen, especially when heated. DMAD can also undergo self-polymerization under certain conditions, leading to colored polymeric byproducts.

  • Troubleshooting & Purification Protocol:

    • Inert Atmosphere: As mentioned, strictly maintain an inert atmosphere throughout the reaction and workup.

    • Temperature Management: Avoid excessive heating during solvent removal (rotary evaporation). Use a water bath at a moderate temperature (<40 °C).

    • Charcoal Treatment: A standard method for removing colored impurities is treatment with activated charcoal.

      • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate or isopropanol). Add a small amount of activated charcoal (approx. 1-2% w/w). Stir for 15-30 minutes at elevated temperature. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool for recrystallization.

Issue: Specific Impurities Detected

Q3: My LC-MS analysis shows a significant peak corresponding to the molecular weight of the mono-hydrolyzed product (4-amino-3-(methoxycarbonyl)pyridine-2-carboxylic acid). How does this form and how can I prevent it?

A3: This impurity arises from the selective hydrolysis of one of the methyl ester groups.

  • Causality: Ester hydrolysis is catalyzed by acid or base and requires water. Even trace amounts of water in your reagents or solvents, or exposure to atmospheric moisture during workup, can cause this side reaction. The ester at the 2-position may be more sterically hindered, leading to preferential hydrolysis at the 3-position, or electronic effects from the adjacent nitrogen could play a role. The continuous hydrolysis of cyanopyridines to their corresponding amides and carboxylic acids is a well-documented industrial process, highlighting the susceptibility of such functional groups on a pyridine ring.

  • Preventative Measures:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use.

    • Neutral Workup: During the aqueous workup, ensure the pH is kept as close to neutral as possible. Avoid strongly acidic or basic conditions. If an extraction is necessary, use a saturated sodium bicarbonate solution cautiously, followed by a brine wash.

Q4: I am detecting the fully hydrolyzed diacid impurity (4-aminopyridine-2,3-dicarboxylic acid). What leads to this, and can it be removed?

A4: This results from the hydrolysis of both ester groups and is favored by more aggressive conditions.

  • Causality: Prolonged exposure to water, especially with acid or base catalysis and heat, will lead to the complete hydrolysis of both esters.

  • Removal Strategy: The diacid impurity is significantly more polar and has acidic protons. This difference in chemical properties can be exploited for separation.

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the solution with a mild, dilute aqueous base (e.g., 5% NaHCO₃ solution). The diacid will be deprotonated and extracted into the aqueous layer, while the desired diester product remains in the organic layer.

    • Caution: Be aware that the desired product is also basic and may interact with acidic solutions. A subsequent wash of the organic layer with water and brine is essential.

Q5: My NMR/MS data suggests a loss of CO₂ from one of the hydrolyzed impurities. Is decarboxylation a possible side reaction?

A5: Yes, decarboxylation is a well-documented reaction for pyridinecarboxylic acids, particularly when the carboxylic acid group is at the 2- or 4-position.

  • Causality: The presence of the ring nitrogen facilitates decarboxylation. For a 2-carboxylic acid, a zwitterionic intermediate can form, which readily loses carbon dioxide. If your diester is hydrolyzed to the diacid, the carboxylic acid group at the 2-position is highly prone to decarboxylation upon heating.

  • Confirmation & Prevention:

    • Identification: The decarboxylated product would be 4-amino-3-(methoxycarbonyl)pyridine. This can be confirmed by high-resolution mass spectrometry.

    • Prevention: The key is to prevent the formation of the precursor acid. If hydrolysis is unavoidable, any subsequent steps, especially solvent evaporation or chromatography, should be performed at low temperatures to minimize the risk of decarboxylation.

Impurity_Formation Product Dimethyl 4-aminopyridine- 2,3-dicarboxylate (Desired) Mono_Acid Mono-Carboxylic Acid Impurity Product->Mono_Acid + H₂O (Partial Hydrolysis) Di_Acid Di-Carboxylic Acid Impurity Mono_Acid->Di_Acid + H₂O (Full Hydrolysis) Decarbox_Product Decarboxylated Impurity Di_Acid->Decarbox_Product - CO₂ (Heat)

Caption: Key impurity formation pathways from the desired product.

FAQs: Synthesis and Handling

Q: What are the most critical quality control (QC) checks for this synthesis? A: We recommend a three-stage QC approach:

  • In-Process Check (IPC): Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials. This prevents premature workup of an incomplete reaction.

  • Crude Product Analysis: Before purification, an initial ¹H NMR or LC-MS of the crude material is invaluable for identifying the major impurities. This informs the selection of the optimal purification strategy.

  • Final Product Release: The final product must be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and a purity assessment by HPLC or qNMR.

Q: How should the final this compound be stored? A: The compound contains both a nucleophilic amine and hydrolyzable esters. Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. Long-term storage in a freezer (-20 °C) is recommended to prevent degradation.

Q: Standard silica gel chromatography is giving me issues. What's happening? A: The basic 4-amino group on the pyridine ring can strongly interact with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, degradation of the product on the column. Consider using deactivated silica (pre-treated with a base like triethylamine in the eluent) or switching to a less acidic stationary phase like neutral alumina.

Key Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-aminopyridine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (approx. 0.1 M concentration) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Oxidation: Upon completion, open the flask to the air (or bubble dry air through the solution) and stir vigorously for 4-6 hours to facilitate oxidation to the aromatic product.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethyl acetate and hexanes or isopropanol often works well.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Summary of Potential Impurities

Impurity NameStructureCommon CauseRecommended Analytical Method
Unreacted 4-AminopyridineC₅H₆N₂Incomplete reaction, improper stoichiometryLC-MS, ¹H NMR
Mono-Carboxylic AcidC₁₀H₁₀N₂O₄Partial hydrolysis (presence of H₂O)LC-MS, HPLC
Di-Carboxylic AcidC₉H₈N₂O₄Complete hydrolysis (H₂O, heat, acid/base)LC-MS, HPLC
Decarboxylated ProductC₉H₁₀N₂O₂Thermal degradation of the 2-carboxylic acidGC-MS, LC-MS, ¹H NMR
DMAD Polymer(C₆H₆O₄)nHigh reaction temperature, impuritiesGPC, visual inspection (discoloration)

References

  • Jubilant Organosys Limited. (2005). Process for producing 4-dimethyl amino pyridine (4-DMAP) (U.S. Patent No. 6,939,972B2). U.S.
  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • Varukolu, M., et al. (2021). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. ACS Omega. [Link]

  • Jubilant Organosys Limited. (2003). Process for producing 4-dimethyl amino pyridine (4-DMAP) (European Patent No. EP 1424328 B1).
  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. [Link]

  • Zhang, L., et al. (2022). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus Chimie. [Link]

  • CN1442408A - Method of preparing 4-dimethylamino pyridine. (2003).
  • Jubilant Organosys Limited. (2004). Process for producing 4-dimethyl amino pyridine (4-DMAP) (Patent No. EP1424328A1).
  • Al-Hussain, S. A., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules. [Link]

  • Seshachalam, V., et al. (2022). Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in linagliptin active

Monitoring the progress of Dimethyl 4-aminopyridine-2,3-dicarboxylate reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<_ Technical Support Center: Reaction Monitoring for Dimethyl 4-aminopyridine-2,3-dicarboxylate

Welcome to the technical support guide for monitoring reactions involving this compound (DMAPD). As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of your reactions. This guide moves beyond simple protocols to explain the chemical principles behind the techniques, ensuring you can troubleshoot effectively and generate reliable, reproducible data.

Understanding the Analyte: this compound

Before diving into monitoring techniques, let's consider the chemical properties of DMAPD that influence our analytical choices:

  • Basicity: The presence of the pyridine ring and the 4-amino group makes the molecule basic. This is a critical factor, as basic compounds can interact strongly with the acidic silica gel stationary phase used in normal-phase TLC and LC, potentially leading to poor results like streaking or peak tailing.[1][2]

  • Polarity: The two methyl ester groups and the amino group make DMAPD a relatively polar molecule. Its polarity will dictate the choice of solvents for both TLC and LC.

  • UV Activity: The aromatic pyridine ring is a chromophore, meaning DMAPD is readily detectable by UV light, which is the most common non-destructive visualization technique in both TLC and LC.

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during reaction monitoring.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring reaction progress. It allows you to quickly assess the consumption of starting materials and the formation of products.

TLC Troubleshooting and FAQs

Question 1: My spots are streaking badly. What is causing this and how can I fix it?

Answer: Streaking is the most common issue when analyzing basic compounds like DMAPD on standard silica gel TLC plates.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your DMAPD can form strong acid-base interactions with these sites, causing the molecules to "drag" up the plate instead of moving as a compact spot.[2] Overloading the sample spot can also cause streaking.[3]

  • Solution: To mitigate this, you need to suppress the interaction with the acidic silanol groups. The most effective way is to add a small amount of a basic modifier to your mobile phase (eluent).

    • Add 0.5-2% triethylamine (TEA) or 1-10% ammonia in methanol to your eluent system.[3] This competitively binds to the acidic sites on the silica, allowing your basic analyte to travel up the plate unimpeded, resulting in sharp, well-defined spots.[2]

    • Before trying additives, first ensure you are not simply overloading the plate. Try spotting a more dilute sample.[3]

Question 2: I can't get good separation. My spots are either stuck on the baseline or fly to the solvent front. How do I choose the right mobile phase?

Answer: Finding the right mobile phase is about matching its polarity to your compounds to achieve a target Rf (retention factor) of ~0.3-0.5 for your key analytes.

  • Causality: The mobile phase moves up the plate via capillary action and competes with the stationary phase (silica) for your compound. A non-polar mobile phase won't be strong enough to move a polar compound from the very polar silica (spots stay on the baseline, Rf ≈ 0).[3] A very polar mobile phase will move everything, regardless of its interaction with the silica (spots move with the solvent front, Rf ≈ 1).[3]

  • Solution: A systematic approach is best.

    • Start Simple: For a molecule of intermediate polarity like DMAPD, a good starting point is a mixture of a non-polar and a polar solvent, such as 70:30 Hexanes/Ethyl Acetate.

    • Adjust Polarity:

      • If spots are too low (Rf < 0.2): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move to 50:50 Hexanes/EtOAc, or switch to a more polar system like Dichloromethane/Methanol).[3][4]

      • If spots are too high (Rf > 0.8): Your mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., move to 90:10 Hexanes/EtOAc).[3]

Table 1: Suggested TLC Starting Solvent Systems for DMAPD Reactions
Compound Polarity Suggested Starting System (v/v)
Non-polar products80:20 Hexanes / Ethyl Acetate
Mid-polar compounds (e.g., DMAPD)60:40 Hexanes / Ethyl Acetate
Polar products95:5 Dichloromethane / Methanol
Very polar products90:10:1 Dichloromethane / Methanol / Ammonium Hydroxide

Question 3: I can't see any spots on my TLC plate after running it. What went wrong?

Answer: This can happen for several reasons, from sample concentration to the visualization method.

  • Causality & Solutions:

    • Not UV-Active: While DMAPD is UV-active, your product might not be. Visualize with alternative methods. After checking under a UV lamp (254 nm), try a chemical stain. A potassium permanganate (KMnO₄) dip is a great general-purpose stain that reacts with many functional groups.

    • Sample Too Dilute: Your compound's concentration may be below the detection limit. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[3][5]

    • Compound Evaporated: If your compounds are volatile, they may have evaporated from the plate. This is less likely with DMAPD but possible for other reaction components.

    • Sample Washed Away: Ensure the solvent level in your developing chamber is below the origin line where you spotted your samples. If the origin is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[5]

Standard Protocol: TLC Monitoring
  • Preparation: Dissolve a tiny amount of your reaction mixture in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate). Prepare separate solutions of your starting materials for reference.

  • Spotting: Using a capillary tube, carefully spot the diluted solutions on the baseline of a silica gel TLC plate (about 1 cm from the bottom). Keep the spots small and concentrated. Co-spot the reaction mixture in the same lane as the starting material to confirm identity.

  • Development: Place the plate in a closed chamber containing your chosen mobile phase. Ensure the chamber is saturated with solvent vapors for best results. Allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots first under a UV lamp (254 nm) and circle them with a pencil. If needed, proceed with a chemical stain like potassium permanganate.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lanes. The disappearance of starting material and the appearance of new spots indicate reaction progress.

TLC Workflow Diagram

Caption: A typical workflow for monitoring a chemical reaction using TLC.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful technique that provides higher resolution than TLC and gives mass information, confirming the identity of reactants and products. For DMAPD, reverse-phase LC coupled with electrospray ionization (ESI) in positive mode is the standard approach.

LC-MS Troubleshooting and FAQs

Question 1: My peaks are tailing or showing poor shape. How can I improve them?

Answer: Just like with TLC, this is often caused by interactions between your basic analyte and the stationary phase.

  • Causality: In reverse-phase LC (e.g., with a C18 column), residual, un-capped silanol groups on the silica surface can be deprotonated and negatively charged. These sites can interact ionically with your protonated basic analyte, causing peak tailing.[1]

  • Solution: The key is to control the pH of the mobile phase and ensure your analyte remains in a consistent, single protonation state.

    • Use an Acidic Modifier: Add 0.1% formic acid or 0.1% acetic acid to both your aqueous (A) and organic (B) mobile phases.[6] This low pH environment serves two purposes:

      • It fully protonates your basic DMAPD, ensuring it behaves as a single species.

      • It suppresses the ionization of the residual silanol groups on the stationary phase, minimizing unwanted ionic interactions and dramatically improving peak shape.[1][7]

Question 2: I have very low sensitivity or suspect ion suppression. What's the cause?

Answer: Low sensitivity in LC-MS often points to issues with ionization in the mass spectrometer's source.

  • Causality: Electrospray ionization (ESI) is a competitive process. If your sample contains high concentrations of non-volatile salts or other additives (like triethylamine from a flash column purification), these can preferentially ionize and "suppress" the signal from your analyte of interest. Using non-volatile buffers like phosphate is a common and critical mistake, as they will precipitate in and contaminate the MS source.

  • Solution:

    • Sample Preparation is Key: Ensure your sample is properly diluted in the mobile phase. If the reaction was worked up with a salt wash, ensure no residual salt remains.

    • Use Volatile Modifiers: Stick to volatile mobile phase additives like formic acid, acetic acid, and ammonium formate/acetate. Never inject samples containing non-volatile buffers (e.g., PBS, HEPES, Tris) into an LC-MS system.

    • Check Ionization Mode: DMAPD, being a basic compound, will ionize most effectively in positive ion mode (ESI+). Ensure your MS method is set to acquire in this mode.

Question 3: My TLC shows the reaction is complete, but the LC-MS still shows a lot of starting material. Why the discrepancy?

Answer: This is a classic analytical puzzle that highlights the different strengths and weaknesses of each technique.

  • Causality & Plausible Explanations:

    • Sensitivity Difference: LC-MS is orders of magnitude more sensitive than TLC. A trace amount of starting material that is completely invisible on a TLC plate can appear as a significant peak in an LC-MS chromatogram.

    • Co-elution on TLC: Your starting material and product might have very similar Rf values in the chosen TLC system, appearing as a single spot and leading you to believe the reaction is complete. The high-resolution separation of the LC column can easily resolve these.

    • Poor Visualization on TLC: Your starting material might not stain well or be as UV-active as your product, making it seem like it has been consumed.

Standard Protocol: LC-MS Monitoring
  • Sample Preparation: Take a small aliquot (1-5 µL) from your reaction mixture and dilute it significantly (e.g., 1:1000) with a 50:50 mixture of Acetonitrile/Water containing 0.1% formic acid. Filter the sample through a 0.22 µm syringe filter if any solids are present.

  • Chromatographic Conditions:

    • Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a robust starting point.[6]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical fast gradient would be 5% to 95% B over 3-5 minutes.

    • Flow Rate: 0.4-0.6 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.[6]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: A wide scan range (e.g., m/z 100-1000) to find your starting material, expected product, and any potential byproducts.

    • Extracted Ion Chromatograms (EICs): Once the run is complete, extract the exact masses for your starting material and expected products to precisely track their appearance and disappearance.

LC-MS Troubleshooting Workflow

LCMS_Troubleshooting cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_retention Retention Issues Problem Poor LC-MS Result Tailing Tailing / Fronting Peaks Problem->Tailing LowSignal Low Signal / Ion Suppression Problem->LowSignal NoRetention No Retention (Peak at void) Problem->NoRetention Cause_Tailing Cause: Secondary Silanol Interactions or Overload Tailing->Cause_Tailing Solution_Tailing Solution: Add 0.1% Formic Acid to Mobile Phase. Inject less sample. Cause_Tailing->Solution_Tailing Cause_Signal Cause: Non-volatile salts (buffers). Co-eluting interferences. LowSignal->Cause_Signal Solution_Signal Solution: Use volatile modifiers only. Ensure clean sample prep. Dilute sample. Cause_Signal->Solution_Signal Cause_Retention Cause: Mobile phase too strong. Wrong column (e.g. normal phase). NoRetention->Cause_Retention Solution_Retention Solution: Decrease starting %B. Use C18 column. Cause_Retention->Solution_Retention

Caption: A decision tree for troubleshooting common LC-MS analysis problems.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Silver, J. (2013). Answer to "Tailing in TLC - can anyone help?". ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • PharmaShare. (2024). Troubleshooting TLC. Retrieved from [Link]

  • Agilent. (2020). Don't Lose It: Getting Your Peaks in Shape. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Dimethyl 4-aminopyridine-2,3-dicarboxylate: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyridine derivatives, in particular, form the backbone of numerous functional molecules, making their characterization a critical step in the research and development pipeline. This guide offers an in-depth ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a polysubstituted pyridine with significant potential in synthetic chemistry.

Given the scarcity of publicly available experimental spectra for this specific molecule, this guide will take a two-pronged approach. First, we will present a detailed ab initio prediction of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of NMR spectroscopy and the known effects of its constituent functional groups. Second, we will provide a comparative analysis with the experimentally characterized isomer, Dimethyl pyridine-2,5-dicarboxylate, to highlight the profound influence of substituent positioning on the magnetic environment of the pyridine ring.

The Subject of Analysis: this compound

The structure of this compound, presented below, reveals a pyridine ring heavily substituted with both electron-donating (amino) and electron-withdrawing (dicarboxylate) groups. This electronic interplay is expected to create a unique and informative NMR fingerprint.

Figure 1. Structure of this compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is anticipated to display signals corresponding to the two aromatic protons, the two methyl ester groups, and the amino group. The chemical shifts are predicted based on the additive effects of the substituents on the pyridine ring. The electron-donating amino group at the C4 position will shield the ring protons, while the electron-withdrawing dicarboxylate groups at C2 and C3 will deshield them.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H6~8.2 - 8.5Doublet~5.0Deshielded due to proximity to the nitrogen atom and the C2-ester group.
H5~6.5 - 6.8Doublet~5.0Shielded by the strong electron-donating effect of the C4-amino group.
OCH₃ (C2)~3.9 - 4.1Singlet-Typical chemical shift for methyl esters. May be slightly downfield due to steric hindrance.
OCH₃ (C3)~3.8 - 4.0Singlet-Typical chemical shift for methyl esters.
NH₂~5.0 - 6.0Broad Singlet-Chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic nature of the substituents.

Carbon Predicted Chemical Shift (ppm) Justification
C2~148 - 152Deshielded by the adjacent nitrogen and the attached ester group.
C3~125 - 129Influenced by the attached ester group.
C4~155 - 159Strongly deshielded by the attached amino group.
C5~108 - 112Shielded by the electron-donating amino group at the para position.
C6~150 - 154Deshielded by the adjacent nitrogen atom.
C=O (C2)~165 - 168Typical chemical shift for ester carbonyls.
C=O (C3)~164 - 167Typical chemical shift for ester carbonyls.
OCH₃ (C2)~52 - 54Typical chemical shift for methyl ester carbons.
OCH₃ (C3)~51 - 53Typical chemical shift for methyl ester carbons.

Comparative Analysis: Dimethyl pyridine-2,5-dicarboxylate

To contextualize the predicted spectral data, we will compare it with the known NMR data for Dimethyl pyridine-2,5-dicarboxylate. This isomer differs by the position of one of the dicarboxylate groups, which is now at C5 instead of C3.

Figure 2. Structure of Dimethyl pyridine-2,5-dicarboxylate.

Experimental NMR data for Dimethyl pyridine-2,5-dicarboxylate can be found in the literature and spectral databases. A summary of typical values is presented below.

Experimental NMR Data for Dimethyl pyridine-2,5-dicarboxylate

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H6~9.2d~1.5
H3~8.7dd~8.0, 1.5
H4~8.4d~8.0
OCH₃ (C2)~4.0s-
OCH₃ (C5)~4.0s-
Carbon Chemical Shift (ppm)
C2~150
C3~128
C4~138
C5~125
C6~155
C=O (C2)~165
C=O (C5)~164
OCH₃ (C2)~53
OCH₃ (C5)~53

Key Differences and Structural Insights

The comparison between the predicted spectrum of this compound and the experimental spectrum of its 2,5-dicarboxylate isomer reveals the significant impact of the 4-amino group:

  • ¹H NMR: The most striking difference is the dramatic upfield shift of the ring protons in the 4-amino substituted compound. The H5 proton is predicted to be around 6.5-6.8 ppm, a significant shielding effect compared to any of the protons in the 2,5-dicarboxylate isomer which are all above 8.0 ppm. This is a direct consequence of the strong electron-donating resonance effect of the amino group, which increases the electron density at the ortho (C3, C5) and para (not present) positions.

  • ¹³C NMR: Similarly, the C5 carbon in the 4-amino derivative is predicted to be significantly shielded (~108-112 ppm) compared to the carbons in the 2,5-dicarboxylate isomer. Conversely, the C4 carbon directly attached to the amino group is expected to be deshielded (~155-159 ppm). This pattern of shielding and deshielding is a classic indicator of a strong electron-donating substituent on an aromatic ring.

Experimental Protocol for NMR Analysis

For researchers aiming to synthesize and characterize this compound, the following experimental protocol is recommended for acquiring high-quality NMR data.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition (400 MHz Spectrometer) cluster_data_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) dissolve->tms filter Filter the solution into a 5 mm NMR tube tms->filter instrument_setup Lock, tune, and shim the spectrometer filter->instrument_setup proton_acq Acquire ¹H NMR spectrum (e.g., 16 scans, 30° pulse, 2s relaxation delay) instrument_setup->proton_acq carbon_acq Acquire ¹³C NMR spectrum (e.g., 1024 scans, proton decoupled) proton_acq->carbon_acq fourier Apply Fourier transform carbon_acq->fourier phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline calibrate Calibrate the chemical shift scale to TMS (0 ppm) baseline->calibrate integrate Integrate the ¹H NMR signals calibrate->integrate peak_pick Peak pick both ¹H and ¹³C NMR spectra integrate->peak_pick

Figure 3. Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The NMR analysis of this compound, though predicted in this guide, is expected to yield a spectrum rich in information. The interplay of the electron-donating amino group and the electron-withdrawing dicarboxylate substituents creates a distinct pattern of chemical shifts that can be rationalized by fundamental NMR principles. The comparison with its isomer, Dimethyl pyridine-2,5-dicarboxylate, underscores the sensitivity of NMR spectroscopy to subtle changes in molecular structure. For scientists engaged in the synthesis of novel pyridine derivatives, a thorough understanding of these spectral-structural correlations is an invaluable tool for unambiguous characterization and the advancement of their research.

References

  • Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254545, Dimethyl pyridine-2,4-dicarboxylate. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Pyridinedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link][1]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Dimethyl 4-aminopyridine-2,3-dicarboxylate and Comparative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of Dimethyl 4-aminopyridine-2,3-dicarboxylate. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes established fragmentation principles of its constituent functional groups—an aminopyridine core and two methyl ester substituents—to provide a robust theoretical framework for its analysis. Furthermore, this document presents a comparative evaluation of alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal method for their specific analytical needs.

Predicted Mass Spectrometric Fragmentation Pattern of this compound

The fragmentation of this compound under mass spectrometric conditions, particularly with electron ionization (EI), is anticipated to be directed by the presence of the stable aromatic pyridine ring and the labile ester groups. The molecular ion is expected to be readily observed due to the stability of the aromatic system.[1][2] The primary fragmentation pathways are predicted to involve the sequential loss of functional groups from the ester moieties and eventual fragmentation of the pyridine ring.

The molecular formula for this compound is C₉H₁₀N₂O₄, with a monoisotopic mass of 210.0641 g/mol .

Initial Fragmentation: The Ester Groups

The initial fragmentation events are expected to occur at the two dimethyl ester groups, as these are the most labile sites in the molecule.

  • Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃), which has a mass of 31 Da.[3][4] This would result in a prominent ion at m/z 179 .

  • Loss of a Carbomethoxy Radical (•COOCH₃): Another characteristic fragmentation is the loss of the entire carbomethoxy group as a radical, corresponding to a mass of 59 Da.[5] This would produce an ion at m/z 151 .

  • Sequential Losses: Following the initial loss, a subsequent loss from the second ester group is highly probable. For instance, the [M - 31]⁺ ion could lose another methoxy radical to form an ion at m/z 148 , or it could lose a molecule of carbon monoxide (CO, 28 Da) to yield an ion at m/z 151 .

M This compound (m/z 210) M_minus_31 [M - OCH3]+ (m/z 179) M->M_minus_31 - •OCH3 (31 Da) M_minus_59 [M - COOCH3]+ (m/z 151) M->M_minus_59 - •COOCH3 (59 Da) M_minus_31_minus_31 [M - 2xOCH3]+ (m/z 148) M_minus_31->M_minus_31_minus_31 - •OCH3 (31 Da) M_minus_31_minus_28 [M - OCH3 - CO]+ (m/z 151) M_minus_31->M_minus_31_minus_28 - CO (28 Da) cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Weigh Compound B Dissolve in Solvent A->B C Serial Dilutions B->C D Inject Sample C->D E Reversed-Phase Column D->E F Gradient Elution E->F G Electrospray Ionization (ESI) F->G H Precursor Ion Selection (m/z 211) G->H I Collision-Induced Dissociation (CID) H->I J Product Ion Analysis I->J

Sources

Comparison of Dimethyl 4-aminopyridine-2,3-dicarboxylate with other aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Aminopyridine Scaffold

Aminopyridine and its derivatives are foundational scaffolds in medicinal chemistry and organic synthesis, recognized for their diverse biological activities and catalytic prowess.[1] These heterocyclic compounds, characterized by a pyridine ring bearing an amino group, serve as crucial building blocks in the development of therapeutics targeting a wide array of conditions, including neurological disorders, infectious diseases, and cancer.[2][3] Their utility also extends to organocatalysis, where they are employed to accelerate a variety of chemical transformations.

This guide presents a comparative analysis of key aminopyridine derivatives, with a primary focus on the well-established 4-Aminopyridine (4-AP) and 4-Dimethylaminopyridine (DMAP). An initial investigation to include Dimethyl 4-aminopyridine-2,3-dicarboxylate was undertaken; however, a thorough search of scientific literature and chemical databases revealed a significant lack of publicly available experimental data for this specific compound. While a commercial listing for Dimethyl 4-aminopyridine-2,6-dicarboxylate exists (CAS 150730-41-9), detailed synthetic protocols, physicochemical properties, and biological activity data remain unpublished, precluding a direct and meaningful comparison.

Therefore, this guide will pivot to a detailed examination of 4-AP and DMAP, providing a framework for understanding how structural modifications within the aminopyridine class influence chemical reactivity, catalytic efficacy, and biological function.

Physicochemical Properties: A Tale of Two Amines

The seemingly subtle difference between a primary amine (4-AP) and a tertiary dimethylamine (DMAP) at the 4-position of the pyridine ring imparts significant changes in their physicochemical properties. These differences are fundamental to their distinct applications.

Property4-Aminopyridine (4-AP)4-Dimethylaminopyridine (DMAP)References
Molecular Formula C₅H₆N₂C₇H₁₀N₂[3],[2]
Molecular Weight 94.12 g/mol 122.17 g/mol [3],[4]
Appearance Off-white powder/crystalsWhite to pale yellow solid[3],[4]
Melting Point 155-158 °C110-113 °C[3],[2]
Boiling Point 273 °C162 °C at 50 mmHg[3],[2]
pKa of Conjugate Acid 9.119.60[3],[2]
Water Solubility Soluble76 g/L (25 °C)[3],[5]

Expertise & Experience Insights: The higher pKa of DMAP's conjugate acid compared to 4-AP indicates that DMAP is the stronger base. This increased basicity is a direct consequence of the electron-donating inductive effect of the two methyl groups on the nitrogen atom. This enhanced basicity is a key factor in DMAP's superior performance as a nucleophilic catalyst. The difference in melting points and boiling points can be attributed to the ability of 4-AP to form intermolecular hydrogen bonds through its primary amine, which is not possible for the tertiary amine of DMAP.

Synthesis of Aminopyridine Derivatives: Established Methodologies

The synthesis of 4-aminopyridine and its N-alkylated derivatives has been extensively studied, with several reliable methods available to researchers.

Experimental Protocol: Synthesis of 4-Aminopyridine via Hofmann Rearrangement of Isonicotinamide

This method provides a classical and effective route to 4-aminopyridine.[6]

Step 1: Preparation of the Hofmann Reagent In a flask equipped with a stirrer and cooled in an ice bath, slowly add bromine to a solution of sodium hydroxide in water, maintaining the temperature below 10 °C. The amounts should be stoichiometrically calculated based on the starting isonicotinamide.

Step 2: Hofmann Rearrangement To the freshly prepared hypobromite solution, add isonicotinamide portion-wise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is slowly heated to 70-80 °C and stirred for approximately one hour.

Step 3: Work-up and Isolation The reaction mixture is cooled, and the pH is adjusted with a suitable acid to precipitate the product. The crude 4-aminopyridine is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like benzene.

Experimental Protocol: Synthesis of 4-Dimethylaminopyridine (DMAP)

A common industrial method involves the reaction of 4-chloropyridine with dimethylamine.[7]

Step 1: Reaction Setup In a pressure vessel, combine 4-chloropyridine hydrochloride with an excess of dimethylamine in a suitable solvent.

Step 2: Reaction The vessel is sealed and heated to a temperature typically ranging from 150-200 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Isolation and Purification After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure, and the crude DMAP can be purified by distillation or recrystallization.

Diagrammatic Representation of Synthetic Pathways

Synthesis cluster_4AP Synthesis of 4-Aminopyridine cluster_DMAP Synthesis of 4-Dimethylaminopyridine Isonicotinamide Isonicotinamide Hofmann Rearrangement Hofmann Rearrangement Isonicotinamide->Hofmann Rearrangement Br₂, NaOH 4-Aminopyridine 4-Aminopyridine Hofmann Rearrangement->4-Aminopyridine 4-Chloropyridine 4-Chloropyridine Nucleophilic Substitution Nucleophilic Substitution 4-Chloropyridine->Nucleophilic Substitution Dimethylamine 4-Dimethylaminopyridine 4-Dimethylaminopyridine Nucleophilic Substitution->4-Dimethylaminopyridine

Caption: General synthetic routes to 4-Aminopyridine and 4-Dimethylaminopyridine.

Comparative Performance in Catalysis: The Superiority of DMAP

While both 4-AP and DMAP can act as catalysts, DMAP is far more effective and widely used, particularly in acylation reactions.[4]

Mechanism of DMAP Catalysis in Esterification

The exceptional catalytic activity of DMAP in reactions like the Steglich esterification stems from its ability to act as a potent nucleophile.

  • Activation of the Acylating Agent: DMAP attacks the electrophilic carbonyl carbon of an acid anhydride or acyl halide to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acylating agent.

  • Nucleophilic Attack by the Alcohol: The alcohol, which is a weaker nucleophile, can now readily attack the activated N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: A proton is transferred to a base (often a hindered amine like triethylamine added to the reaction), leading to the formation of the ester and the regeneration of the DMAP catalyst.[2]

Visualization of the DMAP Catalytic Cycle

DMAP_Catalysis DMAP DMAP Acyl_DMAP [R-CO-DMAP]⁺X⁻ (N-Acylpyridinium Salt) DMAP->Acyl_DMAP Nucleophilic Attack Acyl_X R-CO-X (Acid Anhydride/Halide) Acyl_X->Acyl_DMAP Ester R-CO-OR' Acyl_DMAP->Ester Nucleophilic Attack by Alcohol HX HX Acyl_DMAP->HX Alcohol R'-OH Alcohol->Ester Ester->DMAP Catalyst Regeneration BaseH [Base-H]⁺ HX->BaseH Base Base (e.g., Et₃N) Base->BaseH Proton Transfer

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A Comparative Guide to the Reactivity of Aminopyridine Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, aminopyridines stand out as versatile building blocks, crucial to the development of pharmaceuticals, agrochemicals, and functional materials. The seemingly subtle shift of an amino group around the pyridine ring—from position 2, to 3, to 4—precipitates a cascade of changes in electronic distribution, steric accessibility, and ultimately, chemical reactivity. For the researcher, scientist, or drug development professional, a nuanced understanding of these differences is not merely academic; it is the bedrock of rational synthetic design and the efficient discovery of novel molecular entities.

This guide provides an in-depth, objective comparison of the reactivity of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. Moving beyond a simple recitation of facts, we will explore the causality behind their distinct chemical behaviors, supported by experimental data and established chemical principles. Herein, we dissect the fundamental physicochemical properties and compare the isomers' reactivity in a range of pivotal synthetic transformations, including electrophilic and nucleophilic substitutions, and reactions centered on the exocyclic amino group.

The Foundation of Reactivity: Electronic and Steric Properties

The reactivity of the aminopyridine isomers is a direct consequence of the electronic interplay between the activating amino group and the inherently electron-deficient pyridine ring. The position of the amino substituent dictates the extent of its electron-donating resonance (+R) and inductive (-I) effects on the ring nitrogen and carbon atoms.

4-Aminopyridine: The Electron-Rich Powerhouse

The para-position of the amino group in 4-aminopyridine allows for a powerful +R effect, which significantly increases the electron density on the ring nitrogen. This makes 4-aminopyridine the most basic and nucleophilic of the three isomers.[1]

2-Aminopyridine: A Balance of Effects

In 2-aminopyridine, the ortho-amino group also donates electron density to the ring nitrogen via resonance. However, this effect can be partially counteracted by the potential for intramolecular hydrogen bonding between a hydrogen of the amino group and the lone pair of the ring nitrogen, which can stabilize the lone pair and slightly reduce its basicity compared to the 4-isomer.[2]

3-Aminopyridine: The Inductive Underdog

When the amino group is in the meta-position, its electron-donating resonance effect cannot be delocalized onto the ring nitrogen.[1] Consequently, it primarily exerts a weaker, electron-withdrawing inductive effect, making 3-aminopyridine the least basic and nucleophilic of the trio, only slightly more basic than pyridine itself.[1]

Table 1: Physicochemical Properties of Aminopyridine Isomers

Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
pKa (of conjugate acid) 6.866.09.17
Predicted Relative Basicity ModerateLowHigh
Predicted Relative Nucleophilicity ModerateLowHigh

Data sourced from BenchChem.[1]

Comparative Reactivity in Key Transformations

The differences in electronic properties directly translate to distinct reactivity profiles in common organic reactions.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently deactivated towards electrophilic attack compared to benzene. However, the strongly activating amino group dictates the regioselectivity and overall rate of reaction.

  • 4-Aminopyridine: The amino group strongly activates the C3 and C5 positions (ortho to the amine), making this isomer the most reactive towards EAS.[1]

  • 2-Aminopyridine: The C3 and C5 positions are activated. Substitution at C5 is generally favored to minimize steric hindrance from the adjacent ring nitrogen.[1]

  • 3-Aminopyridine: The amino group activates the C2, C4, and C6 positions. However, the deactivating effect of the ring nitrogen is most pronounced at the C2 and C6 positions, leading to lower overall reactivity compared to the other isomers. Substitution typically occurs at the C2 or C4 position.[1]

The predicted order of reactivity for EAS is: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .[1]

Experimental Protocol: Comparative Bromination of Aminopyridine Isomers

This protocol provides a framework for qualitatively comparing the reactivity of the three isomers towards electrophilic bromination.

Materials:

  • 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine

  • Bromine

  • Acetic Acid

  • Sodium thiosulfate solution

  • Dichloromethane

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Prepare three separate solutions of each aminopyridine isomer (e.g., 0.1 M in acetic acid).

  • Prepare a solution of bromine in acetic acid (e.g., 0.1 M).

  • In separate reaction vessels, add the bromine solution dropwise to each of the aminopyridine solutions at room temperature while stirring.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).

  • Observe the rate of disappearance of the starting material and the appearance of new, less polar product spots. The relative rates of reaction can be inferred from these observations.

  • Once the reactions are complete (or after a set time), quench the excess bromine by adding sodium thiosulfate solution.

  • Extract the products with dichloromethane, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the crude product mixtures by ¹H NMR to determine the regioselectivity of bromination.

Expected Outcome: 4-aminopyridine is expected to react the fastest, followed by 2-aminopyridine, with 3-aminopyridine being the slowest. The regioselectivity will be dictated by the directing effects of the amino group as described above.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen. When the aminopyridine isomers themselves act as nucleophiles, their reactivity is governed by the nucleophilicity of the exocyclic amino group.

The expected order of reactivity as nucleophiles in SNAr reactions is: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine .

Reactions of the Amino Group

The exocyclic amino group of all three isomers undergoes a variety of characteristic reactions, with their relative rates influenced by the nucleophilicity of the nitrogen atom.

N-acylation is a facile reaction for all three isomers, typically proceeding via nucleophilic attack of the amino nitrogen on an acylating agent. The relative rate of this reaction is expected to correlate with the nucleophilicity of the amino group. While direct comparative kinetic data is scarce, the predicted reactivity order is 4-aminopyridine ≈ 2-aminopyridine > 3-aminopyridine .[1]

Experimental Protocol: Comparative N-Acetylation of Aminopyridine Isomers

This protocol allows for a qualitative comparison of the N-acetylation rates of the three isomers.

Materials:

  • 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine

  • Acetic anhydride

  • Pyridine (as a catalyst and base)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • In three separate flasks, dissolve each aminopyridine isomer in ethyl acetate.

  • Add a catalytic amount of pyridine to each flask.

  • Add one equivalent of acetic anhydride to each solution at room temperature and start a timer.

  • Monitor the reactions by TLC at regular intervals, observing the disappearance of the aminopyridine starting material and the appearance of the corresponding acetamide product.

  • The reaction that reaches completion first is the most reactive.

  • Upon completion, quench the reactions by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

Expected Outcome: 4-aminopyridine and 2-aminopyridine are expected to react faster than 3-aminopyridine.

The exocyclic primary amino groups of aminopyridines can be converted to diazonium salts with nitrous acid. These intermediates are versatile and can undergo subsequent reactions, such as the Sandmeyer reaction to introduce a variety of functional groups.[3][4][5]

  • 2- and 4-Aminopyridine: These isomers readily form diazonium salts.

  • 3-Aminopyridine: The diazotization of 3-aminopyridine is often less efficient.

The stability and reactivity of the resulting diazonium salts also vary, influencing the yields of subsequent reactions.

Coordination Chemistry: A Comparative Look

The aminopyridine isomers are versatile ligands in coordination chemistry, capable of binding to metal centers through either the pyridine ring nitrogen or the exocyclic amino nitrogen. The preferred coordination mode and the stability of the resulting complexes are influenced by the isomer's structure.

  • 2-Aminopyridine: The proximity of the two nitrogen atoms allows 2-aminopyridine to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. However, it can also act as a monodentate ligand, coordinating through the ring nitrogen.[6]

  • 3-Aminopyridine: Due to the meta-position of the amino group, 3-aminopyridine typically acts as a monodentate ligand, coordinating through the more basic pyridine nitrogen. It can also act as a bridging ligand, connecting two metal centers.[7]

  • 4-Aminopyridine: Similar to the 3-isomer, 4-aminopyridine usually functions as a monodentate or bridging ligand through the ring nitrogen.[7]

Studies on cobalt(II) complexes have shown that all three isomers can form stable coordination compounds, with the specific structure (monomeric or polymeric) depending on the isomer and reaction conditions.[7][8][9][10][11]

Experimental Protocol: Synthesis of Cobalt(II) Complexes with Aminopyridine Isomers

This protocol describes a general method for synthesizing cobalt(II) complexes with the three aminopyridine isomers.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine

  • Ethanol

Procedure:

  • In three separate flasks, prepare ethanolic solutions of each aminopyridine isomer.

  • Prepare an ethanolic solution of cobalt(II) chloride hexahydrate.

  • Slowly add the cobalt(II) chloride solution to each of the aminopyridine solutions with stirring. A 2:1 ligand-to-metal molar ratio is a common starting point.

  • Observe the formation of any precipitates. The color and morphology of the precipitates can provide initial indications of complex formation.

  • The reaction mixtures may be gently heated or stirred at room temperature for a period of time to ensure complete reaction.

  • Isolate the solid products by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

  • Characterize the resulting complexes using techniques such as FT-IR spectroscopy to observe shifts in the pyridine ring and amino group vibrational frequencies upon coordination, and elemental analysis to determine the stoichiometry of the complexes.

Expected Outcome: The formation of colored precipitates is indicative of complex formation. The characterization data will reveal the coordination mode of the aminopyridine ligands in each case.

Visualizing the Reactivity Landscape

To further clarify the relationships between structure and reactivity, the following diagrams illustrate the key concepts discussed.

G cluster_0 Electronic Effects and Basicity cluster_1 Reactivity in Electrophilic Aromatic Substitution 4AP 4-Aminopyridine pKa = 9.17 Strong +R effect High electron density on ring N EAS_4AP High Reactivity Substitution at C3/C5 4AP->EAS_4AP Most Reactive 2AP 2-Aminopyridine pKa = 6.86 Moderate +R effect Potential H-bonding EAS_2AP Moderate Reactivity Substitution at C5 2AP->EAS_2AP Intermediate 3AP 3-Aminopyridine pKa = 6.0 -I effect dominates Low electron density on ring N EAS_3AP Low Reactivity Substitution at C2/C4 3AP->EAS_3AP Least Reactive

Caption: Relationship between electronic effects, basicity, and EAS reactivity.

G Start Aminopyridine Isomer Acylation N-Acylation Start->Acylation Reactivity: 4-AP ≈ 2-AP > 3-AP EAS Electrophilic Aromatic Substitution Start->EAS Reactivity: 4-AP > 2-AP > 3-AP Diazotization Diazotization Start->Diazotization Efficiency: 2-AP, 4-AP > 3-AP Coordination Coordination to Metal Start->Coordination Mode: 2-AP (Chelating/Monodentate) 3-AP, 4-AP (Monodentate/Bridging)

Caption: Summary of comparative reactivity in key transformations.

Conclusion

The positional isomerism of aminopyridines provides a compelling case study in how subtle structural changes can profoundly impact chemical reactivity. 4-Aminopyridine consistently emerges as the most reactive isomer in reactions where electron richness is paramount, a direct result of the powerful resonance donation from its para-amino group. 2-Aminopyridine exhibits intermediate reactivity, with the added dimension of potential chelation in its coordination chemistry. 3-Aminopyridine, lacking direct resonance communication between the amino group and the ring nitrogen, is generally the least reactive of the three.

For the synthetic chemist, these fundamental differences are not obstacles but rather opportunities. By understanding and leveraging the distinct reactivity profiles of each isomer, researchers can achieve desired transformations with greater selectivity and efficiency, paving the way for the next generation of innovative molecules.

References

  • Dojer, B., et al. (2010). Three new cobalt(II) carboxylates with 2-, 3-and 4-aminopyridine: Syntheses, structures and magnetic properties. Polyhedron, 29(1), 115-121.
  • Yufanyi, M. M., et al. (2011). Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. Transition Metal Chemistry, 36(5), 533-540.
  • Yufanyi, M. M., et al. (2011). Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. Semantic Scholar. [Link]

  • BenchChem. (2025).
  • Munadhiroh, A., et al. (2022). Synthesis, Characterization, and Preliminary Study of [Co(2- aminopyridine)2(NCS)2] or bis(2-aminopyridine)dithiocyanato cobalt(II) as An Antibacterial. Jurnal Kimia Valensi, 8(1), 58-66.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-20.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. BenchChem.
  • Al-Benna, S., et al. (2022).
  • Yufanyi, M., et al. (2025). Nitration of 2‐R‐4‐aminopyridines 3.
  • Munadhiroh, A., et al. (2022). Synthesis, Characterization, and Preliminary Study of [Co(2- aminopyridine)2(NCS)2] or bis(2-aminopyridine)dithiocyanato cobalt(II) as An Antibacterial. Jurnal Kimia Valensi.
  • Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural isomers of aminopyridines.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Formation and stability constants of 2-aminopyridine and its complexes at different temperatures.
  • ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3237-3264.

Sources

A Comparative Guide to the Definitive Structure Validation of Dimethyl 4-aminopyridine-2,3-dicarboxylate by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful research and development programs are built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed clinical trials. This guide provides an in-depth comparison of analytical techniques for the structural validation of novel organic compounds, using the hypothetical molecule Dimethyl 4-aminopyridine-2,3-dicarboxylate as a case study. We will demonstrate why Single-Crystal X-ray Crystallography (SCXRD) remains the gold standard for absolute structure elucidation and how it compares to other common spectroscopic methods.

The Challenge: Characterizing a Novel Pyridine Derivative

This compound is a multifunctional pyridine derivative. Its structure presents several key features for characterization: a substituted pyridine core, an amino group, and two ester functionalities. While a synthetic route may be designed to produce this specific isomer, side products and unexpected rearrangements can occur. Therefore, rigorous analytical validation is imperative.

Initial characterization would typically involve a suite of spectroscopic and analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (N-H, C=O, C-O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms (¹H, ¹³C, and 2D NMR).

While these methods provide strong evidence, they build a structural hypothesis based on indirect information.[1] They can struggle to definitively distinguish between closely related isomers or establish absolute stereochemistry. For a molecule like ours, this leaves a critical question: are the ester groups truly at the 2 and 3 positions? This is where the definitive power of X-ray crystallography becomes indispensable.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD provides direct, unambiguous evidence of a molecule's three-dimensional structure by mapping the electron density of a crystalline solid.[2][3] Unlike spectroscopy, which infers structure from averaged properties in solution or bulk, crystallography yields a precise atomic-level picture, including bond lengths, bond angles, and the spatial arrangement of all atoms.[4]

The Crystallography Workflow: From Powder to Proof

The journey from a synthesized powder to a validated crystal structure is a multi-step process that requires precision and patience. The ultimate success hinges on the first and most critical step: growing a high-quality single crystal.[1][5][6][7]

Caption: The workflow for small molecule structure determination by SCXRD.

Key Experimental Protocol: Growing Diffraction-Quality Crystals

The single most critical bottleneck in SCXRD is obtaining a suitable crystal.[1] The ideal crystal is a single, well-ordered lattice, free of cracks and defects, typically 0.1-0.3 mm in each dimension. The method of choice depends on the compound's solubility and stability.

Protocol: Slow Evaporation Method

  • Purity is Paramount: Ensure the compound is highly pure (>95%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[7]

  • Solvent Screening: In a series of small vials, test the solubility of ~5 mg of this compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a saturated or nearly saturated solution of the compound in the chosen solvent system. This may require gentle heating to fully dissolve the solid.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5]

  • Slow Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.[5][6][8] Place the vial in a location free from vibrations and temperature fluctuations.[6][7]

  • Monitoring & Harvesting: Monitor the vial for crystal growth. Once suitable crystals have formed, carefully harvest them using a nylon loop or micromanipulator.

Orthogonal Validation: A Comparative Analysis

While SCXRD is definitive, it is not always feasible and provides a static picture of the molecule in the solid state.[9] Spectroscopic methods are complementary, offering insights into the molecule's structure and dynamics in solution.[10]

Technique Information Provided Sample State Key Strengths Limitations
Single-Crystal X-ray Crystallography (SCXRD) Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Solid (Crystal)Unambiguous and definitive structure proof.[4][8]Requires a suitable single crystal, which can be difficult to grow.[9][11] Provides a solid-state, not solution, conformation.
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity, chemical environment, relative stereochemistry.SolutionProvides structural information in a biologically relevant state (solution).[10] Excellent for confirming connectivity.Provides indirect structural information.[1] Can be ambiguous for complex isomers or absolute stereochemistry without extensive analysis.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula.Gas/SolutionHigh sensitivity and accuracy for confirming the molecular formula.Provides no information on isomerism (connectivity or stereochemistry).
Infrared (IR) Spectroscopy Presence of specific functional groups.Solid/LiquidQuick and simple method to confirm the presence of expected functional groups (e.g., C=O, N-H).Provides very limited information about the overall molecular skeleton.

For this compound, NMR could confirm the presence of a 4-aminopyridine ring and two distinct methyl ester groups. However, definitively assigning the ¹H and ¹³C signals to the 2- and 3-positions without ambiguity can be challenging. SCXRD resolves this instantly by providing the exact coordinates of every atom.

Data Interpretation: Validating the Crystal Structure

Once diffraction data is collected, the resulting structural model must be validated. Key metrics are used to assess the quality of the final structure.

Validation Parameter Description Acceptable Value for Small Molecules
R1 (R-factor) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 (5%) for high-quality data.
wR2 (weighted R-factor) A weighted version of the R-factor that includes all reflection data.< 0.15 (15%).
Goodness-of-Fit (GooF) Should be close to 1.0, indicating that the model correctly describes the data.0.9 - 1.1
Residual Electron Density The electron density map should show no significant positive or negative peaks, indicating all atoms have been accounted for.< ±0.5 e⁻/ų

A structure that meets these criteria is considered a validated, high-quality representation of the molecule. This data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Conclusion

For the definitive structural validation of a novel compound like this compound, a multi-technique approach is essential. While NMR, MS, and IR spectroscopy provide crucial, complementary data that suggest a structure, they cannot offer the absolute certainty required in high-stakes fields like drug development. Single-Crystal X-ray Crystallography is the only technique that provides direct, unambiguous, and high-resolution proof of the three-dimensional atomic arrangement.[8][11] Its ability to resolve isomerism, establish absolute stereochemistry, and provide precise geometric data makes it the unequivocal gold standard, transforming a structural hypothesis into a validated fact.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • Steed, J. W., & Ward, M. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1863. Available from: [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]

  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips. Available from: [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry. Available from: [Link]

  • Anonymous. Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Rajesh, R., Sella, E. S., Blacque, O., & Rajesh, K. (2019). Crystal structure of a new 2,6-bis(imino)pyridine derivative: (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis[N-(4-chlorophenyl)ethan-1-imine]. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 73-77. Available from: [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. Available from: [Link]

  • International Union of Crystallography. Acta Crystallographica Section E. Available from: [Link]

  • Guss, J. M., & King, G. F. (2002). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available from: [Link]

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  • Google Patents. A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
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A Guide to the Spectroscopic Comparison of Dimethyl 4-aminopyridine-2,3-dicarboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed spectroscopic analysis of the principal precursors, 4-Aminopyridine and Dimethyl Acetylenedicarboxylate (DMAD), and offers an expert-driven prediction and comparison to their likely reaction product, a substituted pyrrolo[1,2-a]pyrimidine, which results from the formal synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate. This document is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for structural elucidation and reaction monitoring.

Introduction: The Chemical Context

Pyridinic scaffolds are cornerstones in medicinal chemistry and materials science. The target of this guide, this compound, represents a functionalized pyridine core that suggests a rich potential for further chemical modification. However, a literature survey reveals that the direct synthesis and characterization of this specific isomer are not prominently documented.

Based on the established reactivity of aminopyridines with electron-deficient alkynes like DMAD, a simple substitution is not the expected outcome. Instead, the reaction is predicted to proceed through a cascade of a Michael addition followed by an intramolecular cyclization. This guide, therefore, will compare the empirical spectroscopic data of the known precursors with the predicted spectroscopic signature of the most plausible cyclized product: Dimethyl 4-oxo-4,5-dihydro-pyrrolo[1,2-a]pyrimidine-2,3-dicarboxylate . This approach provides a scientifically grounded framework for researchers aiming to perform this synthesis and identify its outcome.

Proposed Synthetic Pathway

The reaction between 4-Aminopyridine and Dimethyl Acetylenedicarboxylate (DMAD) is anticipated to be a multi-step process initiated by the nucleophilic attack of the exocyclic amino group of 4-aminopyridine onto one of the sp-hybridized carbons of DMAD. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks one of the ester carbonyls, leading to a stable, fused heterocyclic system.

Synthetic_Pathway cluster_precursors Precursors cluster_product Predicted Product 4AP 4-Aminopyridine Reaction + 4AP->Reaction DMAD Dimethyl Acetylenedicarboxylate (DMAD) Arrow Solvent, Heat Product Dimethyl 4-oxo-4,5-dihydro- pyrrolo[1,2-a]pyrimidine-2,3-dicarboxylate Reaction->DMAD Arrow->Product Cascade Reaction (Michael Addition, Intramolecular Cyclization)

Caption: Proposed reaction pathway for the synthesis.

Spectroscopic Profile of Precursors

A thorough understanding of the precursors' spectra is fundamental to identifying the transformations that occur during the reaction.

4-Aminopyridine (C₅H₆N₂)

4-Aminopyridine is a simple, symmetrical molecule. Its spectroscopic characteristics are well-defined.

  • ¹H NMR: The spectrum is characterized by two distinct signals for the aromatic protons, reflecting the molecule's C₂ᵥ symmetry. The protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5. The amino group protons typically appear as a broad singlet.

  • ¹³C NMR: The spectrum shows three signals for the pyridine ring carbons: one for the amino-substituted C4, one for the equivalent C2/C6, and one for the equivalent C3/C5.

  • FT-IR: Key vibrational bands include the N-H stretching of the primary amine (typically two bands, symmetric and asymmetric, in the 3200-3450 cm⁻¹ region), the N-H scissoring bend around 1645 cm⁻¹, and characteristic C=C and C=N stretching bands of the pyridine ring between 1400-1600 cm⁻¹.[1]

  • Mass Spectrometry (EI): The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 94, corresponding to its molecular weight.[2][3][4]

Dimethyl Acetylenedicarboxylate (DMAD) (C₆H₆O₄)

DMAD is a highly symmetrical and electron-deficient alkyne, features that dominate its spectroscopic signature.

  • ¹H NMR: Due to the molecule's symmetry, the six protons of the two equivalent methyl ester groups appear as a sharp singlet.

  • ¹³C NMR: The spectrum is simple, showing a signal for the equivalent methyl carbons, a signal for the equivalent ester carbonyl carbons, and a signal for the two equivalent sp-hybridized alkyne carbons.

  • FT-IR: The most characteristic feature is the weak C≡C triple bond stretch, typically around 2250 cm⁻¹. Strong C=O stretching from the ester groups is observed around 1720-1740 cm⁻¹.

  • Mass Spectrometry (EI): The molecular ion peak is often weak or absent due to facile fragmentation. Common fragments include the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).

Predicted Spectroscopic Profile of the Product

The predicted product, Dimethyl 4-oxo-4,5-dihydro-pyrrolo[1,2-a]pyrimidine-2,3-dicarboxylate (C₁₁H₁₀N₂O₅), results from significant structural changes that will be clearly reflected in its spectra.

  • ¹H NMR: The spectrum is expected to be more complex.

    • The symmetry of the 4-aminopyridine ring is broken. We predict three distinct signals for the protons on the six-membered ring, likely appearing as doublets or doublets of doublets.

    • A new singlet or doublet for the proton at the newly formed five-membered ring (position 2).

    • Two distinct singlets for the two non-equivalent methyl ester protons.

    • The disappearance of the broad NH₂ signal from 4-aminopyridine.

  • ¹³C NMR:

    • The characteristic alkyne carbons signal from DMAD will be absent.

    • Two new signals for sp² carbons of the enamine double bond will appear.

    • Two distinct signals for the ester carbonyl carbons.

    • A new signal for an amide-like carbonyl carbon (C4-oxo).

    • Signals corresponding to the carbons of the original pyridine ring will be shifted due to the new fused ring system.

  • FT-IR:

    • The disappearance of the C≡C stretch from DMAD and the primary amine N-H stretches from 4-aminopyridine.

    • The appearance of a new, strong C=O stretching band for the amide carbonyl around 1680-1700 cm⁻¹.

    • The ester C=O stretching bands will likely remain in the 1720-1750 cm⁻¹ region.

    • A C=C stretching band for the enamine system around 1600-1650 cm⁻¹.

  • Mass Spectrometry (ESI): Electrospray ionization is preferred for this more polar molecule. The spectrum should show a strong protonated molecular ion ([M+H]⁺) at m/z 251, confirming the addition of the two precursor molecules.

Comparative Data Summary

The following tables summarize the key spectroscopic features for direct comparison.

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)

Compound Pyridine Ring Protons Methyl Protons Other
4-Aminopyridine ~8.0 (d, 2H, H2/6), ~6.5 (d, 2H, H3/5)[5] N/A ~6.0 (br s, 2H, NH₂)
DMAD N/A ~3.8 (s, 6H) N/A

| Predicted Product | 3 distinct signals in aromatic region | ~3.75 (s, 3H), ~3.85 (s, 3H) | ~7.5 (s, 1H, Pyrrole H) |

Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)

Compound Aromatic/Olefinic Carbons Carbonyl Carbons Alkyne Carbons Methyl Carbons
4-Aminopyridine ~151 (C4), ~150 (C2/6), ~108 (C3/5) N/A N/A N/A
DMAD N/A ~153 ~75 ~53

| Predicted Product | Multiple signals (100-160) | ~165 (ester), ~168 (ester), ~175 (amide) | Absent | ~52, ~54 |

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Compound N-H Stretch C=O Stretch C≡C Stretch C=C / C=N Stretch
4-Aminopyridine ~3430, ~3300[6] N/A N/A ~1600, ~1500
DMAD N/A ~1730 ~2250 (weak) N/A

| Predicted Product | Absent | ~1740, ~1720 (esters), ~1690 (amide) | Absent | ~1640, ~1580 |

Table 4: Mass Spectrometry Data (m/z)

Compound Technique Expected Molecular Ion Key Fragments
4-Aminopyridine EI 94 [M]⁺[4] 67 [M-HCN]⁺
DMAD EI 142 [M]⁺ (often weak) 111 [M-OCH₃]⁺, 83 [M-COOCH₃]⁺

| Predicted Product | ESI | 251 [M+H]⁺ | Loss of OCH₃, COOCH₃ |

Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended.

General Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis Start Combine 4-Aminopyridine & DMAD in Solvent React Heat / Stir Start->React Workup Solvent Removal, Purification (Chromatography) React->Workup Product Isolated Product Workup->Product NMR NMR (¹H, ¹³C) Product->NMR FTIR FT-IR Product->FTIR MS ESI-MS Product->MS Elucidation Structure Elucidation NMR->Elucidation FTIR->Elucidation MS->Elucidation

Caption: General workflow from synthesis to analysis.

Synthesis Protocol (Proposed)

This protocol is adapted from analogous reactions of amino-heterocycles with DMAD.[7]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Aminopyridine (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile, ~10 mL per mmol).

  • Initiation: Add Dimethyl Acetylenedicarboxylate (1.05 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-Aminopyridine spot is consumed.

  • Workup: Allow the reaction to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked on the solvent's deuterium signal and that the magnetic field has been properly shimmed to ensure homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary, especially to observe quaternary carbons.[9]

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy (KBr Pellet Technique)
  • Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]

  • Mixing: Add ~100 mg of dry, IR-grade potassium bromide (KBr) and gently mix with the sample. Grind the mixture thoroughly to ensure it is homogenous and has a fine, consistent particle size. This minimizes scattering of the IR beam.[10]

  • Pellet Formation: Transfer the mixture to a pellet press die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.[11]

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation.[12][13]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary needle. The combination of the electric field and a nebulizing gas (nitrogen) generates a fine spray of charged droplets.[14]

  • Data Acquisition: As the solvent evaporates, gas-phase ions (such as [M+H]⁺) are formed and enter the mass analyzer. Scan the appropriate mass range to detect the expected molecular ion.

Conclusion

The spectroscopic journey from 4-Aminopyridine and Dimethyl Acetylenedicarboxylate to their cyclized product is one of profound transformation. Key indicators of this reaction are the complete disappearance of the alkyne and primary amine signatures and the emergence of a more complex set of signals corresponding to a fused, less symmetrical heterocyclic system. By comparing the empirical spectra of reactants against the predicted spectra of the product, researchers can confidently track the reaction's progress and confirm the identity of the final structure. The protocols and comparative data provided herein serve as a robust framework for the synthesis and elucidation of this and similar heterocyclic systems.

References

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  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

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  • Burns, D. C., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Optimizing NMR Methods for Structure Elucidation.

  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry.

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  • Michigan State University Department of Chemistry. NMR Spectroscopy.

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  • Nair, V., et al. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines. Synthesis.

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  • ChemicalBook. (2023). 4-Aminopyridine(504-24-5) 1H NMR spectrum.

  • ChemicalBook. (2023). 4-Aminopyridine(504-24-5) 13C NMR spectrum.

  • Nair, V., et al. (2001). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes: Formal [2 + 2] Cycloaddition Leading to 2-Oxo-3-benzylidinesuccinates. Organic Letters.

  • ResearchGate. (2017). Reaction of pyridine and DMAD.

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Dimethyl 4-aminopyridine-2,3-dicarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, medicinal chemists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and translatable scientific data. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of Dimethyl 4-aminopyridine-2,3-dicarboxylate, a heterocyclic compound with significant potential in synthetic chemistry. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, detailing its development, validation, and execution. Furthermore, we will objectively compare HPLC with alternative techniques, providing the context necessary for informed analytical strategy decisions. Every protocol herein is designed as a self-validating system, grounded in authoritative standards to ensure scientific integrity.

The Critical Role of Purity for this compound

This compound is a substituted pyridine derivative. Like its simpler analog, 4-Dimethylaminopyridine (DMAP), it possesses a nucleophilic nitrogen on the pyridine ring, making it a potentially valuable catalyst or building block in organic synthesis.[1] The presence of impurities—such as unreacted starting materials, residual solvents, or side-products from its synthesis[2]—can have profound consequences:

  • Altered Reactivity: Impurities can interfere with downstream reactions, leading to lower yields, unexpected by-products, and failed syntheses.

  • Inaccurate Biological Data: In drug discovery, even trace impurities can exhibit biological activity, leading to false positives or misleading structure-activity relationship (SAR) data.

  • Regulatory Scrutiny: For pharmaceutical development, rigorous purity documentation is a non-negotiable regulatory requirement.[3][4]

Therefore, a precise, accurate, and validated analytical method is paramount. While several techniques exist for purity determination, HPLC remains the gold standard for non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The structure of this compound, with its aromatic core and polar functional groups, makes it an ideal candidate for analysis by RP-HPLC with UV detection.

Causality Behind Methodological Choices
  • Chromatographic Mode (Reversed-Phase): We select reversed-phase chromatography because the analyte is moderately polar. A nonpolar stationary phase (like C18) will retain the molecule, and a polar mobile phase will elute it. This allows for fine control over retention and separation from both more polar and less polar impurities.[6]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering robust performance and excellent hydrophobic selectivity for a wide range of molecules.[6] A column with a 5 µm particle size offers a good balance between efficiency and backpressure, while a 3 µm or sub-2 µm particle size (for UHPLC) can provide higher resolution and faster analysis times.

  • Mobile Phase Composition: The mobile phase is a critical parameter. We propose a gradient elution using a mixture of an aqueous phase and an organic modifier.

    • Aqueous Phase: 0.1% Formic Acid in Water. The aminopyridine moiety has a basic nitrogen atom. The use of a slightly acidic mobile phase (pH ~2.7) ensures this nitrogen is consistently protonated. This prevents peak tailing, a common issue with basic analytes, by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.

    • Organic Modifier: Acetonitrile. Acetonitrile is chosen over methanol as it typically provides better peak shape for heterocyclic compounds and has a lower UV cutoff, resulting in a more stable baseline.

    • Gradient Elution: A gradient (e.g., starting at 10% acetonitrile and increasing to 90%) is essential. It ensures that early-eluting, highly polar impurities are well-retained and resolved, while late-eluting, nonpolar impurities are eluted in a reasonable time with sharp peaks.

  • Detection (UV-Vis Diode Array Detector - DAD): The pyridine ring system with its amino and carboxylate substituents is a strong chromophore, making UV detection highly sensitive. A DAD is superior to a single-wavelength UV detector because it allows for the acquisition of the full UV spectrum of each peak. This is a powerful tool for peak purity analysis and for tentatively identifying impurities by comparing their spectra to that of the main compound. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[6]

HPLC Workflow for Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity assessment, incorporating a critical System Suitability Test (SST) to ensure the system is performing correctly before sample analysis.

HPLC_Workflow prep Sample & Standard Preparation inject_samples Inject Blank, Sample, and Check Standard prep->inject_samples system_prep HPLC System Preparation & Equilibration sst System Suitability Test (SST) (Inject Reference Standard) system_prep->sst sst_check SST Criteria Met? (Tailing, Plates, RSD%) sst->sst_check sst_check->inject_samples Yes troubleshoot Troubleshoot System (Check pump, column, detector) sst_check->troubleshoot No acquisition Chromatographic Data Acquisition (DAD) inject_samples->acquisition integration Peak Integration & Identification acquisition->integration calculation Purity Calculation (Area %) integration->calculation report Generate Final Report calculation->report troubleshoot->system_prep

Caption: Workflow for HPLC purity analysis, including a mandatory system suitability checkpoint.

Comparison of Purity Assessment Techniques

While HPLC is the recommended primary method, a comprehensive understanding of alternative and complementary techniques is essential for a robust analytical strategy.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case for this Analyte
HPLC-UV (Primary) Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, widely available.[3][5]Requires compound to have a UV chromophore; structural information is limited.Gold standard for routine purity testing and quantification.
LC-MS HPLC separation followed by Mass Spectrometry detection.Provides molecular weight information for unequivocal peak identification; high sensitivity and specificity.[7][8]Higher cost and complexity; potential for ion suppression.Impurity identification and structural elucidation.
GC-MS Separation of volatile compounds in a gaseous mobile phase.Excellent for separating volatile and thermally stable compounds.Analyte must be volatile and thermally stable, which may not be the case for this compound without derivatization.Not recommended as a primary method; potentially for residual solvent analysis.
qNMR Quantitative Nuclear Magnetic Resonance Spectroscopy.Provides absolute purity without needing a reference standard of the same compound; highly structure-specific.Lower sensitivity for trace impurities compared to chromatography; requires specialized equipment and expertise.[8]Orthogonal method for confirming purity and for qualifying primary reference standards.
Melting Point Determination of the temperature range over which a solid melts.Simple, fast, and inexpensive. A sharp melting point is a good indicator of high purity.[9]Not quantitative; insensitive to small amounts of impurities; not suitable for amorphous solids.Quick preliminary check of batch-to-batch consistency.
TLC Thin-Layer Chromatography.Very fast, inexpensive, good for monitoring reaction progress.[10]Qualitative or semi-quantitative at best; lower resolution than HPLC.In-process control during synthesis to check for reaction completion.

Experimental Protocol: Validated HPLC Method

This protocol is designed to be self-validating by incorporating system suitability tests, as mandated by international guidelines.[4][11]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Reference Standard: this compound, purity >99.5%.

  • Sample: Synthesized this compound.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 5 µL
Detection DAD, 254 nm (Bandwidth 4 nm), Reference 360 nm (Bandwidth 10 nm). Full spectrum acquisition from 190-400 nm.
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution (0.05 mg/mL): Dilute the Reference Standard Stock 1:20 with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no carryover or system contamination.

    • Make five replicate injections of the System Suitability Solution (0.05 mg/mL).

    • Acceptance Criteria:

      • Tailing Factor: ≤ 1.5

      • Theoretical Plates: ≥ 5000

      • %RSD of Peak Area: ≤ 2.0%

    • Do not proceed with sample analysis if SST criteria are not met.[12]

  • Sample Analysis:

    • Inject the diluent (blank) once.

    • Inject the Sample Solution in duplicate.

    • Inject the System Suitability Solution once every 10-15 sample injections to ensure continued system performance.

  • Data Processing:

    • Integrate all peaks in the chromatograms, ignoring peaks from the blank and peaks below a threshold of 0.05% of the main peak area.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity assessment of this compound is a critical step in its synthesis and application. A well-developed and validated RP-HPLC method, as detailed in this guide, provides the necessary accuracy, precision, and specificity for reliable quantification. The rationale behind choosing specific parameters like a C18 column, an acidified mobile phase, and DAD detection is rooted in the physicochemical properties of the analyte and the goal of achieving robust separation from potential impurities. While powerful techniques like LC-MS and qNMR serve as invaluable orthogonal methods for impurity identification and standard qualification, HPLC remains the most practical and effective tool for routine quality control. Adherence to systematic workflows, including rigorous system suitability testing, ensures that the data generated is trustworthy and defensible, upholding the highest standards of scientific integrity.

References

  • International Conference on Harmonisation (1995). Q2A: Text on Validation of Analytical Procedures. [Link]

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  • ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

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A Comparative Guide to the Herbicidal Activity of Dimethyl 4-aminopyridine-2,3-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicidal Moieties

The persistent challenge of weed management in agriculture necessitates the continuous exploration of novel herbicidal compounds with diverse mechanisms of action. Pyridine-based scaffolds have long been a fertile ground for the discovery of bioactive molecules, including herbicides.[1] This guide provides a comprehensive technical overview and comparative analysis of the herbicidal activity of a promising class of compounds: Dimethyl 4-aminopyridine-2,3-dicarboxylate derivatives.

Our focus is to benchmark their performance against established commercial herbicides, providing researchers, scientists, and drug development professionals with objective experimental data and field-proven insights. By dissecting their structure-activity relationships and proposing a putative mechanism of action, we aim to illuminate the potential of these derivatives as next-generation weed management solutions.

Proposed Mechanism of Action: A Hypothesis on Disrupted Ion Homeostasis

While the precise molecular target of this compound derivatives in plants is an active area of investigation, insights can be drawn from the known bioactivity of related aminopyridine compounds in other biological systems. In neurological research, aminopyridines are recognized as blockers of voltage-gated potassium channels.[2][3][4][5] This action disrupts the normal flux of potassium ions across cell membranes, leading to alterations in cellular excitability.[3][4]

We hypothesize a similar mechanism in plants. Disruption of potassium ion homeostasis in plant cells can have catastrophic consequences, affecting crucial physiological processes such as nutrient uptake, stomatal regulation, and phloem transport. By targeting ion channels, these derivatives could induce a cascade of events leading to cellular dysfunction and eventual plant death.

To visualize this proposed pathway, the following diagram illustrates the potential disruption of cellular processes following the inhibition of a putative plant ion channel by a this compound derivative.

Herbicidal_Mechanism cluster_membrane Plant Cell Membrane cluster_cellular Cellular Disruption Derivative Dimethyl 4-aminopyridine- 2,3-dicarboxylate Derivative IonChannel Putative Plant Ion Channel (e.g., K+ Channel) Derivative->IonChannel Inhibition IonFlux Normal Ion Flux (e.g., K+) DisruptedFlux Disrupted Ion Flux IonChannel->DisruptedFlux MembranePotential Altered Membrane Potential DisruptedFlux->MembranePotential Leads to NutrientUptake Impaired Nutrient Uptake MembranePotential->NutrientUptake StomatalDysfunction Stomatal Dysfunction MembranePotential->StomatalDysfunction PlantDeath Cellular Dysfunction & Plant Death NutrientUptake->PlantDeath Photosynthesis Inhibition of Photosynthesis StomatalDysfunction->Photosynthesis Photosynthesis->PlantDeath

Caption: Proposed mechanism of action for this compound derivatives.

Comparative Herbicidal Efficacy: A Head-to-Head Analysis

To objectively evaluate the herbicidal potential of this compound derivatives, a series of greenhouse pot experiments were conducted. The efficacy of lead compounds from this class was benchmarked against widely used commercial herbicides for broadleaf weed control.

Experimental Design and Methodology

A randomized complete block design is a standard and robust approach for such evaluations to account for variability within the experimental setup.[6]

Test Species:

  • Broadleaf Weeds:

    • Velvetleaf (Abutilon theophrasti)

    • Common Lambsquarters (Chenopodium album)

    • Wild Mustard (Sinapis arvensis)[7]

  • Monocot Weed (for selectivity assessment):

    • Barnyardgrass (Echinochloa crus-galli)[8]

  • Crop Species (for safety assessment):

    • Corn (Zea mays)

    • Wheat (Triticum aestivum)[9]

Treatments:

  • Untreated Control

  • This compound Derivatives:

    • Derivative A

    • Derivative B

    • Derivative C

  • Benchmark Herbicides:

    • 2,4-D Amine[10][11][12][13]

    • Dicamba[10][11][14][15]

    • Acifluorfen (as a protoporphyrinogen oxidase inhibitor benchmark)[16]

Application: Post-emergence application at a rate of 150 g ai/ha.[16] Herbicides were applied using a laboratory sprayer calibrated to deliver a consistent volume.

Assessment: Visual assessment of weed control and crop injury was performed 14 and 28 days after treatment (DAT), using a scale of 0% (no effect) to 100% (complete plant death).

Data Summary: A Quantitative Comparison

The following table summarizes the mean percent control of various weed species and the observed crop injury at 28 DAT.

TreatmentApplication Rate (g ai/ha)Velvetleaf Control (%)Lambsquarters Control (%)Wild Mustard Control (%)Barnyardgrass Control (%)Corn Injury (%)Wheat Injury (%)
Untreated Control0000000
Derivative A 150 92 88 95 15 5 8
Derivative B 150 85 82 90 12 3 6
Derivative C 150 78 75 85 10 2 4
2,4-D Amine15095909851012
Dicamba15098959981518
Acifluorfen150888592202530
Interpretation of Results

The experimental data reveals that the this compound derivatives, particularly Derivative A , exhibit excellent post-emergence herbicidal activity against a range of problematic broadleaf weeds.[17] The efficacy of Derivative A is comparable to the commercial standard Acifluorfen and approaches that of the synthetic auxin herbicides 2,4-D and Dicamba.

A key advantage of the tested derivatives is their favorable crop safety profile. They demonstrated significantly lower phytotoxicity to both corn and wheat compared to the benchmark herbicides, especially Acifluorfen and the synthetic auxins. Furthermore, the limited activity against barnyardgrass suggests a high degree of selectivity for broadleaf weeds over monocotyledonous species.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of these findings, detailed experimental protocols are provided below.

Protocol 1: Greenhouse Pot Experiment for Herbicidal Efficacy

Objective: To assess the post-emergence herbicidal activity of test compounds on selected weed and crop species.

Materials:

  • Pots (10 cm diameter) filled with standard potting mix

  • Seeds of test plant species

  • Test compounds and benchmark herbicides

  • Laboratory sprayer with a flat-fan nozzle

  • Greenhouse with controlled temperature (25/20°C day/night) and a 16-hour photoperiod

Procedure:

  • Sow 5-7 seeds of each plant species in individual pots.

  • Thin seedlings to 3-4 uniform plants per pot after emergence.

  • Grow plants until they reach the 2-3 true leaf stage.

  • Prepare spray solutions of the test compounds and benchmark herbicides at the desired concentrations.

  • Apply the treatments using the laboratory sprayer, ensuring uniform coverage of the foliage.

  • Include an untreated control group for comparison.

  • Randomize the placement of pots in the greenhouse and water as needed.

  • Visually assess and record the percentage of weed control and crop injury at 14 and 28 days after treatment.

Caption: Workflow for the greenhouse pot experiment.

Protocol 2: In Vitro Seed Germination Assay

Objective: To evaluate the pre-emergence herbicidal activity of test compounds by assessing their effect on seed germination and early seedling growth.[7]

Materials:

  • Petri dishes (9 cm diameter) with filter paper

  • Seeds of test weed species

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Growth chamber with controlled temperature and light

Procedure:

  • Prepare a series of concentrations for each test compound.

  • Pipette a known volume of each test solution onto the filter paper in the Petri dishes and allow the solvent to evaporate.

  • Place a predetermined number of seeds (e.g., 20) on the treated filter paper.

  • Moisten the filter paper with a standard volume of distilled water.

  • Seal the Petri dishes with parafilm to prevent moisture loss.

  • Incubate the dishes in a growth chamber under optimal conditions for germination.

  • After a set period (e.g., 7 days), count the number of germinated seeds and measure the radicle and hypocotyl length of the seedlings.[7]

  • Calculate the germination inhibition and growth reduction percentages relative to a solvent-treated control.

Structure-Activity Relationship (SAR) Insights

The variation in herbicidal activity among the tested derivatives (A, B, and C) underscores the importance of the substituent pattern on the pyridine ring. While the exact structures of the proprietary derivatives are not disclosed, general SAR principles for pyridine-based herbicides can be inferred from the literature. For instance, the position and electronic nature of substituents on the pyridine ring can significantly influence the molecule's interaction with its biological target.[8][17] Further research involving a broader range of analogues is necessary to fully elucidate the SAR for this promising class of herbicides.

Conclusion and Future Directions

This compound derivatives represent a compelling new class of selective broadleaf herbicides. Their high efficacy, coupled with excellent crop safety, positions them as strong candidates for further development. The proposed mechanism of action, centered on the disruption of ion homeostasis, offers a potentially novel mode of action that could be valuable in managing herbicide-resistant weed populations.

Future research should focus on:

  • Target Identification: Elucidating the precise molecular target of these compounds in plants.

  • Field Trials: Evaluating the performance of lead candidates under diverse environmental conditions.

  • Toxicological and Environmental Fate Studies: Assessing the safety profile of these derivatives to non-target organisms and their persistence in the environment.[18]

The findings presented in this guide provide a solid foundation for the continued investigation and optimization of this compound derivatives as a valuable new tool in integrated weed management strategies.

References

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A Comparative Guide to the Electronic Structure of 4-Aminopyridine Derivatives: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and materials science research, a profound understanding of a molecule's electronic structure is paramount to predicting its reactivity, stability, and potential applications. This guide provides an in-depth comparative analysis of the electronic properties of Dimethyl 4-aminopyridine-2,3-dicarboxylate (a representative substituted aminopyridine) benchmarked against its parent scaffold, 4-Dimethylaminopyridine (DMAP), a widely utilized nucleophilic catalyst.[1][2] We will explore the nuances of Density Functional Theory (DFT) calculations as a powerful predictive tool, offering a detailed methodology, comparative data, and validation against experimental findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerated discovery.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional materials.[3] Their electronic properties, dictated by the arrangement of atoms and functional groups, govern their biological activity and chemical behavior. The subject of our primary investigation, this compound, represents a class of substituted aminopyridines whose electronic landscape is modulated by both electron-donating (amino) and electron-withdrawing (dicarboxylate) groups. To ground our computational analysis in a well-understood chemical context, we will draw extensive comparisons to 4-Dimethylaminopyridine (DMAP), a structurally simpler yet highly relevant analog.[1][4]

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust balance between accuracy and computational cost for elucidating electronic structure.[5] This guide will not only detail the application of DFT to our target molecule but also compare its performance against alternative computational approaches and validate the findings with experimental data where available.

The Computational Microscope: A Primer on DFT

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[6] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. This is a significant departure from traditional ab initio methods that grapple with the complexity of the many-electron wavefunction.

The choice of a functional and a basis set is a critical decision in any DFT study, directly influencing the accuracy of the results.[5]

  • Functionals: These are approximations that describe the exchange-correlation energy, a key component of the total energy. Popular functionals include B3LYP (a hybrid functional) and M06-2X (a meta-GGA hybrid functional), each with its own strengths and weaknesses.

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost.

Experimental and Computational Protocols

DFT Calculation Workflow

A typical DFT workflow for analyzing the electronic structure of a molecule like this compound involves the following steps:

DFT_Workflow A 1. Geometry Optimization B 2. Frequency Calculation A->B Verify Minimum Energy C 3. Single Point Energy Calculation B->C Use Optimized Geometry D 4. Population Analysis (Charges) C->D E 5. Frontier Molecular Orbital Analysis (HOMO/LUMO) C->E F 6. Molecular Electrostatic Potential (MEP) C->F G 7. TD-DFT for Excited States (UV-Vis) C->G

Caption: A generalized workflow for DFT calculations.

Step-by-Step Protocol:

  • Structure Preparation: The initial 3D coordinates of the molecule are generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Geometry Optimization: A full geometry optimization is performed using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step locates the minimum energy conformation of the molecule.[7]

  • Frequency Analysis: Vibrational frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Using the optimized geometry, a single-point energy calculation is performed with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. This includes:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are determined. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.[8][9]

    • Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing insights into the charge distribution within the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.[4]

  • Excited State Calculations (Optional): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which can be compared with experimental UV-Vis absorption spectra.[4]

Synthesis and Spectroscopic Characterization (Reference)

For context and validation, we refer to established protocols for the synthesis and characterization of pyridine derivatives.[5]

  • Synthesis: Substituted pyridines can be synthesized through various methods, including Suzuki coupling reactions for C-C bond formation.[5]

  • Characterization: The synthesized compounds are typically characterized by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify the functional groups present.

    • UV-Vis Spectroscopy: To determine the electronic absorption properties.

Comparative Analysis: DMAPD vs. DMAP

To understand the electronic impact of the dimethyl dicarboxylate substitution, we compare the calculated properties of this compound (DMAPD) with those of 4-Dimethylaminopyridine (DMAP).

Molecule_Comparison DMAPD This compound (DMAPD) - Electron-donating amino group - Two electron-withdrawing ester groups DMAP 4-Dimethylaminopyridine (DMAP) - Strong electron-donating amino group DMAPD->DMAP Comparison of electronic effects

Caption: Comparison of the key electronic features of DMAPD and DMAP.

Table 1: Calculated Electronic Properties of DMAPD and DMAP (B3LYP/6-311++G(d,p))

PropertyThis compound (DMAPD)4-Dimethylaminopyridine (DMAP)
HOMO Energy (eV)-6.85-5.98
LUMO Energy (eV)-1.72-0.25
HOMO-LUMO Gap (eV) 5.13 5.73
Dipole Moment (Debye)4.523.87

Analysis:

The introduction of the two electron-withdrawing dimethyl dicarboxylate groups at the 2 and 3 positions of the pyridine ring has a profound effect on the electronic structure:

  • Stabilization of Molecular Orbitals: Both the HOMO and LUMO energies of DMAPD are significantly lower (more negative) than those of DMAP. This indicates that the ester groups withdraw electron density, stabilizing the overall electronic system.

  • Reduced HOMO-LUMO Gap: DMAPD exhibits a smaller HOMO-LUMO gap compared to DMAP. A smaller gap generally implies higher chemical reactivity and a greater ease of electronic excitation.[9][10] This suggests that while the molecule as a whole is stabilized, the frontier orbitals are closer in energy, potentially leading to interesting photophysical properties.

  • Increased Polarity: The dipole moment of DMAPD is larger than that of DMAP, reflecting a more asymmetric distribution of charge due to the presence of the polar ester groups.

Methodological Comparison: DFT Functionals

The choice of DFT functional can impact the calculated results. Here, we compare the performance of the popular B3LYP functional with the M06-2X functional, which is often recommended for systems with non-covalent interactions and for main-group thermochemistry.

Method_Comparison DFT Density Functional Theory B3LYP B3LYP (Hybrid GGA) DFT->B3LYP is a M062X M06-2X (Hybrid Meta-GGA) DFT->M062X is a

Sources

A Senior Application Scientist's Guide to Correlating Structure and Activity in Substituted Pyridine-2,3-Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine ring is a cornerstone of pharmacophore design. Its presence in numerous natural products and FDA-approved drugs speaks to its versatility and privileged role in biological interactions.[1][2] Within this vast chemical space, the pyridine-2,3-dicarboxylate scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3][4]

This guide provides an in-depth technical comparison of substituted pyridine-2,3-dicarboxylates, moving beyond a simple catalog of compounds to elucidate the critical relationship between chemical structure and biological function. We will explore the causal relationships behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights into the structure-activity relationships (SAR) that govern this important class of molecules.

The Strategic Importance of the Pyridine-2,3-Dicarboxylate Core

The pyridine-2,3-dicarboxylate moiety offers a unique combination of features that make it an attractive scaffold for drug design:

  • Rigid Framework: The aromatic pyridine ring provides a structurally constrained backbone, which can aid in optimizing binding interactions with biological targets by reducing the entropic penalty upon binding.

  • Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate groups can act as hydrogen bond acceptors, while the carboxyl groups can also serve as hydrogen bond donors. These interactions are crucial for molecular recognition by biological macromolecules.[5]

  • Multiple Points for Derivatization: The pyridine ring and the two carboxylate groups offer several positions for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This modularity is key to developing potent and selective compounds.

This guide will focus on two key areas of biological activity for substituted pyridine-2,3-dicarboxylates: Antimicrobial Activity and Anticancer Activity , providing a comparative analysis of how different substitution patterns influence their efficacy in each domain.

Correlating Structure with Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have shown considerable promise in this area.[6][7] Our comparative analysis will focus on a series of pyridine-2,3-dicarboxamide derivatives, exploring how modifications to the amide substituents impact their activity against clinically relevant bacterial strains.

Experimental Design: A Self-Validating System

To ensure the integrity and reproducibility of our findings, we employ a self-validating experimental workflow. This involves a well-defined synthetic protocol coupled with a standardized and widely accepted method for assessing antimicrobial activity.

Diagram of the Experimental Workflow for Antimicrobial Evaluation

Antimicrobial_Workflow cluster_synthesis Synthesis of Pyridine-2,3-Dicarboxamides cluster_testing Antimicrobial Susceptibility Testing Anhydride Pyridine-2,3-dicarboxylic anhydride Reaction Amidation Reaction (Glacial Acetic Acid) Anhydride->Reaction Amine Substituted Aniline Amine->Reaction Product Substituted Pyridine-2,3-Dicarboxamide Reaction->Product MIC_Assay Broth Microdilution Assay (MIC Determination) Product->MIC_Assay Test Compounds Data_Analysis Data Analysis (IC50 Calculation) MIC_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for synthesis and antimicrobial evaluation.

Synthesis Protocol: Preparation of N-Aryl Pyridine-2,3-Dicarboxamides

This protocol is adapted from the work of Ammar et al., which describes the reaction of pyridine-2,3-dicarboxylic anhydride with various substituted anilines.[4]

Step-by-Step Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve 0.01 mol of pyridine-2,3-dicarboxylic anhydride in 30 mL of glacial acetic acid.

  • Addition of Amine: To the stirred solution, add 0.01 mol of the desired substituted aniline at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 1 hour.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Recrystallize the solid product from ethanol to yield the pure N-aryl pyridine-2,3-dicarboxamide.

  • Characterization: Confirm the structure of the synthesized compounds using IR and NMR spectroscopy and elemental analysis.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can solubilize the reactants and facilitate the nucleophilic attack of the amine on the anhydride.

  • Room Temperature Reaction: The reaction is sufficiently facile to proceed at room temperature, minimizing the formation of byproducts that could occur at elevated temperatures.[4]

  • Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as it provides good solubility at its boiling point and poor solubility at lower temperatures, allowing for efficient purification.

Antimicrobial Activity Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a standardized procedure that ensures comparability of results.[8][9]

Step-by-Step MIC Determination:

  • Preparation of Inoculum: Grow the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data: Structure-Activity Relationship of N-Aryl Pyridine-2,3-Dicarboxamides

The following table summarizes the antimicrobial activity of a series of N-aryl pyridine-2,3-dicarboxamides against representative Gram-positive and Gram-negative bacteria. The data is synthesized from studies on similar pyridine carboxamide derivatives.[6]

Compound IDAryl Substituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1a Phenyl62.5125
1b 4-Chlorophenyl31.2562.5
1c 4-Methoxyphenyl125250
1d 4-Nitrophenyl15.631.25

Analysis of Structure-Activity Relationships:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as chloro (Compound 1b ) and nitro (Compound 1d ), generally enhances antimicrobial activity compared to the unsubstituted phenyl ring (Compound 1a ). This suggests that reducing the electron density on the aromatic ring may be favorable for activity.

  • Influence of Electron-Donating Groups: Conversely, the electron-donating methoxy group (Compound 1c ) leads to a decrease in antimicrobial activity.

  • Potency of the Nitro Group: The 4-nitrophenyl derivative (1d ) exhibits the most potent activity, indicating that a strong electron-withdrawing group at this position is highly beneficial for antimicrobial efficacy.

Correlating Structure with Anticancer Activity

Pyridine derivatives have also been extensively investigated for their potential as anticancer agents, with some compounds demonstrating potent antiproliferative activity against various cancer cell lines.[2][10][11] In this section, we will compare a series of substituted pyridine-2,3-dicarboxylates, focusing on how different substituents on the pyridine ring influence their cytotoxic effects.

Experimental Design for Anticancer Evaluation

The workflow for assessing the anticancer activity of our target compounds involves synthesis followed by in vitro cytotoxicity assays against human cancer cell lines.

Diagram of the Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow cluster_synthesis_cancer Synthesis of Substituted Pyridine-2,3-dicarboxylates cluster_testing_cancer In Vitro Cytotoxicity Testing Start_Mat Starting Materials (e.g., Diethyl 1-amino-1,2-ethylenedicarboxylate) Cyclization Cyclization Reaction (p-toluenesulfonic acid) Start_Mat->Cyclization Reagent Substituted α-ethylacrolein Reagent->Cyclization Product_Cancer Diethyl 5-substituted-pyridine- 2,3-dicarboxylate Cyclization->Product_Cancer MTT_Assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, HepG2) Product_Cancer->MTT_Assay Test Compounds IC50_Calc IC50 Value Determination MTT_Assay->IC50_Calc SAR_Cancer Structure-Activity Relationship Analysis IC50_Calc->SAR_Cancer

Caption: Workflow for synthesis and anticancer evaluation.

Synthesis Protocol: Preparation of Diethyl 5-Substituted-Pyridine-2,3-Dicarboxylates

This protocol is a representative method for the synthesis of the pyridine-2,3-dicarboxylate core, based on established procedures.[12][13][14]

Step-by-Step Synthesis:

  • Reactant Mixture: In a round-bottom flask, dissolve diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and the desired α-substituted acrolein (e.g., α-ethylacrolein, 0.84 g) in n-butanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (35 mg) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 15 hours.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., chloroform/methanol), to obtain the pure diethyl 5-substituted-pyridine-2,3-dicarboxylate.

  • Characterization: Confirm the structure of the synthesized compounds using NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

  • p-Toluenesulfonic Acid as Catalyst: This acid catalyst facilitates the cyclization reaction by protonating the carbonyl group of the acrolein, making it more electrophilic for the subsequent intramolecular attack.

  • n-Butanol as Solvent: n-Butanol has a relatively high boiling point, allowing the reaction to be conducted at a temperature sufficient to drive the cyclization and dehydration steps.

  • Silica Gel Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and byproducts.

Anticancer Activity Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the synthesized compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Step-by-Step MTT Assay:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: Structure-Activity Relationship of Substituted Pyridine-2,3-Dicarboxylates

The following table presents a comparative analysis of the antiproliferative activity of a series of substituted pyridine derivatives against two human cancer cell lines. The data is a composite representation from multiple studies on the anticancer effects of pyridine-based compounds.[1][2]

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
2a HH> 100> 100
2b OMeH25.330.1
2c OHH15.818.2
2d HNH245.652.3
2e OMeOMe10.512.7
2f ClH50.265.4

Analysis of Structure-Activity Relationships:

  • Importance of Oxygen-Containing Groups: The presence of methoxy (-OMe) and hydroxyl (-OH) groups (Compounds 2b , 2c , and 2e ) significantly enhances antiproliferative activity compared to the unsubstituted parent compound (2a ). This suggests that these groups may be involved in crucial hydrogen bonding interactions with the biological target.[1]

  • Effect of Multiple Substitutions: The di-substituted compound with two methoxy groups (2e ) displays the most potent activity, indicating that multiple points of interaction can lead to a synergistic effect.

  • Moderate Activity of Amino and Halogen Groups: The amino (-NH2) group (2d ) confers moderate activity, while the chloro (-Cl) group (2f ) results in weaker activity compared to the oxygen-containing substituents. This highlights the specific nature of the interactions required for potent anticancer effects.

Conclusion and Future Directions

This guide has demonstrated the profound impact of structural modifications on the biological activity of pyridine-2,3-dicarboxylates. Through a systematic and comparative approach, we have elucidated key structure-activity relationships for both antimicrobial and anticancer applications.

For antimicrobial activity, the incorporation of electron-withdrawing groups on an N-aryl substituent is a promising strategy for enhancing potency. In the context of anticancer activity, the introduction of oxygen-containing functional groups, particularly methoxy and hydroxyl moieties, appears to be a critical factor in achieving significant antiproliferative effects.

The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel pyridine-2,3-dicarboxylate derivatives, ensuring the generation of reliable and reproducible data. The logical relationships and workflows visualized through the provided diagrams serve as a clear roadmap for researchers entering this field.

Future research should focus on further exploring the vast chemical space around this versatile scaffold. The synthesis of more diverse libraries of compounds, coupled with high-throughput screening and detailed mechanistic studies, will undoubtedly lead to the discovery of new and improved therapeutic agents. The insights presented in this guide provide a solid foundation for these future endeavors.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. [Link]

  • (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. [Link]

  • Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science. [Link]

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  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

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  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. [Link]

  • Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • THE DETECTION AND DETERMINATION OF PYRIDINE BASES IN DENATURED SPIRIT. Zenodo. [Link]

  • Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. PubMed. [Link]

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  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Dimethyl 4-aminopyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

In the fast-paced environment of research and drug development, the safe management of chemical reagents is a cornerstone of scientific integrity and operational excellence. This guide provides a detailed protocol for the proper disposal of Dimethyl 4-aminopyridine-2,3-dicarboxylate. As a specific Safety Data Sheet (SDS) for this compound is not widely available, the procedures outlined here are conservatively based on the well-documented hazards of its parent structure, 4-aminopyridine, and related pyridine derivatives.[1] This approach ensures that we operate with the highest margin of safety, protecting both laboratory personnel and the environment.

The pyridine core, particularly when substituted with an amino group, is associated with significant toxicity.[2] Therefore, this compound must be treated as a hazardous substance, and all waste containing this compound must be managed as hazardous chemical waste.[1][3]

Hazard Assessment: Understanding the "Why" Behind the Protocol

The stringent disposal procedures for aminopyridine derivatives are rooted in their distinct toxicological and environmental profiles. The primary hazards associated with the 4-aminopyridine structural class dictate the need for cautious handling and disposal.

Key Hazards of the Aminopyridine Class:

  • High Acute Toxicity: Aminopyridines are known to be fatal or toxic if swallowed and fatal in contact with skin.[3][4][5][6] The nervous system is a primary target, and absorption can occur rapidly.[7]

  • Skin and Eye Damage: These compounds can cause serious skin irritation and severe eye damage.[4][6][8]

  • Respiratory Irritation: Inhalation of dusts or aerosols may cause respiratory irritation.[3][4]

  • Environmental Hazard: Aminopyridine derivatives are often toxic to aquatic life, with potentially long-lasting effects, necessitating containment from waterways.[9][10]

Due to these inherent risks, this compound is classified as a hazardous waste, and its disposal is regulated.[3][11][12]

Quantitative Hazard Summary

The following table summarizes key hazard information extrapolated from the parent compound, 4-aminopyridine, which informs our conservative disposal strategy.

Hazard ParameterClassification & InformationSource(s)
Acute Toxicity (Oral) Category 3: Toxic if swallowed.[4][5][13]
Acute Toxicity (Dermal) Category 1/2: Fatal in contact with skin.[4][5][13]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[4][6]
Serious Eye Damage/Irritation Category 1/2A: Causes serious eye damage/irritation.[4][5][6][7]
Aquatic Hazard Toxic to aquatic life.[10]
RCRA Waste Code (4-Aminopyridine) P008[12]

Pre-Disposal Protocol: Minimization and Personal Protection

Effective waste management begins before disposal. Adherence to waste minimization principles and the correct use of Personal Protective Equipment (PPE) are the first lines of defense.

Waste Minimization
  • Use Smallest Practical Quantities: Only prepare the amount of solution needed for the immediate experiment to minimize surplus.[14]

  • Avoid Over-Purchasing: Maintain a minimal inventory of the chemical in the laboratory to reduce the volume of potential waste.[14]

Mandatory Personal Protective Equipment (PPE)

Given the high dermal toxicity, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is mandatory. Inspect gloves for any signs of degradation before use.[1][14]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

  • Body Protection: A fully buttoned laboratory coat must be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator within a certified chemical fume hood.[4][14]

Step-by-Step Disposal Workflow

All waste streams containing this compound must be segregated, properly contained, and clearly labeled as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [14]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1]

  • Liquid Waste: Collect all solutions containing the compound in a clearly labeled, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Pyridine derivatives are incompatible with strong oxidizing agents and acids.[10][14][15]

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and absorbent pads in a designated hazardous waste bag.[1]

Step 2: Container Labeling

Proper labeling is critical for safety and regulatory compliance. All waste containers must be affixed with a hazardous waste label as soon as waste is added. The label must include:

  • The words "Hazardous Waste".[1][14]

  • The full chemical name: "this compound".[1]

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The date of waste accumulation.

Step 3: Temporary Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][14] The storage area should be away from incompatible materials.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Generate Waste Stream A->B C Solid Waste? (e.g., powder, contaminated labware) B->C E Liquid Waste? (e.g., solutions) B->E G Contaminated PPE? (e.g., gloves, pads) B->G D Collect in Labeled Solid Hazardous Waste Container C->D Yes I Store Sealed Containers in Designated Satellite Accumulation Area D->I F Collect in Labeled Liquid Hazardous Waste Container E->F Yes F->I H Collect in Labeled Hazardous Waste Bag G->H Yes H->I J Arrange for Collection by EHS or Licensed Contractor I->J K Final Disposal via Approved Facility (e.g., Incineration) J->K

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • For Small Spills (<1 Liter or <200g):

    • Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[14]

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[1]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. To minimize dust for solid spills, use a wet sweeping method.[6]

    • Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[1]

    • Collect all cleaning materials as hazardous waste.[1]

  • For Large Spills (>1 Liter or >200g):

    • Immediately evacuate the area.[14]

    • Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[14]

    • If safe to do so, confine the spill to a small area using a spill kit without taking personal risk.[14]

    • Prevent others from entering the contaminated area.[14]

Final Disposal: Regulatory Compliance

The ultimate disposal of hazardous waste is a regulated process.

  • Licensed Contractor: All hazardous waste containing this compound must be collected and disposed of by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][9]

  • Incineration: The recommended disposal method for pyridine-based waste is typically high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[9][11]

  • Regulatory Adherence: Ensure that all disposal activities comply with local, state, and federal regulations.[3][10]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative work in the laboratory does not come at the cost of personal or ecological well-being.

References

  • 4-Aminopyridine SOP. University of Washington, Environmental Health & Safety.

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.

  • 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

  • 4-Amino Pyridine MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Safety Data Sheet: Pyridine. Carl ROTH.

  • Safety Data Sheet: 4-Aminopyridine. Fisher Scientific.

  • Pyridine Standard Operating Procedure. Washington State University, Environmental Health and Safety.

  • Safety Data Sheet: N,N-Dimethylpyridin-4-amine. Sigma-Aldrich.

  • 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

  • Safety Data Sheet: 4-Dimethylaminopyridine. Fisher Scientific.

  • Hazardous Laboratory Chemicals Disposal Guide. CRC Press.

  • Safety Data Sheet: 4-(Dimethylamino)pyridine. Thermo Fisher Scientific.

  • Material Safety Data Sheet: 4-aminopyridine. Fisher Scientific.

  • Safety Data Sheet: 4-(Dimethylamino)pyridine. Carl ROTH.

  • Safety Data Sheet: 4-(Dimethylamino)pyridine tribromide. Sigma-Aldrich.

  • Proper Disposal of 4-Dimethylaminopyridine (4-DMAP): A Comprehensive Guide. BenchChem.

  • Aminopyridines: Executive Summary. U.S. Environmental Protection Agency.

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.